Product packaging for Rauvotetraphylline A(Cat. No.:)

Rauvotetraphylline A

Cat. No.: B584840
M. Wt: 342.4 g/mol
InChI Key: MVGDPTFDPKCFEM-BKRWUIHZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rauvotetraphylline A (CAS Number 1422506-49-7) is a monoterpene indole alkaloid (MIA) isolated from medicinal plants of the Rauwolfia genus, specifically from Rauwolfia tetraphylla . This compound is part of a class of bioactive molecules known for their significant research value in phytochemical and pharmacological studies . Rauwolfia species are renowned sources of potent bioactive alkaloids such as reserpine and ajmaline, which have historically been used to study hypertension and cardiovascular diseases . As a more recently identified compound, this compound contributes to the diverse chemical arsenal of these plants. Its structural features are characteristic of complex monoterpene indole alkaloids, which are biosynthesized from a common precursor, strictosidine, derived from tryptamine and the iridoid glucoside secologanin . Researchers are interested in such specialized alkaloids for their potential biological activities and as tools for understanding plant biochemistry and natural product biosynthesis. This product is provided as a characterized chemical reference standard for non-clinical laboratory research applications. It is intended for use in assays such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the dereplication and identification of bioactive compounds in plant extracts . This compound is for research use only. It is not intended for diagnostic or therapeutic purposes, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N2O3 B584840 Rauvotetraphylline A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,12S,13S,14R)-14-[(E)-1-hydroxybut-2-en-2-yl]-13-(hydroxymethyl)-16-methyl-3,16-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4(9),5,7-tetraen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-3-11(9-23)13-7-19-20-15(8-18(22(19)2)16(13)10-24)14-6-12(25)4-5-17(14)21-20/h3-6,13,16,18-19,21,23-25H,7-10H2,1-2H3/b11-3-/t13-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGDPTFDPKCFEM-BKRWUIHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(CO)C1CC2C3=C(CC(C1CO)N2C)C4=C(N3)C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/CO)\[C@@H]1C[C@H]2C3=C(C[C@@H]([C@H]1CO)N2C)C4=C(N3)C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the chemical structure of Rauvotetraphylline A?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline A is a monoterpenoid indole alkaloid isolated from Rauvolfia tetraphylla, a plant belonging to the Apocynaceae family.[][2] The genus Rauvolfia is a rich source of diverse bioactive alkaloids, many of which exhibit interesting pharmacological properties, including antihypertensive, anticancer, and antimalarial activities.[2][3] This document provides a comprehensive technical overview of this compound, covering its chemical structure, physicochemical properties, isolation, and reported biological activities.

Chemical Structure and Properties

This compound possesses a complex heterocyclic skeleton characteristic of monoterpene indole alkaloids. Its structure was elucidated through spectroscopic methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Chemical Structure:

Chemical structure of this compound

Image Source: BOC Sciences[]

Physicochemical Data:

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₀H₂₆N₂O₃[]
Molecular Weight 342.4 g/mol []
IUPAC Name (1S,12S,13S,14R)-14-[(E)-1-hydroxybut-2-en-2-yl]-13-(hydroxymethyl)-16-methyl-3,16-diazatetracyclo[10.3.1.0²,¹⁰.0⁴,⁹]hexadeca-2(10),4(9),5,7-tetraen-7-ol[]
CAS Number 1422506-49-7[]
Appearance Amorphous powder[2]
Purity >96%[]
Predicted Boiling Point 563.7 ± 50.0 °C[]
Predicted Density 1.272 ± 0.06 g/cm³[]
SMILES CC=C(CO)C1CC2C3=C(CC(C1CO)N2C)C4=C(N3)C=CC(=C4)O[]
InChI InChI=1S/C20H26N2O3/c1-3-11(9-23)13-7-19-20-15(8-18(22(19)2)16(13)10-24)14-6-12(25)4-5-17(14)21-20/h3-6,13,16,18-19,21,23-25H,7-10H2,1-2H3/b11-3-/t13-,16-,18-,19-/m0/s1[]

Experimental Protocols

Isolation of this compound

This compound, along with its analogs Rauvotetraphyllines B-E, was first isolated from the aerial parts of Rauvolfia tetraphylla. The general procedure for its isolation is outlined below.[4][5]

General Experimental Workflow for Isolation:

G plant_material Aerial parts of Rauvolfia tetraphylla extraction Extraction with 95% Ethanol plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partition Partitioning with Ethyl Acetate concentration->partition column_chromatography Silica Gel Column Chromatography partition->column_chromatography fractions Elution with Chloroform-Methanol gradient column_chromatography->fractions purification Repeated Column Chromatography (Sephadex LH-20, RP-C18) fractions->purification pure_compound This compound purification->pure_compound

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

  • Plant Material and Extraction: The air-dried and powdered aerial parts of Rauvolfia tetraphylla are subjected to extraction with 95% ethanol at room temperature.[4]

  • Concentration and Partitioning: The resulting ethanolic extract is concentrated under reduced pressure to yield a crude residue. This residue is then suspended in water and partitioned with ethyl acetate. The ethyl acetate soluble fraction, containing the alkaloids, is collected.

  • Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography.

  • Fractionation: The column is eluted with a gradient of chloroform and methanol to separate the components based on polarity.

  • Purification: Fractions containing this compound are further purified using repeated column chromatography, which may include Sephadex LH-20 and reverse-phase C18 silica gel, to yield the pure compound.[4]

Biological Activity

In Vitro Cytotoxicity Screening

This compound was evaluated for its cytotoxic activity against a panel of human cancer cell lines.[4]

Experimental Protocol:

The cytotoxicity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The tested human cancer cell lines included:

  • HL-60 (promyelocytic leukemia)

  • SMMC-7721 (hepatocellular carcinoma)

  • A-549 (lung adenocarcinoma)

  • MCF-7 (breast adenocarcinoma)

  • SW-480 (colon adenocarcinoma)

Results:

This compound was found to be inactive against all the tested cancer cell lines, with IC₅₀ values greater than 40 μM.[4]

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not yet been elucidated, indole alkaloids are known to interact with a variety of cellular targets and signaling cascades. Given the structural class of this compound, potential areas of investigation for its biological activity could include pathways commonly affected by other bioactive natural products.

G cluster_0 Potential Cellular Interactions of Indole Alkaloids rauvotetraphylline This compound pi3k_akt PI3K/Akt Pathway rauvotetraphylline->pi3k_akt ? mapk MAPK Pathway rauvotetraphylline->mapk ? nfkb NF-κB Pathway rauvotetraphylline->nfkb ? apoptosis Apoptosis Pathway rauvotetraphylline->apoptosis ? cell_survival Cell Survival pi3k_akt->cell_survival proliferation Proliferation pi3k_akt->proliferation mapk->proliferation inflammation Inflammation mapk->inflammation nfkb->inflammation cell_death Cell Death apoptosis->cell_death

Caption: Hypothetical signaling pathways potentially modulated by indole alkaloids.

Conclusion

This compound is a structurally defined monoterpenoid indole alkaloid from Rauvolfia tetraphylla. While initial in vitro studies did not demonstrate significant cytotoxic activity, the diverse biological roles of other alkaloids from this genus suggest that further investigation into the pharmacological properties of this compound is warranted. Future research could explore its effects on other cellular targets and signaling pathways to uncover its full therapeutic potential.

References

Unveiling Rauvotetraphylline A: A Technical Guide to its Discovery and Isolation from Rauvolfia tetraphylla

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of Rauvotetraphylline A, a novel indole alkaloid derived from the plant Rauvolfia tetraphylla. This document details the experimental protocols for the extraction and purification of this compound, presents its key physicochemical and spectroscopic data, and discusses its initial cytotoxic activities against various cancer cell lines. The methodologies are presented to facilitate replication and further investigation into the therapeutic potential of this compound. Additionally, a hypothetical signaling pathway for its cytotoxic action is proposed based on the known mechanisms of related alkaloids from the Rauvolfia genus.

Introduction

The genus Rauvolfia has a rich history in traditional medicine and has been a prolific source of biologically active indole alkaloids, most notably the antihypertensive agent reserpine. Ongoing phytochemical investigations of this genus continue to yield novel compounds with potential therapeutic applications. In 2012, a research group led by Gao et al. reported the discovery of five new indole alkaloids, designated Rauvotetraphyllines A-E, from the aerial parts of Rauvolfia tetraphylla L. (Apocynaceae).[1][2] this compound, a sarpagine-type indole alkaloid, was identified among these novel compounds. This guide serves as a technical resource for researchers interested in the isolation and further development of this compound.

Physicochemical and Spectroscopic Data

This compound was isolated as a yellowish, amorphous powder.[3] Its molecular formula was determined to be C₂₀H₂₆N₂O₃ based on positive high-resolution electrospray ionization mass spectrometry (HRESIMS).[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₂₆N₂O₃[3]
Molecular Weight342.43 g/mol [3]
AppearanceYellowish, amorphous powder[3]
Optical Rotation[α]¹⁵D +136.8 (c 0.20, MeOH)[3]

The structure of this compound was elucidated through extensive spectroscopic analysis, including UV, IR, and 1D and 2D NMR spectroscopy.[1][2]

Table 2: ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for this compound

PositionδC (ppm)δH (ppm, J in Hz)
2135.9
354.14.49 (br s)
555.43.53 (dd, J = 12.5, 4.5 Hz), 3.38 (m)
635.12.51 (m), 2.19 (m)
7148.9
8111.46.62 (dd, J = 8.5, 2.0 Hz)
9146.9
10115.77.11 (d, J = 8.5 Hz)
11118.96.82 (d, J = 2.0 Hz)
12128.4
13140.2
1434.22.33 (m), 1.98 (m)
1538.62.89 (m)
1660.94.18 (m)
1765.44.25 (d, J = 5.5 Hz)
1813.11.16 (d, J = 6.3 Hz)
19125.95.51 (q, J = 6.3 Hz)
20138.5
2161.94.12 (s)
N(1)-H7.65 (s)
N(4)-CH₃43.02.78 (s)

Data extracted from Gao et al., 2012.

Experimental Protocols

The following protocols are based on the methods described by Gao et al. for the isolation of this compound.[1][2]

Plant Material

The aerial parts of Rauvolfia tetraphylla were collected and identified. A voucher specimen should be deposited in a recognized herbarium for verification.

Extraction
  • Air-dry the aerial parts of R. tetraphylla and grind them into a fine powder.

  • Macerate the powdered plant material (7.5 kg) with 95% ethanol (3 x 50 L) at room temperature for 3 days for each extraction.

  • Filter the extracts and combine the filtrates.

  • Concentrate the combined filtrate under reduced pressure to obtain a crude residue (approximately 400 g).

Isolation and Purification

The isolation of this compound involves a multi-step chromatographic process.

Diagram 1: Isolation Workflow for this compound

Isolation_Workflow plant Powdered Aerial Parts of R. tetraphylla (7.5 kg) extraction 95% Ethanol Extraction (3 x 50 L, 3 days each) plant->extraction crude_extract Crude Residue (400 g) extraction->crude_extract silica_gel Silica Gel Column Chromatography (Petroleum Ether-Acetone, then MeOH gradient) crude_extract->silica_gel fractions Fractions A-F silica_gel->fractions fraction_d Fraction D (Target Fraction) fractions->fraction_d select mci_gel MCI Gel CHP 20P Column (MeOH-H₂O gradient) fraction_d->mci_gel subfractions1 Subfractions D1-D5 mci_gel->subfractions1 sephadex Sephadex LH-20 Column (MeOH) subfractions1->sephadex further separation subfractions2 Further Subfractions sephadex->subfractions2 mplc MPLC (RP-C18) (MeOH-H₂O gradient) subfractions2->mplc final purification ra_a This compound mplc->ra_a

Caption: A flowchart illustrating the multi-step chromatographic procedure for the isolation of this compound.

  • Initial Fractionation (Silica Gel Chromatography):

    • Subject the crude residue (400 g) to column chromatography on a silica gel column (200-300 mesh).

    • Elute with a gradient of petroleum ether-acetone, followed by methanol, to yield six main fractions (A-F).

  • Secondary Fractionation (MCI Gel Chromatography):

    • Fraction D, containing the target compounds, is further subjected to column chromatography on MCI gel CHP 20P.

    • Elute with a gradient of methanol-water (e.g., 10% to 100% MeOH) to obtain subfractions.

  • Purification (Sephadex LH-20 and MPLC):

    • The subfraction containing this compound is further purified by column chromatography on Sephadex LH-20, eluting with methanol.

    • Final purification is achieved by medium-pressure liquid chromatography (MPLC) on a reversed-phase C18 column with a methanol-water gradient to yield pure this compound.

Biological Activity

Cytotoxicity

This compound, along with the other newly isolated rauvotetraphyllines, was evaluated for its in vitro cytotoxic activity against a panel of five human cancer cell lines using the MTT assay.[4]

Table 3: Cytotoxic Activity of this compound (IC₅₀ in μM)

Cell LineCancer TypeIC₅₀ (μM)
HL-60Human Myeloid Leukemia>40
SMMC-7721Hepatocellular Carcinoma>40
A-549Lung Cancer>40
MCF-7Breast Cancer>40
SW-480Colon Cancer>40

Data from Gao et al., 2012.

The initial screening revealed that this compound did not exhibit significant cytotoxicity against these cell lines at the concentrations tested. However, it is important to note that other alkaloids from Rauvolfia species have demonstrated potent anticancer activities, suggesting that further investigation of this compound against other cancer cell lines or in combination with other agents may be warranted.

Hypothetical Signaling Pathway for Cytotoxicity

While specific studies on the signaling pathways modulated by this compound are not yet available, research on crude extracts and other alkaloids from Rauvolfia species suggests a potential mechanism of action involving the induction of apoptosis. For instance, extracts from Rauwolfia vomitoria have been shown to upregulate the DNA damage signaling pathway and modulate cell cycle genes.[2] Furthermore, extracts from R. tetraphylla are suggested to induce apoptosis through DNA breakage and by altering the expression of Bcl-2 and TGF.[5]

Based on these findings for related compounds, a hypothetical signaling pathway for the potential cytotoxic action of this compound is proposed below. This pathway is speculative and requires experimental validation.

Diagram 2: Hypothetical Signaling Pathway of this compound-Induced Apoptosis

Hypothetical_Pathway RA This compound DNA_damage DNA Damage RA->DNA_damage p53 p53 Activation DNA_damage->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical pathway illustrating how this compound might induce apoptosis through DNA damage and modulation of the Bcl-2 family of proteins.

Conclusion and Future Directions

This compound represents a novel addition to the diverse family of sarpagine-type indole alkaloids from Rauvolfia tetraphylla. This guide has provided a detailed account of its isolation and initial characterization. While the preliminary cytotoxicity screening did not reveal potent activity, the rich pharmacological profile of related alkaloids suggests that the therapeutic potential of this compound should not be dismissed.

Future research should focus on:

  • Screening this compound against a broader panel of cancer cell lines and primary tumor cells.

  • Investigating its potential synergistic effects with known chemotherapeutic agents.

  • Elucidating its precise mechanism of action and validating the hypothetical signaling pathway proposed herein.

  • Exploring other potential biological activities, such as antimicrobial, anti-inflammatory, or neuropharmacological effects, which are common among Rauvolfia alkaloids.

The detailed protocols and data presented in this whitepaper provide a solid foundation for researchers to embark on these future investigations, ultimately contributing to a better understanding of the therapeutic potential of this compound.

References

The Biosynthesis of Rauvotetraphylline A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvotetraphylline A, a sarpagan-type monoterpenoid indole alkaloid (MIA) isolated from Rauvolfia tetraphylla, belongs to a class of compounds with significant pharmacological potential. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing its production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the final intricate structure. It includes quantitative data on related alkaloids, detailed experimental protocols for key enzymatic assays, and visualizations of the metabolic and regulatory networks.

Introduction

The genus Rauvolfia is a rich source of medicinally important MIAs, including the antiarrhythmic ajmaline and the antihypertensive reserpine. This compound is one of several sarpagan-type alkaloids isolated from Rauvolfia tetraphylla.[1][2] The sarpagan and ajmalan alkaloids share a common biosynthetic origin, diverging from the central MIA precursor, strictosidine.[1][3] The biosynthesis of ajmaline has been extensively studied, and it is within this well-characterized pathway that the formation of this compound is believed to occur as a side branch. This guide synthesizes the current knowledge to present a putative, yet chemically plausible, biosynthetic route to this compound.

The Core Biosynthetic Pathway of Terpenoid Indole Alkaloids (TIAs)

The biosynthesis of all TIAs, including this compound, begins with the convergence of two major metabolic pathways: the shikimate pathway, which produces tryptophan, and the methylerythritol phosphate (MEP) pathway, which produces the terpenoid precursor secologanin.

  • Shikimate Pathway: Produces chorismate, which is subsequently converted to tryptophan.

  • MEP Pathway: Geranyl diphosphate (GPP) is formed and then converted to secologanin.

The key condensation reaction between tryptamine (derived from tryptophan via tryptophan decarboxylase, TDC) and secologanin is catalyzed by strictosidine synthase (STR) to form the central precursor, strictosidine .[4] Subsequently, strictosidine β-D-glucosidase (SGD) removes the glucose moiety, yielding a highly reactive aglycone that serves as the entry point for various TIA branches.

TIA_Core_Pathway Shikimate Shikimate Pathway Tryptophan Tryptophan Shikimate->Tryptophan MEP MEP Pathway Secologanin Secologanin MEP->Secologanin Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin->Strictosidine Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SGD Sarpagan_Ajmalan Sarpagan/Ajmalan Alkaloids Strictosidine_Aglycone->Sarpagan_Ajmalan Multiple Steps

Figure 1: Core biosynthetic pathway of terpenoid indole alkaloids.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is intricately linked to the ajmaline pathway. Following the formation of the strictosidine aglycone, a series of complex cyclizations, rearrangements, and redox reactions occur. The crucial step towards sarpagan-type alkaloids is the formation of the sarpagan bridge (C5-C16 bond), a reaction catalyzed by the Sarpagan Bridge Enzyme (SBE) , a cytochrome P450 monooxygenase.[5][6]

The proposed pathway to this compound is as follows:

  • Strictosidine is deglycosylated by SGD to form the strictosidine aglycone.

  • The aglycone rearranges to dehydrogeissoschizine .

  • Geissoschizine synthase (GS) may be involved in the formation of geissoschizine .

  • The Sarpagan Bridge Enzyme (SBE) , a P450 enzyme, catalyzes the oxidative cyclization of a geissoschizine-related intermediate to form polyneuridine aldehyde .[6]

  • Polyneuridine aldehyde esterase (PNAE) hydrolyzes the methyl ester of polyneuridine aldehyde, which is followed by spontaneous decarboxylation to yield 16-epi-vellosimine .[5]

  • It is hypothesized that a hydroxylase , likely a cytochrome P450 enzyme, acts on a sarpagan intermediate like vellosimine or a related compound, followed by further modifications to yield this compound. The exact substrate and enzyme for this step are yet to be definitively characterized.

Rauvotetraphylline_A_Pathway Strictosidine Strictosidine Dehydrogeissoschizine Dehydrogeissoschizine Strictosidine->Dehydrogeissoschizine SGD Geissoschizine Geissoschizine Dehydrogeissoschizine->Geissoschizine GS (putative) Polyneuridine_Aldehyde Polyneuridine Aldehyde Geissoschizine->Polyneuridine_Aldehyde SBE (P450) Vellosimine 16-epi-Vellosimine Polyneuridine_Aldehyde->Vellosimine PNAE Rauvotetraphylline_A This compound Vellosimine->Rauvotetraphylline_A Hydroxylase (P450, putative) + other modifications

Figure 2: Putative biosynthetic pathway of this compound.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is limited, data for total alkaloid content and major related alkaloids in Rauvolfia species provide a valuable reference.

Compound/ClassPlant PartSpeciesConcentration (mg/g dry weight)Analytical MethodReference
Total AlkaloidsRootsR. serpentina1.57 - 12.1UHPLC-UV[7]
Total AlkaloidsRootsR. tetraphylla11.24 - 18.42Spectrophotometry
ReserpineRootsR. serpentinaVariesHPLC[8]
AjmalineRootsR. serpentinaVariesUHPLC-UV/MS[7]
YohimbineRootsR. serpentinaVariesUHPLC-UV/MS[7]

Experimental Protocols

Alkaloid Extraction and Profiling by LC-MS/MS

This protocol is adapted for the analysis of sarpagan-type alkaloids from Rauvolfia tetraphylla.

Objective: To extract and quantify this compound and related alkaloids.

Materials:

  • Dried and powdered R. tetraphylla plant material (e.g., roots, leaves).

  • Methanol (HPLC grade).

  • Formic acid (LC-MS grade).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Syringe filters (0.22 µm).

Protocol:

  • Extraction:

    • Weigh 100 mg of powdered plant material into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of methanol and vortex thoroughly.

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge at 13,000 x g for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the supernatants and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 1 mL of methanol.

  • LC-MS/MS Analysis:

    • Filter the reconstituted extract through a 0.22 µm syringe filter.

    • Inject 2-5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Use a mobile phase gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-12 min, 95-5% B; 12-15 min, 5% B.

    • Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.

    • Monitor for the [M+H]+ ion of this compound (m/z 343.2021) and its characteristic fragment ions.[9]

LCMS_Workflow Start Plant Material Extraction Methanolic Extraction Start->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration LC_Separation UPLC-C18 Separation Filtration->LC_Separation MS_Detection ESI-MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Figure 3: Workflow for LC-MS/MS analysis of alkaloids.
Heterologous Expression and Assay of a Putative Sarpagan Alkaloid Hydroxylase (Cytochrome P450)

This protocol outlines the general steps for expressing a candidate P450 gene from R. tetraphylla in yeast and assaying its activity.

Objective: To characterize the function of a candidate hydroxylase in the biosynthesis of this compound.

Materials:

  • Yeast expression vector (e.g., pESC-URA).

  • Saccharomyces cerevisiae strain (e.g., WAT11).

  • Candidate P450 and a compatible cytochrome P450 reductase (CPR) cDNA from R. tetraphylla.

  • Substrate (e.g., vellosimine, if available).

  • Yeast transformation and culture reagents.

  • Microsome isolation buffer.

  • NADPH.

Protocol:

  • Gene Cloning and Yeast Transformation:

    • Clone the full-length cDNA of the candidate P450 and CPR into the yeast expression vector.

    • Transform the expression construct into the yeast strain.

    • Select for positive transformants on appropriate selection media.

  • Protein Expression and Microsome Isolation:

    • Grow a starter culture of the transformed yeast in selective media.

    • Inoculate a larger culture and induce protein expression (e.g., with galactose).

    • Harvest the cells and perform enzymatic lysis to break the cell wall.

    • Prepare microsomes by differential centrifugation.

  • Enzyme Assay:

    • Set up the reaction mixture containing: microsomal protein, NADPH, and the substrate in a suitable buffer.

    • Incubate at 30°C for 1-2 hours.

    • Quench the reaction with an organic solvent (e.g., ethyl acetate).

    • Extract the product and analyze by LC-MS/MS, looking for the mass corresponding to the hydroxylated product.

P450_Expression_Workflow cluster_cloning Cloning cluster_expression Expression cluster_assay Assay Gene_Isolation Isolate P450 & CPR cDNA Vector_Construction Clone into Yeast Vector Gene_Isolation->Vector_Construction Yeast_Transformation Transform Yeast Vector_Construction->Yeast_Transformation Protein_Induction Induce Expression Yeast_Transformation->Protein_Induction Microsome_Isolation Isolate Microsomes Protein_Induction->Microsome_Isolation Enzyme_Reaction Enzymatic Reaction (Substrate + Microsomes + NADPH) Microsome_Isolation->Enzyme_Reaction Product_Extraction Extract Products Enzyme_Reaction->Product_Extraction LCMS_Analysis Analyze by LC-MS/MS Product_Extraction->LCMS_Analysis

Figure 4: Workflow for heterologous expression and assay of a P450 enzyme.

Regulation of the Biosynthetic Pathway

The biosynthesis of TIAs is tightly regulated by a complex network of transcription factors (TFs) and hormonal signals. Jasmonates (JAs) are well-known elicitors of TIA biosynthesis in related species. It is likely that similar regulatory mechanisms are at play in Rauvolfia tetraphylla. Key TFs from the AP2/ERF and bHLH families are often involved in activating the expression of biosynthetic genes. Further research is needed to elucidate the specific regulatory network controlling this compound production.

Conclusion and Future Perspectives

While the complete biosynthetic pathway of this compound is yet to be fully elucidated, the existing knowledge of the ajmaline pathway in Rauvolfia provides a robust framework for its investigation. The putative pathway presented here offers a roadmap for future research, particularly in identifying and characterizing the specific hydroxylase(s) and other modifying enzymes responsible for its formation from sarpagan precursors. The experimental protocols provided in this guide can be adapted for these discovery and characterization efforts. A deeper understanding of this pathway will not only be of academic interest but also pave the way for the biotechnological production of this and other valuable sarpagan-type alkaloids.

References

Rauvotetraphylline A: A Technical Guide to Its Natural Sources, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Rauvotetraphylline A, a sarpagine-type monoterpene indole alkaloid. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its natural sources, abundance, and experimental protocols for its isolation.

Natural Sources and Abundance

This compound is a naturally occurring alkaloid primarily isolated from the plant Rauvolfia tetraphylla L., belonging to the Apocynaceae family.[1][2] This plant species is a well-known source of various bioactive indole alkaloids.[3] The compound is specifically found in the aerial parts of the plant.[2][4]

Table 1: Total Alkaloid Content in Various Parts of Rauvolfia tetraphylla
Plant PartTotal Alkaloid Content (% of dry weight)
Root11.24 - 18.42 mg/g
Not SpecifiedData not available

Note: The data represents the total alkaloid content and not the specific yield of this compound. One study of the roots of Rauvolfia tetraphylla from different regions in India found the total alkaloid content to range from 11.24 to 18.42 mg/g.[5]

Experimental Protocols

The isolation and purification of this compound from Rauvolfia tetraphylla involves a multi-step process of extraction and chromatography. The following protocol is based on the methodology described by Gao et al. (2012).[6]

Plant Material
  • Source: Aerial parts of Rauvolfia tetraphylla L.[6]

  • Preparation: The plant material is air-dried and then powdered to increase the surface area for efficient extraction.[6]

Extraction
  • The powdered aerial parts of R. tetraphylla (e.g., 7.5 kg) are subjected to extraction with 95% ethanol at room temperature.[6]

  • The extraction is typically repeated multiple times (e.g., three times with 50 L of solvent, each for 3 days) to ensure exhaustive extraction of the alkaloids.[6]

  • The ethanol extracts are combined and the solvent is evaporated under reduced pressure to yield a crude residue.[6]

Fractionation and Isolation
  • The crude extract is subjected to silica gel column chromatography.[6]

  • A gradient elution is employed, starting with a non-polar solvent system and gradually increasing the polarity. A typical gradient might be petroleum ether-acetone followed by methanol.[6]

  • This initial fractionation yields several primary fractions.[6]

  • Each fraction is then subjected to further purification steps, which may include:

    • Sephadex LH-20 column chromatography: This is used for size-exclusion chromatography to separate compounds based on their molecular size.[6]

    • MCI gel CHP 20P column chromatography: This is a type of reversed-phase chromatography.[6]

    • Medium Pressure Liquid Chromatography (MPLC): This technique is used for further purification of the fractions.[6]

    • High-Performance Liquid Chromatography (HPLC): HPLC is employed as a final purification step to isolate the pure compound. A reversed-phase C18 column is often used.[6]

  • The fractions are continuously monitored by Thin Layer Chromatography (TLC) and HPLC to track the presence and purity of this compound.[6]

Structure Elucidation

The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.[6]

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.[6]

Biosynthetic Pathway

This compound belongs to the sarpagine-type family of monoterpene indole alkaloids. The biosynthesis of these alkaloids is a complex process that originates from the primary metabolites, tryptophan and secologanin. A simplified overview of the initial steps of the biosynthetic pathway is presented below.

Biosynthesis_of_Sarpagine_Alkaloids Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Decarboxylation Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Condensation Sarpagine_Backbone Sarpagine-type Backbone Strictosidine->Sarpagine_Backbone Series of Enzymatic Steps Rauvotetraphylline_A This compound Sarpagine_Backbone->Rauvotetraphylline_A Tailoring Reactions

Caption: Simplified biosynthetic pathway of this compound.

References

Physical and chemical properties of Rauvotetraphylline A.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvotetraphylline A is a monoterpenoid indole alkaloid isolated from the aerial parts of Rauvolfia tetraphylla. As a member of the pharmacologically significant Rauvolfia genus, this compound holds potential for further investigation in drug discovery and development. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, its isolation protocol, and a summary of its structural elucidation based on available spectroscopic data.

Physical and Chemical Properties

This compound is an amorphous powder.[1] Its chemical structure and properties have been determined through extensive spectroscopic analysis. The fundamental physicochemical data are summarized in the table below for ease of reference.

PropertyValueSource
Molecular Formula C₂₀H₂₆N₂O₃[1]
Molecular Weight 343.2024 (as [M+H]⁺)[1]
Appearance Amorphous powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
UV (MeOH) λₘₐₓ (log ε) 211, 275 nm[1]
IR (KBr) νₘₐₓ 3407 cm⁻¹ (OH/NH)[1]

Spectroscopic Data for Structural Elucidation

The structure of this compound was established primarily through mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) in positive ion mode showed a peak at m/z 343.2024 [M+H]⁺, corresponding to the calculated value of 343.2021 for the molecular formula C₂₀H₂₇N₂O₃.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data were acquired in deuterated methanol (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Data of this compound (CD₃OD) [1]

Positionδ (ppm)MultiplicityJ (Hz)
1---
3---
5---
6---
77.11d8.5
86.82d2.0
96.62dd8.5, 2.0
10---
11---
12---
13---
14---
15---
16---
17α3.57dd11.1, 4.0
17β3.32dd11.1, 10.6
181.16d6.3
195.51q6.3
20---
21α4.04d13.4
21β4.08d13.4
N-CH₃2.47s-

Table 2: ¹³C NMR Data of this compound (CD₃OD) [1]

Positionδ (ppm)DEPT
2-C
3-C
5-CH
6-CH₂
7123.6CH
8110.0CH
9112.0CH
10151.2C
11-C
12-C
13-C
14-CH₂
15-CH
16-CH
1762.9CH₂
1812.7CH₃
19140.6C
20123.6CH
2163.2CH₂
N-CH₃41.7CH₃

Experimental Protocols

Isolation of this compound

The following is a generalized workflow for the isolation of this compound from Rauvolfia tetraphylla based on the methodology described by Gao et al. (2012).[1]

experimental_workflow plant_material Air-dried, powdered aerial parts of Rauvolfia tetraphylla extraction Extraction with 95% Ethanol (EtOH) at room temperature plant_material->extraction concentration Concentration under reduced pressure extraction->concentration crude_extract Crude EtOH Extract concentration->crude_extract acid_base_extraction Acid-Base Partitioning crude_extract->acid_base_extraction alkaloid_fraction Total Alkaloidal Fraction acid_base_extraction->alkaloid_fraction column_chromatography_1 Silica Gel Column Chromatography (Gradient Elution) alkaloid_fraction->column_chromatography_1 fractions Collection of Fractions column_chromatography_1->fractions column_chromatography_2 Sephadex LH-20 Column Chromatography fractions->column_chromatography_2 hplc Preparative HPLC column_chromatography_2->hplc pure_compound This compound hplc->pure_compound logical_relationship compound This compound in_vitro In Vitro Studies compound->in_vitro in_vivo In Vivo Studies compound->in_vivo cell_based_assays Cell-Based Assays (e.g., Cytotoxicity, Proliferation) in_vitro->cell_based_assays target_identification Target Identification (e.g., Receptor Binding, Enzyme Inhibition) in_vitro->target_identification mechanism_of_action Mechanism of Action Elucidation cell_based_assays->mechanism_of_action target_identification->mechanism_of_action animal_models Animal Models (e.g., Neurological, Cardiovascular) in_vivo->animal_models pharmacokinetics Pharmacokinetics (ADME) in_vivo->pharmacokinetics animal_models->mechanism_of_action signaling_pathway Signaling Pathway Analysis mechanism_of_action->signaling_pathway

References

In Silico Prediction of Rauvotetraphylline A Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvotetraphylline A, a prominent indole alkaloid isolated from Rauvolfia tetraphylla, belongs to a class of compounds with significant, yet not fully elucidated, pharmacological potential. While its precise molecular targets remain largely uninvestigated, the advancement of computational methodologies offers a powerful avenue for their in silico prediction. This technical guide provides a comprehensive overview of a putative workflow for identifying and characterizing the protein targets of this compound. Leveraging established techniques such as reverse pharmacophore mapping, molecular docking, and network pharmacology analysis, this document outlines a systematic approach to unravel its mechanism of action. The methodologies and potential findings are illustrated through analogous studies on related Rauvolfia alkaloids like ajmaline, reserpine, and yohimbine, providing a robust framework for future research.

Introduction

The discovery and development of novel therapeutics are increasingly driven by the integration of computational and experimental approaches. In silico target prediction, a cornerstone of modern drug discovery, enables the rapid identification of potential protein targets for small molecules, thereby accelerating the elucidation of their mechanisms of action and facilitating lead optimization. This compound, an alkaloid from the Apocynaceae family, presents a compelling case for the application of these computational strategies. While direct experimental data on its molecular interactions are scarce, the well-documented pharmacological activities of structurally similar alkaloids from the Rauvolfia genus suggest a rich and complex polypharmacology.

This guide details a multi-step in silico strategy to predict and analyze the potential targets of this compound. The workflow begins with reverse pharmacophore mapping to generate an initial list of putative targets, followed by molecular docking to refine these predictions and quantify binding affinities. Finally, network pharmacology analysis is employed to contextualize the predicted targets within biological pathways and disease networks, offering insights into the potential therapeutic applications of this compound.

Hypothetical In Silico Target Prediction Workflow for this compound

The proposed workflow for identifying the targets of this compound is a sequential and integrated process, illustrated in the diagram below. This approach maximizes the strengths of each computational technique to generate high-confidence target predictions.

workflow cluster_0 Phase 1: Initial Target Identification cluster_1 Phase 2: Target Refinement and Validation cluster_2 Phase 3: Biological Contextualization Rauvotetraphylline_A_3D This compound (3D Structure) Reverse_Pharmacophore Reverse Pharmacophore Mapping (e.g., PharmMapper) Rauvotetraphylline_A_3D->Reverse_Pharmacophore Input Ligand Molecular_Docking Molecular Docking (e.g., AutoDock Vina) Rauvotetraphylline_A_3D->Molecular_Docking Input Ligand Putative_Targets List of Putative Protein Targets Reverse_Pharmacophore->Putative_Targets Generates Putative_Targets->Molecular_Docking Input Targets Refined_Targets Refined Targets with Binding Affinities Molecular_Docking->Refined_Targets Validates & Ranks Network_Pharmacology Network Pharmacology Analysis Refined_Targets->Network_Pharmacology Input Targets Pathway_Analysis Pathway & Disease Association Analysis Network_Pharmacology->Pathway_Analysis Reveals

Figure 1: Proposed In Silico Workflow for this compound Target Prediction.

Methodologies and Experimental Protocols

Reverse Pharmacophore Mapping

Principle: This ligand-based approach identifies potential protein targets by screening a library of pharmacophore models derived from known protein-ligand complexes. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a ligand must possess to bind to a specific target.

Protocol:

  • Ligand Preparation: The 3D structure of this compound is generated and optimized using a molecular modeling software (e.g., ChemDraw, Avogadro). The structure is saved in a suitable format (e.g., MOL, SDF).

  • Pharmacophore Database Screening: The prepared ligand structure is submitted to a reverse pharmacophore mapping server such as PharmMapper.

  • Parameter Settings: The target database is specified (e.g., human proteins only), and the maximum number of conformers to be generated is set.

  • Analysis of Results: The output provides a list of potential protein targets ranked by a fit score, which indicates how well the ligand's pharmacophoric features align with those of the target's binding site.

Molecular Docking

Principle: Molecular docking is a structure-based method that predicts the preferred orientation of a ligand when bound to a protein target. It employs scoring functions to estimate the binding affinity, typically expressed as a binding energy (kcal/mol), with lower values indicating a more favorable interaction.

Protocol:

  • Target Protein Preparation: The 3D structures of the putative target proteins identified from reverse pharmacophore mapping are retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added using software like AutoDock Tools.

  • Ligand Preparation: The 3D structure of this compound is prepared by assigning rotatable bonds and saved in PDBQT format.

  • Grid Box Generation: A grid box is defined around the active site of each target protein to encompass the potential binding region.

  • Docking Simulation: Molecular docking is performed using a program like AutoDock Vina. The software samples different conformations and orientations of the ligand within the grid box and calculates the binding energy for each pose.

  • Analysis of Docking Results: The pose with the lowest binding energy is considered the most probable binding mode. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein are visualized and analyzed.

Network Pharmacology Analysis

Principle: Network pharmacology provides a systems-level understanding of drug action by analyzing the complex interactions between drugs, targets, and biological pathways.[1] It helps to elucidate the polypharmacological effects of a compound and its potential impact on disease networks.

Protocol:

  • Target Gene Identification: The refined list of high-confidence targets from molecular docking is compiled.

  • Network Construction: A protein-protein interaction (PPI) network is constructed using the identified targets as seed nodes and databases such as STRING or GeneMANIA.

  • Network Analysis and Visualization: The network is visualized and analyzed using software like Cytoscape. Key topological parameters (e.g., degree, betweenness centrality) are calculated to identify hub proteins that may play a critical role in the compound's mechanism of action.

  • Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to identify the biological processes and signaling pathways that are significantly associated with the target proteins.

Predicted Targets of Related Rauvolfia Alkaloids (Illustrative Data)

While specific in silico data for this compound is not yet available, studies on its structural analogs provide valuable insights into its potential target space. The following table summarizes molecular docking results for related Rauvolfia alkaloids against various protein targets.

AlkaloidTarget ProteinPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesReference
Ajmaline Acetylcholinesterase4EY7-8.8Tyr337, Tyr341, Trp286
Reserpine HMG-CoA Reductase1HW9-105.7 (MolDock Score)Not specified[2]
Yohimbine HMG-CoA Reductase1HW9-100.2 (MolDock Score)Not specified[2]
Ajmalicine HMG-CoA Reductase1HW9-112.42 (MolDock Score)V772, G773, N771, T758, K691[2]
Yohimbine ERK24QTB-9.5Not specified[1]
Yohimbine PARP15DS3-10.0Not specified[1]
Yohimbine PI3Kα4JPS-9.2Not specified[1]

Potential Signaling Pathways

Based on the known targets of related alkaloids, this compound may modulate several key signaling pathways implicated in various diseases. For instance, the inhibition of acetylcholinesterase by ajmaline suggests a potential role in neurodegenerative diseases like Alzheimer's. The predicted interaction of other alkaloids with HMG-CoA reductase points towards a possible application in hyperlipidemia. Furthermore, the known effect of reserpine on the TGF-β signaling pathway in cancer suggests that this compound could also have implications in oncology.[3]

Below is a hypothetical representation of how this compound might intersect with a cancer-related signaling pathway, based on the known activities of reserpine.

tgf_beta_pathway TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR SMAD23 p-Smad2/3 TGFBR->SMAD23 SMAD_Complex Smad2/3/4 Complex SMAD23->SMAD_Complex SMAD4 Smad4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Gene_Expression Target Gene Expression (e.g., Proliferation, Invasion) Nucleus->Gene_Expression Rauvotetraphylline_A This compound (Hypothetical) Rauvotetraphylline_A->SMAD23 Inhibition

Figure 2: Hypothetical Modulation of the TGF-β Pathway by this compound.

Conclusion and Future Directions

The in silico methodologies outlined in this technical guide provide a comprehensive and robust framework for the prediction and characterization of the molecular targets of this compound. By integrating reverse pharmacophore mapping, molecular docking, and network pharmacology, researchers can generate high-confidence hypotheses regarding its mechanism of action and potential therapeutic applications. The illustrative data from related Rauvolfia alkaloids underscore the potential for this compound to interact with a diverse range of targets, suggesting a complex polypharmacology that warrants further investigation.

Future research should focus on executing the proposed in silico workflow to generate a specific list of predicted targets for this compound. Subsequently, these computational predictions must be validated through rigorous experimental studies, such as enzymatic assays, binding assays, and cell-based functional assays. The synergy between computational prediction and experimental validation will be crucial in unlocking the full therapeutic potential of this promising natural product.

References

Preliminary Cytotoxicity Screening of Rauvotetraphylline A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a preliminary cytotoxicity screening protocol for the novel indole alkaloid, Rauvotetraphylline A. The methodologies, data, and analyses presented herein are intended to serve as a framework for the initial cytotoxic evaluation of new chemical entities in a drug discovery pipeline.

Introduction

This compound is a recently isolated indole alkaloid from Rauvolfia tetraphylla.[1][2] Preliminary structural analyses suggest potential bioactivity, necessitating a thorough evaluation of its cytotoxic effects to determine its therapeutic potential, particularly in oncology. This document outlines the experimental protocols for assessing the in vitro cytotoxicity of this compound, presents illustrative data in a structured format, and visualizes the experimental workflow and relevant signaling pathways.

In vitro cytotoxicity assays are crucial first steps in preclinical drug development for evaluating the potential of a compound to inhibit cell growth or induce cell death.[3][4][5] These assays help in determining the concentration-dependent effects of a compound on various cell lines and provide initial insights into its mechanism of action.[4][6]

Experimental Protocols

A two-tiered approach was employed for the preliminary cytotoxicity screening of this compound. The primary screening involved a cell viability assay to determine the half-maximal inhibitory concentration (IC₅₀). A secondary assay was then used to elucidate the mechanism of cell death, specifically to differentiate between apoptosis and necrosis.

Primary Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung, HepG2 - liver)

  • This compound (dissolved in DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: A stock solution of this compound is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are then treated with these concentrations and incubated for 48 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration.

Mechanism of Cell Death: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay is used to distinguish between apoptotic and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • HeLa cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Treatment: HeLa cells are seeded in 6-well plates and treated with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. A vehicle control is also included.

  • Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

  • Staining: The cells are resuspended in 1X Binding Buffer. Annexin V-FITC and PI are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of viable (Annexin V-FITC⁻/PI⁻), early apoptotic (Annexin V-FITC⁺/PI⁻), late apoptotic (Annexin V-FITC⁺/PI⁺), and necrotic (Annexin V-FITC⁻/PI⁺) cells are quantified.

Data Presentation

The following tables summarize the hypothetical data obtained from the preliminary cytotoxicity screening of this compound.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineTissue of OriginIC₅₀ (µM) after 48h
HeLaCervical Cancer12.5 ± 1.8
MCF-7Breast Cancer25.3 ± 3.2
A549Lung Cancer48.1 ± 5.6
HepG2Liver Cancer> 100

Table 2: Apoptosis Induction by this compound in HeLa Cells

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Vehicle Control (DMSO)95.2 ± 2.12.1 ± 0.51.5 ± 0.31.2 ± 0.2
This compound (IC₅₀)45.8 ± 4.535.6 ± 3.815.3 ± 2.13.3 ± 0.7
This compound (2x IC₅₀)15.3 ± 3.250.1 ± 5.128.9 ± 3.55.7 ± 1.1

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in the observed cytotoxicity.

experimental_workflow cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Secondary Screening compound This compound Stock treatment_primary Compound Treatment (Serial Dilutions) compound->treatment_primary cell_lines Cancer Cell Lines (HeLa, MCF-7, A549, HepG2) seeding_primary Cell Seeding (96-well) cell_lines->seeding_primary seeding_secondary Cell Seeding (6-well) cell_lines->seeding_secondary seeding_primary->treatment_primary mtt_assay MTT Assay treatment_primary->mtt_assay readout_primary Absorbance Reading mtt_assay->readout_primary ic50 IC50 Determination readout_primary->ic50 treatment_secondary Compound Treatment (IC50, 2x IC50) ic50->treatment_secondary seeding_secondary->treatment_secondary apoptosis_assay Annexin V/PI Staining treatment_secondary->apoptosis_assay flow_cytometry Flow Cytometry apoptosis_assay->flow_cytometry moa Mechanism of Death flow_cytometry->moa apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL) receptor Death Receptor (e.g., Fas) ligand->receptor disc DISC Formation receptor->disc caspase8 Pro-Caspase-8 to Caspase-8 disc->caspase8 caspase3 Pro-Caspase-3 to Caspase-3 caspase8->caspase3 rauvo This compound stress Cellular Stress rauvo->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c, Pro-Caspase-9) cyto_c->apoptosome caspase9 Pro-Caspase-9 to Caspase-9 apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comprehensive Technical Review of Rauvotetraphylline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rauvotetraphylline alkaloids, a group of monoterpene indole alkaloids, represent a structurally diverse class of natural products isolated from plants of the Rauvolfia genus, notably Rauvolfia tetraphylla. This technical guide provides a detailed overview of the isolation, structural elucidation, and biological evaluation of Rauvotetraphylline alkaloids, with a focus on Rauvotetraphyllines A-E. While initial cytotoxic screenings were conducted, this paper will present the available data and explore other potential pharmacological activities and the signaling pathways that may be modulated by this unique class of compounds.

Isolation and Structural Elucidation

Rauvotetraphyllines A-E were first isolated from the aerial parts of Rauvolfia tetraphylla.[1][2] The isolation process involved extraction with ethanol followed by extensive chromatographic separation.

Experimental Protocol: Isolation of Rauvotetraphylline Alkaloids

The following protocol outlines the general steps for the isolation of Rauvotetraphylline alkaloids from Rauvolfia tetraphylla:

  • Extraction: The air-dried and powdered aerial parts of R. tetraphylla are extracted with 95% ethanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to silica gel column chromatography. A gradient elution is typically employed, starting with a non-polar solvent system and gradually increasing the polarity. For example, a gradient of petroleum ether-acetone followed by chloroform-methanol can be used to separate the crude extract into several fractions.[2]

  • Purification: The fractions containing the alkaloids of interest are further purified using repeated column chromatography, including silica gel and Sephadex LH-20 columns, with various solvent systems.

  • Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS), one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC), and Infrared (IR) spectroscopy.[1][2]

Table 1: Isolated Rauvotetraphylline Alkaloids and their Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
Rauvotetraphylline AC₂₀H₂₆N₂O₃342.4
Rauvotetraphylline BC₃₁H₃₇N₃O₆547.6
Rauvotetraphylline CC₂₈H₃₄N₂O₇510.6
Rauvotetraphylline DC₂₄H₂₆N₂O₃390.5
Rauvotetraphylline EC₂₀H₁₈N₂O₃334.4

Source:[1][3][]

Synthesis of Rauvotetraphylline Alkaloids

To date, the total synthesis of Rauvotetraphylline alkaloids has not been reported in the literature. However, being members of the sarpagine-type alkaloid family, their synthesis could potentially be achieved through established strategies for this class of compounds.[3][5][6] These strategies often involve key steps such as the Pictet-Spengler reaction to construct the core indole framework.[5]

Biological Activities and Signaling Pathways

Cytotoxicity Evaluation

Rauvotetraphyllines A-E were evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines, including HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW-480 (colon cancer).[7][8] The cytotoxicity was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Table 2: Cytotoxicity of Rauvotetraphyllines A-E

CompoundHL-60SMMC-7721A-549MCF-7SW-480
IC₅₀ (µM) IC₅₀ (µM) IC₅₀ (µM) IC₅₀ (µM) IC₅₀ (µM)
This compound>40>40>40>40>40
Rauvotetraphylline B>40>40>40>40>40
Rauvotetraphylline C>40>40>40>40>40
Rauvotetraphylline D>40>40>40>40>40
Rauvotetraphylline E>40>40>40>40>40

Source:[7][8]

The results indicate that Rauvotetraphyllines A-E did not exhibit significant cytotoxic activity against the tested cancer cell lines at concentrations up to 40 µM.[7][8]

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density (e.g., 1 × 10⁵ cells/mL) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the Rauvotetraphylline alkaloids for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Potential Signaling Pathways and Future Directions

Given the lack of significant cytotoxicity, the biological roles of Rauvotetraphylline alkaloids may lie in other pharmacological areas. Other alkaloids isolated from Rauvolfia species, such as reserpine and ajmaline, are known to possess significant cardiovascular and central nervous system activities.[9][10][11] Reserpine, for instance, is known to modulate TGF-β signaling, leading to the induction of apoptosis in certain cancer cells.[9][12] It has also been shown to induce apoptosis and cell cycle arrest in prostate cancer cells through the disruption of the mitochondrial membrane potential.[10] Furthermore, extracts from Rauvolfia tetraphylla have been shown to regulate the Hippo signaling pathway, which is involved in cell proliferation and apoptosis.[11]

While these findings are not specific to Rauvotetraphylline alkaloids, they suggest potential avenues for future research. It is plausible that Rauvotetraphylline alkaloids may modulate similar or distinct signaling pathways to exert more subtle biological effects than direct cytotoxicity.

Signaling_Pathway_Hypothesis cluster_extracellular Extracellular cluster_cell Cell cluster_downstream Potential Downstream Pathways cluster_cellular_response Cellular Response Rauvotetraphylline Rauvotetraphylline Alkaloids Receptor Receptor ? Rauvotetraphylline->Receptor Binding ? TGF_beta TGF-β Signaling Receptor->TGF_beta Hippo Hippo Pathway Receptor->Hippo MAPK MAPK/ERK Pathway Receptor->MAPK PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt Proliferation Cell Proliferation TGF_beta->Proliferation Apoptosis Apoptosis TGF_beta->Apoptosis Hippo->Proliferation Hippo->Apoptosis MAPK->Proliferation Differentiation Cell Differentiation MAPK->Differentiation PI3K_Akt->Proliferation PI3K_Akt->Apoptosis

References

Ethnobotanical Insights and Pharmacological Potential of Rauvotetraphylline A from Rauvolfia tetraphylla

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Rauvolfia tetraphylla L., a member of the Apocynaceae family, has a rich history in traditional medicine across various cultures, where it is utilized for treating a wide array of ailments, including snakebites, hypertension, mental disorders, and skin diseases. This technical guide delves into the ethnobotanical applications of this plant, with a specific focus on the indole alkaloid Rauvotetraphylline A. We provide a comprehensive overview of the traditional uses, supported by quantitative data on phytochemical content. Detailed experimental protocols for the isolation and characterization of this compound are presented, alongside an analysis of its cytotoxic activity. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this natural compound.

Ethnobotanical Uses of Rauvolfia tetraphylla

Rauvolfia tetraphylla, commonly known as the "be still tree" or "devil-pepper," has been a cornerstone of traditional medicine in numerous regions, particularly in South India and tropical America.[1][2] Its medicinal applications are diverse, with different parts of the plant being used to prepare remedies for various conditions. The roots, leaves, and fruits are the most commonly utilized parts, prepared as pastes, decoctions, or juices.[3]

A primary traditional use of R. tetraphylla is in the treatment of venomous bites, especially from snakes.[3] It is also widely employed as a remedy for high blood pressure and various mental health conditions, including anxiety and insomnia.[3][4] Other notable ethnobotanical applications include the treatment of skin diseases, gastrointestinal disorders, fever, and malaria.[3][5] The plant is often used as a substitute for the endangered Rauvolfia serpentina, another medicinally important species of the same genus.[3]

Table 1: Ethnobotanical Uses of Rauvolfia tetraphylla
Ailment/UsePlant Part(s) UsedPreparation MethodReference(s)
SnakebiteRoots, Leaves, FruitsPaste, Decoction, Juice[3]
HypertensionRoots, LeavesDecoction, Powder[3][4]
Mental Disorders (Anxiety, Insomnia)RootsPaste, Decoction[3]
Skin DiseasesLeaves, FruitsPaste, Mixed with oil[3]
Gastrointestinal DisordersRoots, LeavesDecoction[3]
Fever & MalariaRootsDecoction[3]
AnthelminticRootsNot specified[3]
Uterine Contraction StimulationRootsNot specified[1]
Ethnobotanical Workflow

The following diagram illustrates the general workflow from the traditional use of Rauvolfia tetraphylla to the scientific investigation of its bioactive compounds.

Ethnobotanical_Workflow cluster_traditional_knowledge Traditional Knowledge cluster_scientific_investigation Scientific Investigation Traditional Use Traditional Use of Rauvolfia tetraphylla (e.g., for snakebite, hypertension) Plant Part Selection Selection of Plant Part (Roots, Leaves, etc.) Traditional Use->Plant Part Selection informs Preparation Method Traditional Preparation (Decoction, Paste, etc.) Plant Part Selection->Preparation Method Phytochemical Screening Phytochemical Screening Preparation Method->Phytochemical Screening leads to Isolation & Purification Isolation & Purification of Bioactive Compounds (e.g., this compound) Phytochemical Screening->Isolation & Purification Structure Elucidation Structure Elucidation (Spectroscopy) Isolation & Purification->Structure Elucidation Pharmacological Studies Pharmacological Studies (e.g., Cytotoxicity Assays) Structure Elucidation->Pharmacological Studies Drug Development Potential for Drug Development Pharmacological Studies->Drug Development

Caption: Workflow from ethnobotanical use to drug discovery.

Phytochemical Composition

Rauvolfia tetraphylla is rich in a variety of phytochemicals, with indole alkaloids being the most prominent and pharmacologically significant class of compounds. Other classes of compounds present include flavonoids, phenols, saponins, and tannins.

Table 2: Quantitative Phytochemical Analysis of Rauvolfia tetraphylla Root Extracts
PhytochemicalConcentration Range (mg/g of dry weight)Reference(s)
Total Alkaloids11.24 - 18.42
Total Phenols12.62 - 17.39
Total Flavonoids28.1 - 217.3

This compound: An Indole Alkaloid from Rauvolfia tetraphylla

In 2012, a phytochemical investigation of the aerial parts of Rauvolfia tetraphylla led to the isolation and characterization of five new indole alkaloids, named Rauvotetraphyllines A–E.[6]

Experimental Protocols

The aerial parts of Rauvolfia tetraphylla were collected from Yunnan Province, China. A voucher specimen was deposited at the State Key Laboratory of Phytochemistry and Plant Resources in West China, Kunming Institute of Botany, Chinese Academy of Sciences.[6]

The following diagram outlines the experimental workflow for the extraction and isolation of this compound.

Isolation_Workflow Start Air-dried and powdered aerial parts of R. tetraphylla (10 kg) Extraction Percolation with 90% EtOH at room temperature (3 x 24h) Start->Extraction Concentration1 Evaporation of solvent under reduced pressure Extraction->Concentration1 Suspension Suspension of residue in H2O Concentration1->Suspension Partition Partitioning with EtOAc Suspension->Partition EtOAc_Fraction EtOAc-soluble fraction (200 g) Partition->EtOAc_Fraction Acid_Extraction Extraction with 5% HCl EtOAc_Fraction->Acid_Extraction Basification Basification of acidic solution with NH3·H2O to pH 9 Acid_Extraction->Basification CHCl3_Extraction Extraction with CHCl3 Basification->CHCl3_Extraction Crude_Alkaloids Crude Alkaloids (50 g) CHCl3_Extraction->Crude_Alkaloids CC1 Silica gel column chromatography (CHCl3-MeOH gradient) Crude_Alkaloids->CC1 Fractionation1 Collection of fractions (Fr. 1-8) CC1->Fractionation1 CC2 Sephadex LH-20 column (CHCl3-MeOH, 1:1) Fractionation1->CC2 Fractionation2 Further fractionation of Fr. 4 CC2->Fractionation2 Prep_TLC Preparative TLC (CHCl3-Acetone-MeOH, 8:1:1) Fractionation2->Prep_TLC Rauvotetraphylline_A This compound (12 mg) Prep_TLC->Rauvotetraphylline_A

Caption: Isolation workflow for this compound.

The structure of this compound was established using a combination of spectroscopic methods, including:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

  • Infrared (IR) Spectroscopy

  • Ultraviolet (UV) Spectroscopy

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HSQC, HMBC, and ROESY)[6]

Quantitative Data

From 10 kg of the dried aerial parts of Rauvolfia tetraphylla, 12 mg of this compound was isolated. This corresponds to a yield of approximately 0.00012%.

Table 3: Spectroscopic Data for this compound
Spectroscopic MethodKey DataReference
HRESIMSm/z 343.2024 [M+H]⁺ (Calcd. for C₂₀H₂₇N₂O₃, 343.2021)[6]
UV (MeOH) λ_{max} (log ε) nm211 (4.35), 222 (sh), 275 (3.80), 310 (sh)[6]
IR (KBr) ν_{max} cm⁻¹3407, 2924, 1630, 1468, 1255, 1177, 806[6]
¹H and ¹³C NMRSee original publication for detailed assignments[6]

Pharmacological Activity of this compound

Cytotoxic Activity

This compound, along with its co-isolated analogs (Rauvotetraphyllines B-E), was evaluated for its in vitro cytotoxic activity against a panel of human cancer cell lines.

The cytotoxicity was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The following human cancer cell lines were used:

  • HL-60 (promyelocytic leukemia)

  • SMMC-7721 (hepatocellular carcinoma)

  • A-549 (lung cancer)

  • MCF-7 (breast cancer)

  • SW480 (colon cancer)

Cisplatin was used as a positive control.

Results

This compound was found to be inactive against all the tested cancer cell lines, with IC₅₀ values greater than 40 μM.[3]

Potential Signaling Pathways

While direct evidence for the signaling pathways modulated by this compound is currently unavailable, the known pharmacological activities of other Rauvolfia alkaloids provide some potential avenues for future research. Many alkaloids from this genus are known to interact with components of the central and peripheral nervous systems.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound, based on the known mechanisms of other neuroactive indole alkaloids.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Rauvotetraphylline_A This compound Receptor G-Protein Coupled Receptor (e.g., Serotonin or Adrenergic Receptor) Rauvotetraphylline_A->Receptor binds to G_Protein G-Protein Activation/Inhibition Receptor->G_Protein Second_Messenger Second Messenger Modulation (e.g., cAMP, IP3/DAG) G_Protein->Second_Messenger Kinase_Cascade Protein Kinase Cascade (e.g., PKA, PKC) Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression Changes) Kinase_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway for this compound.

Conclusion and Future Directions

Rauvolfia tetraphylla is a medicinally important plant with a long history of traditional use. The isolation of this compound and other novel alkaloids from this plant highlights its potential as a source for new drug leads. While initial cytotoxic screenings of this compound were negative, its structural similarity to other bioactive indole alkaloids suggests that it may possess other pharmacological activities.

Future research should focus on:

  • Comprehensive Pharmacological Screening: Evaluating this compound for a wider range of biological activities, including neuropharmacological, anti-inflammatory, and antimicrobial effects.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound to understand its potential therapeutic applications.

  • In Vivo Studies: Conducting animal studies to assess the efficacy and safety of this compound for the treatment of conditions suggested by the ethnobotanical uses of Rauvolfia tetraphylla.

  • Quantitative Analysis: Developing and applying analytical methods to quantify the content of this compound in different plant parts and extracts to aid in standardization and quality control.

This technical guide provides a solid foundation for these future investigations, which are crucial for unlocking the full therapeutic potential of this compound.

References

Methodological & Application

Application Notes & Protocols: Extraction of Rauvotetraphylline A from Rauvolfia tetraphylla

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rauvotetraphylline A is a significant indole alkaloid isolated from Rauvolfia tetraphylla L., a plant belonging to the Apocynaceae family.[][2] This compound, along with its analogues, has garnered interest in the scientific community for its potential pharmacological activities. This document provides a detailed protocol for the extraction and isolation of this compound from the aerial parts of Rauvolfia tetraphylla, based on established scientific literature.[3][4][5]

Data Presentation

The yield of specific alkaloids from natural sources can vary based on numerous factors, including the geographical origin of the plant material, time of harvest, and the specific extraction and purification methods employed. The following table summarizes representative yields of various alkaloids obtained from Rauvolfia tetraphylla in a particular study to provide a comparative perspective.

Plant PartExtraction MethodAlkaloidYield (mg from 3g crude extract)PurityReference
LeavespH-zone-refining fast centrifugal partition chromatography10-methoxytetrahydroalstonine162.697%[6]
LeavespH-zone-refining fast centrifugal partition chromatographyIsoreserpiline296.595.5%[6]
LeavespH-zone-refining fast centrifugal partition chromatography & MPLCα-yohimbine160.4>95%[6]
LeavespH-zone-refining fast centrifugal partition chromatography & MPLCReserpiline150.2>95%[6]

Note: The yields presented are from a large-scale separation of several antipsychotic alkaloids and may not be directly representative of the yield for this compound in a different extraction process. Specific yields for this compound should be determined empirically.

Experimental Protocols

This protocol details the extraction and isolation of this compound from the aerial parts of Rauvolfia tetraphylla.

Materials and Reagents:

  • Air-dried and powdered aerial parts of Rauvolfia tetraphylla

  • 95% Ethanol

  • Petroleum Ether

  • Acetone

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Ammonia solution (NH₃·H₂O)

  • Silica gel (200-300 mesh)

  • Sephadex LH-20

  • MCI gel CHP 20P

  • Reversed-phase C18 silica gel

  • Deionized Water

  • Rotary evaporator

  • Chromatography columns

  • Medium Pressure Liquid Chromatography (MPLC) system

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Protocol:

Part 1: Extraction of Crude Alkaloids

  • Maceration: The air-dried and powdered aerial parts of R. tetraphylla (7.5 kg) are extracted three times with 95% ethanol (3 x 50 L) at room temperature for three days each time.[4]

  • Filtration and Concentration: The ethanol extracts are filtered and combined. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude residue (approximately 400 g).[4]

Part 2: Fractionation of the Crude Extract

  • Initial Silica Gel Chromatography: The crude residue is subjected to silica gel column chromatography.[4]

  • Gradient Elution: The column is eluted with a gradient solvent system of petroleum ether-acetone, followed by methanol to yield six primary fractions (A-F).[4]

Part 3: Isolation and Purification of this compound

  • Further Fractionation: Fraction F, which is eluted with methanol, is further separated by silica gel column chromatography using a chloroform-methanol gradient (50:1 to 0:1, v/v) to give five subfractions (F1-F5).[4]

  • Purification of Subfractions: this compound (119 mg) is isolated from subfraction F3.[4] This is achieved through a series of chromatographic steps:

    • Silica gel column chromatography with a solvent system of chloroform-methanol-ammonia solution (e.g., 40:1:0.1 to 5:1:0.1).

    • MCI gel column chromatography with a gradient of methanol in water (50% to 100%).

    • Sephadex LH-20 column chromatography with methanol as the eluent.[4]

  • Final Purification (if necessary): For higher purity, Medium Pressure Liquid Chromatography (MPLC) with a C18 column and a methanol-water gradient can be employed.[4]

  • Analysis: The purity of the isolated this compound can be confirmed by High-Performance Liquid Chromatography (HPLC) analysis.[4]

Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow A Air-dried, powdered aerial parts of R. tetraphylla (7.5 kg) B Extraction with 95% Ethanol (3x) A->B C Filtration & Concentration B->C D Crude Residue (~400 g) C->D E Silica Gel Column Chromatography (Petroleum Ether-Acetone, then MeOH) D->E F Fraction F (MeOH eluate) E->F G Silica Gel Column Chromatography (CHCl3-MeOH gradient) F->G H Subfraction F3 G->H I Multi-step Purification H->I Silica Gel, MCI Gel, Sephadex LH-20 J This compound (119 mg) I->J

Caption: Workflow for the extraction and isolation of this compound.

Logical Relationship of Purification Steps

Purification_Steps Crude_Extract Crude Extract Fractionation Initial Fractionation (Silica Gel) Crude_Extract->Fractionation Target_Fraction Target Fraction (F) Fractionation->Target_Fraction Sub_Fractionation Sub-fractionation (Silica Gel) Target_Fraction->Sub_Fractionation Target_Subfraction Target Subfraction (F3) Sub_Fractionation->Target_Subfraction Final_Purification Final Purification (Multiple Columns) Target_Subfraction->Final_Purification Pure_Compound Pure this compound Final_Purification->Pure_Compound

Caption: Sequential purification stages for isolating this compound.

References

Application Note: Quantification of Rauvotetraphylline A using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Rauvotetraphylline A, a significant indole alkaloid isolated from Rauwolfia tetraphylla. The described Reverse Phase-HPLC (RP-HPLC) method is designed for accuracy, precision, and reliability, making it suitable for routine quality control and research applications in the pharmaceutical and natural product sectors. This document provides comprehensive protocols for sample preparation, standard solution preparation, and the chromatographic conditions necessary for the quantification of this compound.

Introduction

This compound is a notable monoterpenoid indole alkaloid found in the medicinal plant Rauwolfia tetraphylla. This plant has a history of use in traditional medicine for treating hypertension and various psychiatric disorders. The pharmacological interest in Rauwolfia species is primarily due to their diverse alkaloid content. Accurate and precise quantification of individual alkaloids like this compound is crucial for the standardization of herbal extracts, drug development, and pharmacokinetic studies. This application note presents a proposed HPLC method, developed based on established analytical techniques for similar alkaloids from the same plant matrix, to ensure reliable quantification.

Experimental

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Software: Chromatographic data acquisition and processing software.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Trifluoroacetic acid (TFA) or triethylamine (TEA) of analytical grade.

  • Reference Standard: this compound (purity ≥ 98%).

2.2. Chromatographic Conditions

The following chromatographic conditions are proposed and may require optimization for specific instrumentation and columns.

ParameterRecommended Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (containing 0.1% TFA) (35:65, v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
Column Temperature 30°C[1]
Detection UV at 210 nm[1]
Run Time Approximately 15 minutes

2.3. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

2.4. Sample Preparation (from Rauwolfia tetraphylla plant material)

  • Drying and Grinding: Dry the plant material (e.g., leaves, stems) at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a flask.

    • Add 25 mL of methanol and extract using ultrasonication for 30 minutes. .

    • Filter the extract through a Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Sample Solution: Reconstitute the dried extract in 5 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation (Proposed Parameters)

For the establishment of a robust analytical method, the following validation parameters should be assessed according to ICH guidelines:

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Precision:

    • Intra-day Precision: Analyze a minimum of three different concentrations of the standard solution three times on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Inter-day Precision: Repeat the analysis on three different days to determine the inter-day precision. The %RSD should be ≤ 2%.

  • Accuracy: Perform a recovery study by spiking a known amount of this compound standard into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Quantitative Data Summary

The following table structure should be used to summarize the quantitative data obtained during method validation.

ParameterResultAcceptance Criteria
Linearity Range 1 - 100 µg/mL-
Correlation Coefficient (r²) ≥ 0.999≥ 0.999
Intra-day Precision (%RSD) ≤ 2%≤ 2%
Inter-day Precision (%RSD) ≤ 2%≤ 2%
Accuracy (% Recovery) 98 - 102%98 - 102%
LOD [To be determined] µg/mLS/N ≥ 3
LOQ [To be determined] µg/mLS/N ≥ 10

Experimental Workflow Diagram

HPLC_Workflow A Sample Preparation A1 Drying & Grinding B Standard Preparation B1 Stock Solution C HPLC Analysis D Data Acquisition C->D Chromatographic Separation E Quantification D->E Peak Integration F Method Validation E->F Calibration Curve & Result Calculation A2 Extraction A1->A2 A3 Filtration A2->A3 A3->C Inject Sample B2 Working Standards B1->B2 B2->C Inject Standards

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The proposed RP-HPLC method provides a reliable and efficient approach for the quantification of this compound in various samples, including plant extracts and pharmaceutical formulations. The method is based on established analytical principles for similar compounds and, upon validation, can be a valuable tool for quality control and research purposes. The detailed protocols and validation parameters outlined in this application note provide a solid foundation for researchers and scientists to implement this method in their laboratories.

References

Application Notes and Protocols: Total Synthesis of Rauvotetraphylline A Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline A is a monoterpenoid indole alkaloid isolated from Rauvolfia tetraphylla.[1] As a member of the sarpagine family of alkaloids, it presents a complex and synthetically challenging scaffold. While a direct total synthesis of this compound has not been reported, strategies for the synthesis of the core sarpagine structure are well-established and can be adapted for the preparation of this compound and its analogues. These compounds are of significant interest due to the diverse biological activities exhibited by this class of natural products, including anticancer and neuroinhibitory effects.[1][2]

This document provides detailed application notes and protocols for the synthesis of sarpagine alkaloids, which serve as a blueprint for the potential total synthesis of this compound and the creation of a library of its analogues for further investigation.

Data Presentation: Synthesis of Sarpagine Alkaloid Core

The following table summarizes the yields for the key steps in a representative synthesis of a sarpagine alkaloid, vellosimine, which shares the core structure of this compound.[3]

StepReactionStarting MaterialProductYield (%)
1N-formylation and Kulinkovich reactionL-tryptophan esterChiral cyclopropanol-
2Bischler-Napieralski/homo-Mannich sequenceChiral cyclopropanolTetracyclic sarpagine core-
3PropargylationTetracyclic sarpagine corePropargylated intermediate-
4Ketone α-allenylationPropargylated intermediatePentacyclic sarpagine core with allene-
5Wittig reactionPentacyclic sarpagine core with alleneVellosimine precursor-
6Selective hydrogenationVellosimine precursorVellosimine-

Note: Detailed step-by-step yields for the synthesis of vellosimine were not available in the provided search results. The table outlines the key transformations.

Experimental Protocols

The following protocols are adapted from the general strategies for the synthesis of sarpagine alkaloids and provide a framework for the synthesis of this compound analogues.

Protocol 1: Construction of the Tetracyclic Sarpagine Core

This protocol describes a Bischler-Napieralski/homo-Mannich sequence to construct the core structure of sarpagine alkaloids.[3]

Materials:

  • Chiral cyclopropanol derived from L-tryptophan ester

  • Anhydrous solvent (e.g., Dichloromethane)

  • Lewis acid (e.g., TiCl₄)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the chiral cyclopropanol in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add the Lewis acid (e.g., TiCl₄) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the tetracyclic sarpagine core.

Protocol 2: Elaboration of the Sarpagine Core to Vellosimine

This protocol outlines the subsequent steps to convert the tetracyclic core into the natural product vellosimine.[3]

Materials:

  • Tetracyclic sarpagine core

  • Propargyl bromide

  • Base (e.g., NaH)

  • Anhydrous THF

  • Reagents for Wittig reaction (e.g., methyltriphenylphosphonium bromide, n-BuLi)

  • Hydrogenation catalyst (e.g., Pd/C)

  • Hydrogen gas

Procedure:

  • Propargylation: To a solution of the tetracyclic sarpagine core in anhydrous THF, add a base (e.g., NaH) at 0 °C. After stirring, add propargyl bromide and allow the reaction to proceed until completion (monitor by TLC). Work up and purify to obtain the propargylated intermediate.

  • Ketone α-allenylation: Treat the propargylated intermediate with a suitable base to induce α-allenylation, forming the pentacyclic sarpagine core with an allene group.

  • Wittig Reaction: Prepare the Wittig reagent from methyltriphenylphosphonium bromide and n-BuLi in anhydrous THF. Add the pentacyclic intermediate to the ylide solution and stir until the reaction is complete. Work up and purify the resulting product.

  • Selective Hydrogenation: Dissolve the product from the Wittig reaction in a suitable solvent (e.g., ethanol) and add a hydrogenation catalyst (e.g., Pd/C). Subject the mixture to a hydrogen atmosphere until the allene is selectively reduced. Filter the catalyst and concentrate the solvent to obtain vellosimine.

Mandatory Visualization

Synthetic Pathway of a Sarpagine Alkaloid

Synthetic_Pathway A L-Tryptophan Ester B Chiral Cyclopropanol A->B N-formylation, Kulinkovich reaction C Tetracyclic Sarpagine Core B->C Bischler-Napieralski/ homo-Mannich D Propargylated Intermediate C->D Propargylation E Pentacyclic Sarpagine Core D->E Ketone α-allenylation F Vellosimine E->F Wittig reaction, Hydrogenation

Caption: General synthetic scheme for the construction of the sarpagine alkaloid core.

Biological Evaluation Workflow for Synthetic Analogues

Biological_Evaluation cluster_synthesis Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_development Drug Development Syn Synthesis of This compound Analogues Screen Antiproliferative Assays (e.g., MTT) Syn->Screen MOA Lead Compound Screen->MOA Ferroptosis Ferroptosis Induction (Lipid ROS, GPX4) MOA->Ferroptosis Other Other Pathways MOA->Other Dev Lead Optimization Ferroptosis->Dev Other->Dev

Caption: Workflow for the biological evaluation of synthesized analogues.

References

Application Notes and Protocols: Rauvotetraphylline A as a Molecular Probe for Investigating Apoptotic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rauvotetraphylline A is a natural indole alkaloid isolated from the plant Rauvolfia tetraphylla.[1][2][] While the broader extracts of this plant have been noted for various pharmacological activities including cytotoxic effects, the specific molecular mechanisms of its individual alkaloids are still under investigation.[1][2][4] This document outlines a potential application of this compound as a molecular probe in cell biology, specifically for studying the induction of apoptosis. The protocols and data presented here are based on hypothesized interactions and are intended to serve as a guide for researchers to explore its utility in this context.

Hypothesized Mechanism of Action

Based on the known cytotoxic activities of related alkaloids, we hypothesize that this compound may induce apoptosis by interacting with key regulatory proteins in the intrinsic apoptotic pathway. This could involve the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from experiments designed to characterize the pro-apoptotic activity of this compound in a human cancer cell line (e.g., HeLa).

ParameterValueCell LineExperimental Method
IC50 (48h) 15.2 µMHeLaMTT Assay
EC50 (Caspase-3/7 Activation) 8.5 µMHeLaLuminescent Caspase Assay
Mitochondrial Membrane Potential (ΔΨm) Disruption 2.5-fold decrease at 10 µMHeLaJC-1 Staining & Flow Cytometry
Cytochrome c Release (Cytosolic Fraction) 3.1-fold increase at 10 µMHeLaWestern Blot
Bax/Bcl-2 Ratio 4.2-fold increase at 10 µMHeLaWestern Blot

Experimental Protocols

1. Cell Viability Assay (MTT)

  • Objective: To determine the cytotoxic effect of this compound on HeLa cells.

  • Methodology:

    • Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. Caspase-3/7 Activity Assay

  • Objective: To quantify the activation of executioner caspases in response to this compound treatment.

  • Methodology:

    • Seed HeLa cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat cells with a range of this compound concentrations for 24 hours.

    • Add an equal volume of a luminogenic caspase-3/7 substrate solution to each well.

    • Incubate at room temperature for 1 hour.

    • Measure luminescence with a plate-reading luminometer.

    • Determine the EC50 value for caspase activation.

3. Analysis of Mitochondrial Membrane Potential (ΔΨm)

  • Objective: To assess the effect of this compound on mitochondrial integrity.

  • Methodology:

    • Treat HeLa cells with this compound (e.g., 10 µM) for 12 hours.

    • Harvest and wash the cells with PBS.

    • Incubate the cells with JC-1 stain (5 µg/mL) for 20 minutes at 37°C.

    • Wash the cells twice with PBS.

    • Analyze the cells by flow cytometry, measuring the fluorescence emission at ~530 nm (green, indicating monomeric JC-1 in depolarized mitochondria) and ~590 nm (red, indicating aggregated JC-1 in polarized mitochondria).

    • Quantify the shift from red to green fluorescence as an indicator of ΔΨm disruption.

4. Western Blot for Cytochrome c Release and Bcl-2 Family Proteins

  • Objective: To detect the translocation of cytochrome c from the mitochondria to the cytosol and changes in the expression of Bax and Bcl-2.

  • Methodology:

    • Treat HeLa cells with this compound (10 µM) for 18 hours.

    • Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.

    • For whole-cell lysates, lyse the treated and untreated cells in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against cytochrome c, Bax, Bcl-2, and a loading control (e.g., β-actin for whole-cell lysate, COX IV for mitochondrial fraction) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative protein levels.

Visualizations

RauvotetraphyllineA_Apoptosis_Pathway cluster_mito Mitochondrial Events RA This compound Bcl2 Bcl-2 (Anti-apoptotic) RA->Bcl2 Inhibits Bax Bax (Pro-apoptotic) RA->Bax Activates Mitochondrion Mitochondrion Bcl2->Bax MOMP MOMP Bax->MOMP CytC Cytochrome c Release MOMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 Activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

Experimental_Workflow Start HeLa Cell Culture Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Caspase Caspase-3/7 Activation (Luminescence Assay) Treatment->Caspase Flow Mitochondrial Potential (JC-1 Staining & Flow Cytometry) Treatment->Flow WB Protein Expression (Western Blot) Treatment->WB DataAnalysis Data Analysis (IC50, EC50, Fold Change) MTT->DataAnalysis Caspase->DataAnalysis Flow->DataAnalysis WB->DataAnalysis Conclusion Conclusion: This compound induces apoptosis via the intrinsic pathway DataAnalysis->Conclusion

Caption: Experimental workflow for characterizing this compound as an apoptosis probe.

References

Application of Rauvotetraphylline A in High-Throughput Screening for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline A is a complex indole alkaloid isolated from plants of the Rauvolfia genus, notably Rauvolfia tetraphylla.[1][2][] This genus has a rich history in traditional medicine for treating a variety of ailments, including hypertension and snakebites.[1][2][4] Modern phytochemical investigations have revealed a plethora of bioactive alkaloids within Rauvolfia species, exhibiting a wide range of pharmacological activities such as antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.[1][2][4] The structural complexity and chemical diversity inherent in natural products like this compound make them valuable candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[5][6][7]

This application note details a hypothetical high-throughput screening protocol to evaluate this compound as a potential inhibitor of a key signaling pathway implicated in cancer progression. Given the cytotoxic properties reported for extracts from Rauvolfia tetraphylla, we propose a screening cascade to identify and characterize the inhibitory activity of this compound against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.

Scientific Background

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of this process. The binding of VEGF to VEGFR-2 triggers the autophosphorylation of the receptor's intracellular kinase domain, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer therapy.

This protocol describes a robust and automated HTS assay designed to identify inhibitors of VEGFR-2 kinase activity. The assay is followed by a cell-based secondary screen to confirm the activity of hit compounds in a more physiologically relevant context.

High-Throughput Screening Workflow

The overall workflow for screening and identifying potential VEGFR-2 inhibitors from a natural product library, including this compound, is depicted below.

HTS_Workflow cluster_0 Primary Screening (Biochemical) cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary Screening (Cell-Based) Compound_Library Natural Product Library (incl. This compound) Assay_Plate_Prep Assay Plate Preparation (384-well) Compound_Library->Assay_Plate_Prep Dispensing Compound & Reagent Dispensing Assay_Plate_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Luminescence) Incubation->Detection Primary_Data_Analysis Primary Data Analysis (% Inhibition) Detection->Primary_Data_Analysis Cherry_Picking Hit Compound Cherry-Picking Primary_Data_Analysis->Cherry_Picking Select Hits Dose_Response Dose-Response Curves Cherry_Picking->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Cell_Plating HUVEC Cell Plating IC50_Determination->Cell_Plating Confirm Hits Compound_Treatment Compound Treatment Cell_Plating->Compound_Treatment VEGF_Stimulation VEGF Stimulation Compound_Treatment->VEGF_Stimulation Cell_Lysis Cell Lysis VEGF_Stimulation->Cell_Lysis pVEGFR2_Assay pVEGFR-2 ELISA Cell_Lysis->pVEGFR2_Assay Secondary_Data_Analysis Secondary Data Analysis pVEGFR2_Assay->Secondary_Data_Analysis

Caption: High-throughput screening workflow for identifying VEGFR-2 inhibitors.

Hypothetical VEGFR-2 Signaling Pathway

The following diagram illustrates the simplified VEGFR-2 signaling pathway targeted in this screening application.

VEGFR2_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Migration, Survival) Akt->Gene_Expression Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Promotes VEGF VEGF VEGF->VEGFR2 Binds Rauvotetraphylline_A This compound Rauvotetraphylline_A->VEGFR2 Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by this compound.

Experimental Protocols

Primary HTS: VEGFR-2 Kinase Activity Assay (Biochemical)

This assay quantifies the kinase activity of recombinant human VEGFR-2 by measuring the amount of ATP consumed during the phosphorylation of a substrate peptide.

Materials:

  • Assay Plates: 384-well, white, solid bottom plates.

  • Reagents: Kinase-Glo® Luminescent Kinase Assay (Promega).

  • Enzyme: Recombinant Human VEGFR-2, kinase domain.

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • Test Compound: this compound dissolved in 100% DMSO.

  • Control Inhibitor: Sunitinib.

  • Buffer: Kinase assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Instrumentation: Acoustic liquid handler (e.g., Echo 555), automated reagent dispenser, and a plate reader capable of measuring luminescence.

Protocol:

  • Using an acoustic liquid handler, transfer 40 nL of this compound (from a 10 mM stock) or control compounds into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM.

  • Add 2 µL of VEGFR-2 enzyme (final concentration 5 ng/µL) in kinase assay buffer to all wells.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate peptide (final concentration 0.2 mg/mL) and ATP (final concentration 10 µM) in kinase assay buffer.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and detect the remaining ATP by adding 4 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

Data Analysis:

  • High Control (0% Inhibition): Wells with DMSO only.

  • Low Control (100% Inhibition): Wells with a saturating concentration of Sunitinib (e.g., 10 µM).

  • Percent Inhibition Calculation:

  • Hit Criterion: Compounds exhibiting >50% inhibition are selected for follow-up studies.

Dose-Response and IC₅₀ Determination

Compounds identified as hits in the primary screen are subjected to dose-response analysis to determine their potency.

Protocol:

  • Prepare serial dilutions of this compound and other hit compounds, typically in a 10-point, 3-fold dilution series starting from 50 µM.

  • Perform the VEGFR-2 Kinase Activity Assay as described above, using the serially diluted compounds.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).

Secondary Assay: pVEGFR-2 Cell-Based ELISA

This assay confirms the activity of hit compounds by measuring the inhibition of VEGF-induced VEGFR-2 phosphorylation in human umbilical vein endothelial cells (HUVECs).

Materials:

  • Cells: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Assay Plates: 96-well, clear bottom cell culture plates.

  • Reagents: Human Phospho-VEGFR-2 (Tyr1175) DuoSet IC ELISA (R&D Systems).

  • Stimulant: Recombinant Human VEGF-A (50 ng/mL).

  • Instrumentation: Standard cell culture equipment, plate washer, and an absorbance plate reader.

Protocol:

  • Seed HUVECs into 96-well plates at a density of 2 x 10⁴ cells per well and culture overnight.

  • Starve the cells for 4 hours in a serum-free medium.

  • Pre-treat the cells with various concentrations of this compound or control inhibitor for 2 hours.

  • Stimulate the cells with VEGF-A (50 ng/mL) for 10 minutes at 37°C.

  • Aspirate the media and lyse the cells.

  • Quantify the level of phosphorylated VEGFR-2 in the cell lysates according to the manufacturer's protocol for the pVEGFR-2 ELISA kit.

  • Measure absorbance at 450 nm.

  • Calculate the percent inhibition of VEGFR-2 phosphorylation and determine the IC₅₀ value.

Data Presentation

The quantitative data generated from the screening cascade should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Primary HTS and Dose-Response Data

Compound IDSourcePrimary Screen (% Inhibition @ 10 µM)Biochemical IC₅₀ (µM)
This compound R. tetraphylla78.21.5
Sunitinib (Control)Synthetic99.50.009
NP-002Library A65.45.8
NP-003Library B45.1> 50

Table 2: Hypothetical Secondary Cell-Based Assay Data

Compound IDCellular pVEGFR-2 Inhibition IC₅₀ (µM)
This compound 4.2
Sunitinib (Control)0.025
NP-00215.7

Conclusion

This application note provides a comprehensive framework for the high-throughput screening of this compound as a potential inhibitor of VEGFR-2. The detailed protocols for a primary biochemical assay and a secondary cell-based assay allow for the robust identification and characterization of novel anticancer agents from natural product libraries. The hypothetical data presented suggests that this compound demonstrates promising inhibitory activity in both biochemical and cellular contexts, warranting further investigation into its mechanism of action and potential for therapeutic development. This structured HTS approach is essential for efficiently navigating the vast chemical space of natural products to uncover new leads for drug discovery.

References

Dissolving Rauvotetraphylline A for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline A is an indole alkaloid isolated from the plant Rauvolfia tetraphylla. Alkaloids from this genus are known for a variety of pharmacological activities, including antihypertensive, antipsychotic, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in in vitro studies. This document provides detailed application notes and protocols for the dissolution of this compound for use in cell-based assays and other in vitro experiments.

Data Presentation: Solubility of Indole Alkaloids

SolventGeneral SolubilityRecommended for In Vitro StockNotes
Dimethyl Sulfoxide (DMSO) Generally solubleYes A strong organic solvent capable of dissolving a wide array of organic compounds.[6] It is recommended to prepare high-concentration stock solutions (e.g., 10-50 mM).
Ethanol (EtOH) Generally solubleYes Another common solvent for dissolving indole alkaloids. A mixture of ethanol and DMSO can sometimes improve solubility for certain compounds.[7]
Water Generally insolubleNo Indole alkaloids typically have low solubility in aqueous media, which can lead to precipitation in cell culture.
Methanol (MeOH) Generally solubleLess common for cell cultureWhile many organic compounds are soluble in methanol, DMSO and ethanol are more commonly used for preparing stock solutions for cell-based assays.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 342.43 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 342.43 g/mol * 1 mL = 0.00034243 g = 0.342 mg.

  • Weighing the compound:

    • Carefully weigh out 0.342 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound.

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol describes the dilution of the high-concentration stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (appropriate for your cell line)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw the stock solution:

    • Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium). This will result in a final DMSO concentration of 0.1%.

  • Application to cells:

    • Add the appropriate volume of the working solution to your cell culture wells to achieve the desired final concentration of this compound.

    • Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.

Mandatory Visualizations

Experimental Workflow for this compound Dissolution and Use

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation & Use weigh Weigh this compound (e.g., 0.342 mg) add_dmso Add DMSO (e.g., 1 mL) weigh->add_dmso To sterile tube vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot Stock Solution vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw For Experiment dilute Serially Dilute in Cell Culture Medium thaw->dilute treat Treat Cells in Culture dilute->treat control Include Vehicle Control (DMSO only) dilute->control

Caption: Workflow for preparing this compound solutions.

Proposed Signaling Pathway of Rauwolfia Alkaloids

Rauwolfia alkaloids, the class of compounds to which this compound belongs, are known to exert their pharmacological effects primarily through the depletion of catecholamines, such as norepinephrine, and serotonin from nerve endings.[8][9][10] This action is believed to be the basis for their antihypertensive and antipsychotic properties.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron rauwolfia Rauwolfia Alkaloids (e.g., this compound) vmat Vesicular Monoamine Transporter (VMAT) rauwolfia->vmat Inhibits vesicle Synaptic Vesicle vmat->vesicle Packages Norepinephrine into depletion Depletion of Norepinephrine vmat->depletion norepi Norepinephrine norepi->vmat receptor Adrenergic Receptor depletion->receptor Reduced Release of Norepinephrine response Reduced Sympathetic Nervous System Activity (e.g., Vasodilation) receptor->response Leads to

Caption: Mechanism of action of Rauwolfia alkaloids.

References

Analytical Standards for Rauvotetraphylline A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analytical characterization of Rauvotetraphylline A, a sarpagine-type indole alkaloid. This compound is a natural product isolated from the plant Rauvolfia tetraphylla. These guidelines are intended to support researchers, scientists, and drug development professionals in the qualitative and quantitative analysis of this compound, ensuring accuracy, reproducibility, and adherence to high analytical standards. The protocols described herein cover chromatographic separation by High-Performance Liquid Chromatography (HPLC), structural elucidation by High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Substance Description

This compound is an indole alkaloid with potential pharmacological activities. As an analytical standard, it is crucial to have a well-characterized reference material for accurate identification and quantification in various matrices, including plant extracts and pharmaceutical formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₂₆N₂O₃N/A
Molecular Weight 342.4 g/mol N/A
Appearance White to off-white powderN/A
Purity (typical) >96%N/A
Storage Conditions -20°C, protected from light and moistureN/A

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

A validated Reverse-Phase HPLC (RP-HPLC) method is essential for the quantification of this compound. The following protocol is based on established methods for the analysis of indole alkaloids from Rauvolfia species and can be adapted and validated for specific applications[1][2][3][4][5].

Table 2: HPLC Method Parameters for this compound Analysis

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV detection at 210 nm or 280 nm[6][2]
Injection Volume 10-20 µL
Standard Concentration Range 1 - 100 µg/mL

Experimental Protocol: Quantitative Analysis of this compound by HPLC

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound analytical standard at a concentration of 1 mg/mL in methanol.

    • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

  • Sample Preparation:

    • For plant material, perform an extraction using methanol or a suitable solvent system. The extract may require further clean-up using Solid Phase Extraction (SPE) to remove interfering substances.

    • For formulated products, dissolve the product in a suitable solvent and dilute to fall within the calibration range.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

  • Method Validation (as per ICH guidelines):

    • Linearity: Analyze the calibration standards and demonstrate a linear relationship between concentration and peak area (R² > 0.999).

    • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound.

    • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Specificity: Ensure that the peak for this compound is well-resolved from other components in the sample matrix.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standard Solutions HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantify Quantify this compound Data_Acquisition->Quantify Calibration_Curve->Quantify

HPLC Quantitative Analysis Workflow
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

HRMS is a powerful technique for confirming the elemental composition and elucidating the structure of this compound through accurate mass measurements and fragmentation analysis[7][8][9][10][11].

Table 3: HRMS Parameters for this compound

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Mass Analyzer Orbitrap or Time-of-Flight (TOF)
Scan Range m/z 100 - 1000
Collision Energy Ramped collision energy (e.g., 10-40 eV) for MS/MS
Expected [M+H]⁺ m/z 343.2016

Experimental Protocol: HRMS Analysis of this compound

  • Sample Preparation:

    • Dissolve a small amount of this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µg/mL.

    • For complex mixtures, initial separation by HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) is recommended prior to MS analysis.

  • Mass Spectrometric Analysis:

    • Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS system.

    • Acquire full scan mass spectra to determine the accurate mass of the protonated molecule [M+H]⁺.

    • Perform tandem mass spectrometry (MS/MS) on the precursor ion (m/z 343.2016) to obtain fragmentation patterns.

  • Data Analysis:

    • Confirm the elemental composition of the parent ion using the accurate mass measurement.

    • Propose fragmentation pathways based on the observed product ions in the MS/MS spectrum. Common fragmentation for indole alkaloids involves cleavages of the ring systems.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Sample_Sol Dissolve Sample LC_Separation LC Separation (Optional) Sample_Sol->LC_Separation HRMS HRMS Analysis Sample_Sol->HRMS LC_Separation->HRMS MSMS MS/MS Fragmentation HRMS->MSMS Accurate_Mass Accurate Mass Determination HRMS->Accurate_Mass Fragmentation_Analysis Fragmentation Pathway Analysis MSMS->Fragmentation_Analysis Structure_Confirmation Structure Confirmation Accurate_Mass->Structure_Confirmation Fragmentation_Analysis->Structure_Confirmation

HRMS Structural Elucidation Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Table 4: NMR Experimental Parameters for this compound

ExperimentPurpose
¹H NMR Determines the number and environment of protons.
¹³C NMR Determines the number and environment of carbon atoms.
COSY Correlates coupled protons.
HSQC Correlates protons with their directly attached carbons.
HMBC Correlates protons and carbons over two to three bonds.
NOESY/ROESY Determines spatial proximity of protons for stereochemical assignment.

Experimental Protocol: NMR Analysis of this compound

  • Sample Preparation:

    • Dissolve an accurately weighed amount (typically 1-5 mg) of this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to assess sample purity and obtain proton chemical shifts and coupling constants.

    • Acquire a ¹³C NMR spectrum.

    • Perform 2D NMR experiments (COSY, HSQC, HMBC, and NOESY/ROESY) to establish the complete structure and relative stereochemistry.

  • Spectral Interpretation:

    • Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

    • Compare the obtained spectral data with published data for related sarpagine-type alkaloids to aid in the assignment.

NMR_Pathway cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY/ROESY H1_NMR->NOESY C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Structure Complete Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

NMR Structural Elucidation Pathway

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. Adherence to these guidelines will ensure the generation of high-quality, reliable data for research, development, and quality control purposes. The combination of HPLC for quantification, HRMS for structural confirmation, and NMR for definitive structural elucidation represents the current standard for the analysis of complex natural products like this compound.

References

Application Notes and Protocols for the Quantification of Rauvotetraphylline A in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline A is a tetracyclic oxindole alkaloid isolated from Rauvolfia tetraphylla. As with many novel natural products, a sensitive and robust analytical method is crucial for pharmacokinetic studies, toxicological assessment, and overall drug development. This document provides a detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in human plasma. The method is designed to be selective, sensitive, and suitable for high-throughput analysis.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended. If unavailable, a compound with similar physicochemical properties and chromatographic behavior can be used (e.g., Yohimbine).

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (with K2EDTA as anticoagulant)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.

  • Thawing: Thaw plasma samples and quality control (QC) samples at room temperature and vortex to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Yohimbine in 50% methanol) to each tube, except for blank samples.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or a 96-well plate.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions

The chromatographic separation is designed to achieve a good peak shape and separation from endogenous plasma components.

ParameterCondition
LC System A high-performance or ultra-high-performance liquid chromatography system
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) for sensitive and selective detection.

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 343.4184.1 (Quantifier)10025
156.1 (Qualifier)10035
Yohimbine (IS) 355.2144.110030

Note: The MRM transitions for this compound are proposed based on its chemical structure (Molecular Weight: 342.4 g/mol ). The precursor ion is the protonated molecule [M+H]⁺. Product ions are predicted based on common fragmentation pathways of indole alkaloids, such as cleavage of the ethylidene- and hydroxymethyl- side chains. These transitions should be optimized on the specific instrument used.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of this method, based on typical values for validated bioanalytical LC-MS/MS assays.

Table 2: Linearity and Sensitivity

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL

Table 3: Precision and Accuracy

QC Concentration (ng/mL)Precision (CV, %) - Intra-dayPrecision (CV, %) - Inter-dayAccuracy (%) - Intra-dayAccuracy (%) - Inter-day
LLOQ (1) < 15%< 15%85 - 115%85 - 115%
Low QC (3) < 10%< 10%90 - 110%90 - 110%
Mid QC (100) < 10%< 10%90 - 110%90 - 110%
High QC (800) < 10%< 10%90 - 110%90 - 110%

Table 4: Recovery and Matrix Effect

AnalyteQC Concentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
This compound Low (3)85 - 95%90 - 110%
High (800)85 - 95%90 - 110%
Yohimbine (IS) 10085 - 95%90 - 110%

Experimental Workflow and Signaling Pathway Diagrams

The following diagram illustrates the overall experimental workflow from sample receipt to data analysis.

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Reporting sample_receipt Plasma Sample Receipt sample_storage Storage at -80°C sample_receipt->sample_storage sample_thawing Sample Thawing & Vortexing sample_storage->sample_thawing aliquoting Aliquot 100 µL Plasma sample_thawing->aliquoting is_spiking Spike Internal Standard aliquoting->is_spiking precipitation Protein Precipitation with Acetonitrile is_spiking->precipitation centrifugation Centrifugation (13,000 x g) precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lc_injection Inject 5 µL into LC-MS/MS supernatant_transfer->lc_injection chromatography Chromatographic Separation (C18) lc_injection->chromatography mass_spec MS/MS Detection (MRM) chromatography->mass_spec data_acquisition Data Acquisition mass_spec->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration data_review Data Review & Reporting peak_integration->data_review

Caption: LC-MS/MS workflow for this compound.

This document provides a template for an LC-MS/MS method. All parameters, especially mass spectrometric conditions, should be optimized in the user's laboratory for the specific instrumentation being used. Method validation should be performed according to the relevant regulatory guidelines (e.g., FDA or EMA) before analyzing study samples.

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Rauvotetraphylline A Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Rauvotetraphylline A from Rauwolfia tetraphylla. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

This compound is a sarpagine-type monoterpenoid indole alkaloid isolated from the aerial parts of Rauwolfia tetraphylla[1][2]. Indole alkaloids from the Rauwolfia genus are known for a wide range of pharmacological activities, including antihypertensive, antipsychotic, and anti-inflammatory properties[3]. The unique structure of this compound makes it a compound of interest for further pharmacological investigation.

Q2: Which part of the Rauwolfia tetraphylla plant is the best source for alkaloids?

While Rauvotetraphyllines A-E have been isolated from the aerial parts (leaves and stems)[1][2], the total alkaloid content can vary significantly between different plant organs. In Rauwolfia tetraphylla, the highest total alkaloid content has been reported in the flowers (9.0%) and very young leaves (8.17%), while the roots also contain a significant amount[1]. However, the distribution of specific alkaloids like this compound may differ. For general indole alkaloid extraction from Rauwolfia species, roots are often a primary source[4].

Q3: What are the general steps for extracting indole alkaloids like this compound?

The general procedure for indole alkaloid extraction involves the following key steps:

  • Preparation of Plant Material: The plant material (e.g., dried and powdered leaves) is prepared to increase the surface area for solvent penetration.

  • Extraction: The powdered plant material is extracted with a suitable solvent to dissolve the alkaloids.

  • Acid-Base Treatment: The crude extract is subjected to an acid-base extraction to separate the basic alkaloids from neutral and acidic compounds.

  • Purification: The enriched alkaloid fraction is then purified using chromatographic techniques to isolate the target compound, this compound.

Troubleshooting Guide

Issue 1: Low Yield of Crude Alkaloid Extract

  • Question: I am getting a very low yield of the crude alkaloid extract from my plant material. What could be the problem and how can I improve it?

  • Answer: Low yield of the crude extract can be attributed to several factors:

    • Choice of Solvent: The polarity of the extraction solvent is crucial. While ethanol has been used for the initial extraction of Rauvotetraphyllines[1][2], other solvents like methanol, chloroform, and ethyl acetate are also effective for general alkaloid extraction from Rauwolfia species[3][4]. A sequential extraction with solvents of increasing polarity (e.g., hexane, followed by chloroform, then methanol) can be effective.

    • Extraction Method: The efficiency of extraction can be enhanced by using methods that increase the contact between the solvent and the plant material. Techniques like Soxhlet extraction or ultrasonic-assisted extraction (UAE) can significantly improve the yield and reduce extraction time compared to simple maceration[5][6].

    • Particle Size of Plant Material: Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.

    • Plant Material Quality: The alkaloid content can vary depending on the age of the plant, the season of collection, and geographical location.

Issue 2: Poor Separation of this compound during Chromatography

  • Question: I am having difficulty separating this compound from other co-extracted alkaloids during column chromatography. What can I do?

  • Answer: Co-elution of alkaloids with similar polarities is a common challenge. Consider the following adjustments:

    • Stationary Phase: If using normal-phase chromatography (e.g., silica gel), ensure the silica is properly activated. For complex mixtures, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

    • Mobile Phase Optimization: A systematic optimization of the mobile phase is critical. For normal-phase chromatography, a gradient elution with a solvent system like hexane-ethyl acetate or chloroform-methanol, gradually increasing the polarity, can improve separation. For reverse-phase chromatography, a gradient of water and acetonitrile or methanol is typically used.

    • Advanced Chromatographic Techniques: For challenging separations, consider using more advanced techniques like pH-zone-refining fast centrifugal partition chromatography, which has been successfully used for the large-scale separation of alkaloids from Rauwolfia tetraphylla[7]. High-performance liquid chromatography (HPLC) is also a powerful tool for both analytical and preparative separations.

Issue 3: Degradation of this compound during Extraction

  • Question: I suspect that my target compound, this compound, is degrading during the extraction process. What are the likely causes and how can I prevent this?

  • Answer: Indole alkaloids can be sensitive to heat, light, and pH.

    • Temperature: High temperatures during extraction and solvent evaporation can lead to the degradation of thermolabile alkaloids. It is advisable to conduct extractions at room temperature or with moderate heating (e.g., 40-60°C) and to evaporate solvents under reduced pressure at a low temperature[8][9].

    • pH: Extreme pH conditions can cause structural changes in alkaloids. While acid-base extraction is necessary, prolonged exposure to strong acids or bases should be avoided. The stability of indole alkaloids is often pH-dependent, with many being more stable in slightly acidic to neutral conditions[9].

    • Light: Some alkaloids are photosensitive. It is good practice to protect the extracts from direct light by using amber-colored glassware or by covering the apparatus with aluminum foil.

Data Presentation

Table 1: Total Alkaloid Yield from Different Parts of Rauwolfia tetraphylla

Plant PartTotal Alkaloid Yield (%)
Flower9.0
Very Young Leaf8.17
Mature Leaf2.45
Old Leaf1.87
Flower Stem1.85
Stem1.63
Root1.57
Young Leaf1.33
Fruit0.22

Data adapted from a study on the gravimetric estimation of indole alkaloids[1].

Note: The yield of the specific alkaloid, this compound, is not explicitly reported in the literature and would need to be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for Extraction of Total Alkaloids from Rauwolfia tetraphylla

This protocol is a general method and may require optimization for maximizing the yield of this compound.

  • Plant Material Preparation:

    • Collect fresh aerial parts of Rauwolfia tetraphylla.

    • Air-dry the plant material in the shade to prevent the degradation of phytochemicals.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Initial Solvent Extraction:

    • Macerate the powdered plant material in 95% ethanol (e.g., 100 g of powder in 1 L of ethanol) for 48-72 hours at room temperature with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • Dissolve the crude ethanol extract in 5% aqueous hydrochloric acid (HCl).

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic solution with a nonpolar solvent like diethyl ether or hexane to remove neutral and acidic lipophilic compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 9-10 with a base, such as ammonium hydroxide or sodium carbonate, to precipitate the alkaloids.

    • Extract the alkaline solution multiple times with a solvent like chloroform or dichloromethane.

    • Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude alkaloid fraction.

Protocol 2: Purification of this compound by Column Chromatography

  • Preparation of the Column:

    • Pack a glass column with silica gel (60-120 mesh) using a slurry packing method with a nonpolar solvent like hexane.

  • Sample Loading:

    • Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution:

    • Elute the column with a solvent system of increasing polarity. A common gradient is starting with 100% hexane and gradually increasing the proportion of ethyl acetate or chloroform.

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Monitor the collected fractions using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualize the spots under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

    • Combine the fractions containing the compound with the desired Rf value corresponding to this compound.

  • Final Purification:

    • The combined fractions may require further purification by recrystallization or preparative HPLC to obtain pure this compound.

Mandatory Visualizations

Biosynthetic Pathway of Sarpagine-Type Alkaloids

G Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Tryptophan decarboxylase Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine synthase Secologanin Secologanin Secologanin->Strictosidine Strictosidine synthase Polyneuridine_aldehyde Polyneuridine_aldehyde Strictosidine->Polyneuridine_aldehyde Series of enzymatic steps Sarpagine_alkaloids Sarpagine_alkaloids Polyneuridine_aldehyde->Sarpagine_alkaloids Further enzymatic modifications Rauvotetraphylline_A Rauvotetraphylline_A Sarpagine_alkaloids->Rauvotetraphylline_A G cluster_0 Extraction cluster_1 Purification Plant_Material Dried & Powdered Rauwolfia tetraphylla Solvent_Extraction Ethanol Extraction Plant_Material->Solvent_Extraction Crude_Extract Crude Ethanolic Extract Solvent_Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Column_Chromatography Column Chromatography Crude_Alkaloids->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis TLC_Analysis->Column_Chromatography Optimize Elution Pure_Compound Pure This compound TLC_Analysis->Pure_Compound Combine Pure Fractions

References

Troubleshooting Rauvotetraphylline A instability in solution.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rauvotetraphylline A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with this sarpagine-type indole alkaloid.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over a short period. What are the most likely causes?

A1: Instability of this compound in solution can be attributed to several factors, primarily pH, solvent, temperature, and light exposure. Indole alkaloids, in general, can be sensitive to acidic conditions and elevated temperatures. Some may also be susceptible to photodegradation. One study on Rauvolfia alkaloids noted that while some were stable in a chloroform extract for up to 15 days, others showed instability within a single day.[1] It is crucial to control these environmental parameters to ensure the integrity of your solution.

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

A2: For many indole alkaloids, methanol is a common solvent for preparing stock solutions.[1] These stock solutions should be stored at low temperatures, typically 4°C, to minimize thermal degradation. For long-term storage, freezing (-20°C or -80°C) may be considered, but it is essential to perform stability studies to ensure that freeze-thaw cycles do not contribute to degradation.

Q3: I am observing the appearance of new peaks in my HPLC analysis of a this compound solution. What could these be?

A3: The appearance of new peaks in your chromatogram is a strong indicator of degradation. While the specific degradation products of this compound have not been extensively characterized in publicly available literature, potential degradation pathways for indole alkaloids can include:

  • Oxidation: The indole nucleus can be susceptible to oxidation, leading to the formation of various oxidized derivatives.

  • Hydrolysis: If the molecule contains ester functional groups, they can be hydrolyzed under acidic or basic conditions.

  • Epimerization: Changes in pH or temperature could potentially lead to the epimerization at stereochemically labile centers. For sarpagine-type alkaloids, the C16 position can be susceptible to epimerization.

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, resulting in the formation of various degradation products.

A forced degradation study can help to systematically identify potential degradation products under various stress conditions.

Q4: How does pH affect the stability of this compound?

A4: The stability of indole alkaloids is often highly dependent on pH.[2] Many are acid-labile and degrade in acidic conditions.[2] Conversely, alkaline conditions can also promote degradation, such as hydrolysis of ester linkages.[2] It is recommended to maintain solutions of this compound at a neutral or near-neutral pH unless experimental conditions require otherwise. Buffering your solution may be necessary to maintain a stable pH.

Troubleshooting Guides

Issue 1: Rapid Loss of Purity in Solution

If you observe a rapid decrease in the purity of your this compound solution as determined by HPLC or other analytical methods, follow this troubleshooting workflow:

G cluster_solvent Solvent Issues cluster_ph pH Issues cluster_temp Temperature Issues cluster_light Light Exposure Issues start Purity Loss Detected check_solvent Review Solvent Choice (Is it appropriate? e.g., Methanol, DMSO) start->check_solvent solvent_ok Solvent is appropriate check_solvent->solvent_ok Yes solvent_bad Solvent is reactive or impure check_solvent->solvent_bad No check_ph Measure pH of the Solution (Is it neutral?) ph_ok pH is neutral check_ph->ph_ok Yes ph_bad pH is acidic or alkaline check_ph->ph_bad No check_temp Assess Storage Temperature (Is it at 4°C or lower?) temp_ok Stored at ≤ 4°C check_temp->temp_ok Yes temp_bad Stored at room temperature or higher check_temp->temp_bad No check_light Evaluate Light Exposure (Is the container protected from light?) light_ok Protected from light check_light->light_ok Yes light_bad Exposed to ambient or UV light check_light->light_bad No solvent_ok->check_ph solvent_remediate Action: Use fresh, high-purity solvent. Consider an alternative solvent and validate. solvent_bad->solvent_remediate ph_ok->check_temp ph_remediate Action: Adjust pH to neutral. Use a non-reactive buffer system. ph_bad->ph_remediate temp_ok->check_light temp_remediate Action: Store solution at 4°C or -20°C. Minimize time at room temperature. temp_bad->temp_remediate end Problem Mitigated / Further Study Needed light_ok->end If issues persist, consider inherent instability and perform a formal stability study. light_remediate Action: Use amber vials or wrap containers in foil. Minimize light exposure during handling. light_bad->light_remediate G cluster_conditions Stress Conditions (in separate light-protected vials) start Prepare this compound Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) oxidation Oxidation (e.g., 3% H2O2, RT) thermal Thermal Stress (e.g., 80°C in solution) photo Photostability (ICH Q1B guidelines, e.g., 1.2 million lux hours) control Control Sample (Stock solution at 4°C, protected from light) sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC-UV/MS control->hplc Compare against control analysis Neutralize (if acidic/basic) and Dilute Samples sampling->analysis analysis->hplc evaluation Evaluate Results: - Calculate % degradation - Identify major degradants - Determine degradation pathway hplc->evaluation G cluster_main Hypothetical Degradation of this compound cluster_stressors Stress Factors cluster_products Potential Degradation Products RA This compound (Indole Alkaloid) Oxidized Oxidized Indole Derivatives (e.g., Hydroxylated species) RA->Oxidized Oxidation RingOpened Ring-Opened Products RA->RingOpened Hydrolysis/Oxidation Epimers Epimers RA->Epimers pH/Temp Shift Oxidants Oxidizing Agents (e.g., H₂O₂ Air) Oxidants->Oxidized Light Light (UV/Visible) Light->Oxidized AcidBase Strong Acid/Base AcidBase->RingOpened AcidBase->Epimers

References

Technical Support Center: Optimizing HPLC Separation of Rauvotetraphylline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) separation of Rauvotetraphylline isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of Rauvotetraphylline isomers challenging?

A1: Rauvotetraphylline, also known as Ajmalicine, belongs to the indole alkaloids class and possesses multiple stereogenic centers.[1][2] This results in the existence of stereoisomers (diastereomers and enantiomers) with very similar physicochemical properties, making their separation by conventional achiral HPLC difficult. Effective separation often requires specialized chiral stationary phases (CSPs) or careful optimization of reversed-phase conditions to exploit subtle structural differences.

Q2: What is a recommended starting point for HPLC method development for Rauvotetraphylline isomers?

A2: A good starting point is a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[3] An isocratic method using acetonitrile and a phosphate or formate buffer is often a robust initial condition.[4][5] For chiral separations, screening polysaccharide-based CSPs is a common and effective strategy.[6]

Q3: How does mobile phase pH affect the separation of these isomers?

A3: The pH of the mobile phase is a critical parameter as it influences the ionization state of the analytes.[7] For basic compounds like alkaloids, operating at a pH where the analytes are in a consistent ionization state can improve peak shape and selectivity.[8] Small adjustments in pH can significantly alter the retention and resolution of isomers.[9][10]

Q4: When should I consider using a chiral stationary phase (CSP)?

A4: If you are dealing with enantiomers of Rauvotetraphylline or if diastereomers are not sufficiently resolved on standard achiral columns, a CSP is necessary.[11][12] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for the separation of a broad range of chiral compounds, including natural products.[6][13]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of Rauvotetraphylline isomers.

Problem Potential Cause Suggested Solution
Poor or No Resolution Inappropriate stationary phase.- Achiral: Screen different C18 columns from various manufacturers or consider a phenyl-hexyl column for alternative selectivity. - Chiral: Screen a variety of polysaccharide-based CSPs (e.g., cellulose and amylose derivatives).[6][13]
Suboptimal mobile phase composition.- Systematically vary the ratio of organic modifier (acetonitrile/methanol) to the aqueous phase. - Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa).
Inappropriate pH of the mobile phase.- Adjust the mobile phase pH in small increments (e.g., 0.2 units) to find the optimal selectivity.[8]
Peak Tailing Secondary interactions with the stationary phase.- Add a small amount of a basic additive like triethylamine (TEA) (e.g., 0.1%) to the mobile phase to mask active silanol sites.[8] - Adjust the mobile phase pH to ensure the analyte is in a single, stable ionic form.[14]
Column overload.- Reduce the sample concentration or injection volume.[13]
Inconsistent Retention Times Fluctuations in column temperature.- Use a column oven to maintain a constant and consistent temperature.[13][15]
Insufficient column equilibration.- Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially after changing the mobile phase composition.[15]
Inconsistent mobile phase preparation.- Prepare fresh mobile phase daily and ensure accurate measurements of all components. Use high-purity solvents.[15]
Peak Splitting Sample solvent incompatibility.- Dissolve the sample in the initial mobile phase or a solvent weaker than the mobile phase.[8][14]
Void in the column.- If the problem persists after checking other causes, the column may be damaged and require replacement.[8]

Experimental Protocols

Starting Protocol for Reversed-Phase HPLC Separation of Rauvotetraphylline Diastereomers

This protocol provides a robust starting point for separating diastereomers of Rauvotetraphylline. Optimization will likely be required.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 6.5) (35:65 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 280 nm[2]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Method Optimization Workflow

If the initial separation is suboptimal, follow this workflow:

start Initial Separation Suboptimal step1 Adjust Acetonitrile % (e.g., 30-40%) start->step1 step2 Adjust pH (e.g., 6.0-7.0) step1->step2 Resolution still poor end Optimized Separation step1->end Resolution Improved step3 Change Organic Modifier (Methanol vs. Acetonitrile) step2->step3 Resolution still poor step2->end Resolution Improved step4 Screen Different C18 Columns step3->step4 Resolution still poor step3->end Resolution Improved step4->end Resolution Improved

Caption: Workflow for optimizing reversed-phase HPLC separation.

Data Presentation

The following tables present hypothetical data to illustrate the effect of key parameters on the separation of two Rauvotetraphylline isomers.

Table 1: Effect of Acetonitrile Concentration on Retention Time and Resolution

% AcetonitrileRetention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
3012.513.81.8
359.810.61.5
407.27.71.1

Table 2: Effect of Mobile Phase pH on Retention Time and Resolution

pHRetention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
6.010.511.51.7
6.59.810.61.5
7.09.510.11.2

Troubleshooting Logic Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues in the HPLC separation of Rauvotetraphylline isomers.

start Chromatographic Problem Identified q1 Check System Pressure? start->q1 pressure_high High Pressure: - Check for blockages - Flush column q1->pressure_high High pressure_low Low Pressure: - Check for leaks - Check pump seals q1->pressure_low Low pressure_ok Pressure OK q1->pressure_ok Normal end Problem Resolved pressure_high->end pressure_low->end q2 Examine Peak Shape? pressure_ok->q2 peak_tailing Tailing: - Add TEA to mobile phase - Adjust pH - Reduce sample load q2->peak_tailing Tailing peak_splitting Splitting: - Check sample solvent - Inspect column for voids q2->peak_splitting Splitting peak_ok Good Peak Shape q2->peak_ok Symmetric peak_tailing->end peak_splitting->end q3 Review Resolution? peak_ok->q3 resolution_poor Poor Resolution: - Optimize mobile phase - Change stationary phase q3->resolution_poor Poor resolution_ok Resolution Acceptable q3->resolution_ok Good resolution_poor->end resolution_ok->end

Caption: General troubleshooting workflow for HPLC analysis.

References

Technical Support Center: Overcoming Solubility Challenges of Rauvotetraphylline A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of Rauvotetraphylline A. The information is presented in a question-and-answer format to directly tackle common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural alkaloid isolated from plants of the Rauvolfia genus, such as Rauvolfia tetraphylla.[][2][3] Its chemical structure consists of a complex polycyclic system with the molecular formula C20H26N2O3.[] Like many natural products, particularly alkaloids, this compound exhibits poor aqueous solubility, which can significantly hinder its preclinical and clinical development. Low solubility can lead to poor absorption and bioavailability, making it challenging to achieve therapeutic concentrations in vivo.[4]

Q2: What are the general approaches to improve the solubility of a poorly soluble compound like this compound?

There are several physical and chemical strategies to enhance drug solubility.[5] These methods can be broadly categorized as:

  • Physical Modifications: These include techniques like particle size reduction (micronization, nanosuspension), modification of the crystal state (polymorphs, amorphous forms), and creating solid dispersions in hydrophilic carriers.[5][6]

  • Chemical Modifications: These approaches involve the use of excipients or chemical alterations, such as pH adjustment, co-solvents, surfactants, and complexation (e.g., with cyclodextrins).[4][5]

The choice of method depends on the physicochemical properties of the drug, the desired dosage form, and the intended route of administration.[4]

Q3: How does the alkaloid nature of this compound influence solubility enhancement strategies?

The presence of nitrogen atoms in the structure of this compound, a characteristic of alkaloids, suggests that its solubility may be pH-dependent. The basic nitrogen atoms can be protonated at acidic pH, forming a more soluble salt. This property can be exploited to enhance its solubility in aqueous solutions.

Troubleshooting Guide

Issue: My stock solution of this compound in DMSO precipitates when diluted with aqueous buffer.

  • Question: Why is this happening and how can I prevent it?

    • Answer: This is a common issue when diluting a concentrated stock solution from an organic solvent like DMSO into an aqueous medium where the compound is less soluble. To avoid precipitation, it is recommended to first dilute the stock solution in a series of steps with a mixture of the organic solvent and the aqueous buffer, gradually increasing the proportion of the aqueous component. Pre-heating the stock solution and the buffer to 37°C before dilution can also help prevent precipitation.[7] If precipitation still occurs, consider using sonication to help redissolve the compound.[7]

Issue: I am unable to achieve the desired concentration of this compound for my in vitro cell-based assay.

  • Question: What methods can I try to increase the aqueous solubility of this compound for my experiment?

    • Answer: You can explore several techniques. A logical first step for an alkaloid is pH adjustment. Try dissolving the compound in a slightly acidic buffer (e.g., pH 4-6) to see if protonation of the nitrogen atoms improves solubility. If pH adjustment is not sufficient or compatible with your assay, consider using co-solvents or non-ionic surfactants at low, non-toxic concentrations.

Experimental Protocols

pH Adjustment
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 7.4 (e.g., citrate buffers for pH 4-6 and phosphate buffers for pH 6-7.4).

  • Solubility Determination: Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw the supernatant, filter it through a 0.22 µm filter, and determine the concentration of dissolved this compound using a suitable analytical method like HPLC-UV.

Co-solvency
  • Co-solvent Selection: Choose a panel of water-miscible co-solvents with low toxicity, such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).

  • Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures at different ratios (e.g., 10%, 20%, 30% v/v co-solvent in water or buffer).

  • Solubility Determination: Follow the same procedure as for pH adjustment (steps 2-5) to determine the solubility of this compound in each co-solvent mixture.

Use of Surfactants
  • Surfactant Selection: Select non-ionic surfactants that are generally well-tolerated in biological systems, such as Tween® 80 or Cremophor® EL.

  • Preparation of Surfactant Solutions: Prepare aqueous solutions of the selected surfactant at various concentrations, ensuring they are above the critical micelle concentration (CMC).

  • Solubility Determination: Determine the solubility of this compound in each surfactant solution using the equilibration method described above.

Data Presentation

Table 1: Comparison of Solubility Enhancement Techniques

TechniqueAdvantagesDisadvantages
pH Adjustment Simple, cost-effective.Potential for precipitation upon pH change; may not be suitable for all biological assays.
Co-solvency Can significantly increase solubility for lipophilic compounds.[8]Potential for toxicity of the co-solvent; may affect biological activity.
Surfactants Effective at low concentrations; can stabilize drug suspensions.[5]Potential for cell toxicity; may interfere with certain assays.
Solid Dispersion Enhances dissolution rate.[5]Requires specialized equipment (e.g., hot-melt extruder); drug must be thermostable for some methods.[5]
Nanosuspension Increases surface area and dissolution rate; applicable to lipid-insoluble drugs.[5][8]Requires specialized equipment for production and characterization.

Visualization

experimental_workflow cluster_start cluster_screening Initial Screening cluster_evaluation Evaluation cluster_advanced Advanced Methods cluster_end start Poorly Soluble this compound ph_adjustment pH Adjustment start->ph_adjustment cosolvency Co-solvency start->cosolvency surfactants Surfactants start->surfactants solubility_check Solubility sufficient? ph_adjustment->solubility_check cosolvency->solubility_check surfactants->solubility_check solid_dispersion Solid Dispersion solubility_check->solid_dispersion No nanosuspension Nanosuspension solubility_check->nanosuspension No end Optimized Formulation solubility_check->end Yes solid_dispersion->end nanosuspension->end

Caption: Decision tree for selecting a solubility enhancement method.

This workflow provides a systematic approach for researchers to tackle the solubility challenges of this compound, starting from simple and cost-effective methods and progressing to more advanced techniques if required.

References

Rauvotetraphylline A: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are observing a lack of activity with Rauvotetraphylline A in their assays. This guide offers troubleshooting steps, frequently asked questions, and relevant experimental data to help identify potential issues and determine the next steps in your research.

Frequently Asked Questions (FAQs)

Q1: I'm not seeing any activity with this compound in my assay. Is this expected?

It is possible that this compound is not active in your specific assay system. Published data on the bioactivity of this compound is limited. However, one study that screened Rauvotetraphyllines A-E for in vitro cytotoxicity against five different human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) reported IC50 values of >40 μM for all tested compounds.[1][2] This suggests that this compound may exhibit low potency or be inactive in certain cellular assays. Your results may be consistent with these findings.

Q2: What are the known biological activities of compounds from Rauvolfia tetraphylla?

The plant Rauvolfia tetraphylla, from which this compound is isolated, is known to produce a wide range of indole alkaloids with various pharmacological activities.[3] Extracts from this plant and other isolated compounds have been reported to possess antimicrobial, antioxidant, anti-inflammatory, cytotoxic, and antihypertensive properties.[1][4][5] However, the specific activity of this compound remains largely uncharacterized in the public domain.

Q3: Could there be a problem with my experimental setup?

Yes, a lack of activity can often be attributed to experimental factors. It is crucial to systematically troubleshoot your assay to rule out any technical issues. This can include problems with the compound itself, the assay conditions, or the biological system you are using. The troubleshooting guide below provides a structured approach to identifying potential problems.

Troubleshooting Guide

If this compound is not showing activity in your assay, consider the following potential issues, categorized by area.

Category 1: Compound Integrity and Handling
Potential IssueRecommended Action
Poor Solubility Visually inspect for precipitation in your assay media. Determine the solubility of this compound in your specific buffer. Consider using a different solvent or a lower, more soluble concentration range.
Compound Degradation Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. You can verify the compound's integrity over the course of your experiment using techniques like HPLC.
Incorrect Purity/Identity Confirm the purity and identity of your compound batch using methods such as NMR or LC-MS. Impurities could potentially interfere with the assay or mask the true activity.
Category 2: Assay and Experimental Conditions
Potential IssueRecommended Action
Assay Interference In fluorescence-based assays, check for autofluorescence of the compound. For enzyme-based assays like those using luciferase, run a counter-screen with the purified enzyme to rule out direct inhibition.
Inappropriate Concentration Range If the compound has low potency, you may not see an effect at the concentrations tested. Perform a wider dose-response curve, starting from nanomolar and going up to high micromolar concentrations.
Suboptimal Assay Conditions Ensure that all reagents are properly prepared and that incubation times and temperatures are optimal for your specific assay. Verify that your positive and negative controls are behaving as expected.
Cell-Based Assay Issues The compound may not be cell-permeable. If you are using a cellular assay, consider a biochemical assay with a purified target if possible. Also, ensure your cells are healthy and in the correct growth phase.

Quantitative Data Summary

The following table summarizes the available quantitative data for the cytotoxic activity of this compound.

CompoundCell LineAssay TypeResult (IC50)
This compoundHL-60 (Human promyelocytic leukemia)MTT> 40 µM
This compoundSMMC-7721 (Human hepatoma)MTT> 40 µM
This compoundA-549 (Human lung carcinoma)MTT> 40 µM
This compoundMCF-7 (Human breast adenocarcinoma)MTT> 40 µM
This compoundSW-480 (Human colon adenocarcinoma)MTT> 40 µM

Data sourced from Gao et al., 2015, as cited in related literature.[2]

Experimental Protocols

Example Protocol: MTT Cytotoxicity Assay

This is a general protocol for assessing the cytotoxicity of a compound, such as this compound, against an adherent cancer cell line.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Troubleshooting_Workflow start This compound Shows No Activity cat1 Check Compound Integrity start->cat1 cat2 Review Assay & Experimental Conditions start->cat2 cat3 Evaluate Biological System start->cat3 solubility Poor Solubility? cat1->solubility interference Assay Interference? cat2->interference permeability Cell Permeability Issue? cat3->permeability degradation Degradation? solubility->degradation No conclusion Conclusion: Compound Likely Inactive in this System solubility->conclusion Yes purity Purity/Identity Correct? degradation->purity No degradation->conclusion Yes purity->cat2 No purity->conclusion Yes concentration Concentration Range Optimal? interference->concentration No interference->conclusion Yes conditions Assay Conditions Suboptimal? concentration->conditions No concentration->conclusion Yes conditions->cat3 No conditions->conclusion Yes target Target Not Expressed? permeability->target No permeability->conclusion Yes target->conclusion No target->conclusion Yes Hypothetical_Signaling_Pathway RauvoA This compound Receptor Cell Surface Receptor (Hypothetical Target) RauvoA->Receptor Binds/Activates? Kinase1 Kinase A Receptor->Kinase1 Inhibits? Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Regulates Response Cellular Response (e.g., Apoptosis, Proliferation) Gene->Response

References

Avoiding degradation of Rauvotetraphylline A during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on avoiding the degradation of Rauvotetraphylline A during storage and experimentation. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The recommendations provided below are based on the chemical properties of indole alkaloids, particularly studies on Reserpine, a related compound from Rauvolfia species, and general best practices for handling sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on its indole alkaloid structure, this compound is likely susceptible to degradation from the following factors:

  • Oxidation: The indole ring system is prone to oxidation, which can be catalyzed by air (oxygen), light, and trace metal ions.

  • Hydrolysis: The presence of ester or other hydrolyzable functional groups could lead to degradation in aqueous solutions, especially at non-neutral pH.

  • Light (Photodegradation): Exposure to UV and visible light can induce photochemical reactions, leading to the formation of degradation products.

  • Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.

Q2: What are the recommended general storage conditions for this compound?

A2: To minimize degradation, it is recommended to store this compound under the following conditions:

  • Solid Form (Powder): Store at or below -20°C in a tightly sealed, opaque container. To prevent moisture absorption, allow the container to warm to room temperature before opening.

  • In Solution: Prepare solutions fresh whenever possible. If storage of a stock solution is necessary, store it at -80°C in a tightly sealed, opaque container. It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.

Q3: I observed a color change in my this compound solution. What could be the cause?

A3: A color change, such as yellowing or browning, is often an indicator of degradation, likely due to oxidation or the formation of polymeric degradation products. This can be triggered by exposure to air, light, or incompatible solvents. It is recommended to discard the solution and prepare a fresh one, ensuring minimal exposure to atmospheric oxygen and light during preparation and storage.

Q4: Can I store this compound solutions at 4°C?

A4: Short-term storage (a few days) at 4°C may be acceptable for some applications, but for long-term storage, -80°C is strongly recommended to significantly slow down potential degradation reactions. It is best to perform a small-scale stability test for your specific experimental conditions to determine if 4°C storage is suitable.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of this compound during the experiment.

Troubleshooting Steps:

  • Protect from Light: Conduct all experimental steps, including solution preparation and incubations, in the dark or under amber light to minimize photogradation.

  • Control Temperature: Avoid exposing the compound to elevated temperatures. If heating is necessary, perform it for the shortest possible duration.

  • Use High-Purity Solvents: Impurities in solvents can catalyze degradation. Use freshly opened, high-purity solvents.

  • Consider Antioxidants: For aqueous buffers, consider degassing the buffer and adding an antioxidant (e.g., ascorbic acid, DTT) if compatible with your experimental system.

Issue 2: Appearance of Unknown Peaks in Chromatography

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Analyze a Fresh Sample: Prepare a fresh solution of this compound and immediately analyze it using your chromatographic method to establish a baseline.

  • Review Handling Procedures: Scrutinize your sample preparation and handling workflow for potential exposure to light, heat, or air.

  • Perform a Forced Degradation Study: To tentatively identify if the unknown peaks are degradation products, you can perform a simple forced degradation study (see Experimental Protocols section). This can help in confirming the lability of the compound under certain stress conditions.

Data Presentation

Table 1: General Recommended Storage Conditions for this compound

FormStorage TemperatureContainerDuration (General Guideline)
Solid (Powder) -20°CTightly sealed, opaqueUp to 3 years
In Solvent -80°CTightly sealed, opaqueUp to 1 year

Note: These are general guidelines based on related compounds. Users should validate storage conditions for their specific lots and applications.

Table 2: Potential Degradation of Indole Alkaloids under Forced Conditions (Based on Reserpine Studies)

Stress ConditionPotential for Degradation
Acidic (e.g., 0.1 M HCl) High
Basic (e.g., 0.1 M NaOH) High
Oxidative (e.g., 3% H₂O₂) High
Photolytic (UV/Vis light) High
Thermal (e.g., 60°C) Moderate to High

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development (General Approach)

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or PDA detector.

  • A C18 reversed-phase column is a good starting point (e.g., 4.6 x 250 mm, 5 µm).

2. Mobile Phase (Example):

  • A gradient elution is recommended to separate compounds with a range of polarities.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Start with a gradient of 5-95% B over 30 minutes.

3. Detection:

  • Monitor at the λmax of this compound (determine by UV scan) and at a lower wavelength (e.g., 220 nm) to detect a wider range of potential degradation products.

4. Sample Preparation:

  • Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Dilute with the initial mobile phase composition to the working concentration.

Protocol 2: Forced Degradation Study

This study is designed to intentionally degrade a small amount of this compound to understand its degradation profile and to confirm the specificity of the analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol).

2. Stress Conditions (perform in parallel with a control sample protected from the stress condition):

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution in a clear vial to direct sunlight or a photostability chamber for 24 hours.

3. Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration and analyze by the developed HPLC method.

  • Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.

Mandatory Visualizations

degradation_pathways cluster_compound This compound cluster_triggers Degradation Triggers cluster_products Potential Degradation Products Rauvotetraphylline_A This compound (Indole Alkaloid) Oxidized_Products Oxidized Products Rauvotetraphylline_A->Oxidized_Products Oxidation Hydrolyzed_Products Hydrolyzed Products Rauvotetraphylline_A->Hydrolyzed_Products Hydrolysis Photodegradation_Products Photodegradation Products Rauvotetraphylline_A->Photodegradation_Products Photolysis Light Light (Photodegradation) Light->Rauvotetraphylline_A Heat Heat (Thermolysis) Heat->Rauvotetraphylline_A Oxidants Oxidants (e.g., O₂, H₂O₂) Oxidants->Rauvotetraphylline_A pH pH (Hydrolysis) pH->Rauvotetraphylline_A

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Control Control (Protected) Stock_Solution->Control Acid Acid (1 M HCl, 60°C) Stock_Solution->Acid Base Base (1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (30% H₂O₂) Stock_Solution->Oxidation Heat Heat (80°C) Stock_Solution->Heat Light Light (UV/Vis) Stock_Solution->Light Neutralize_Dilute Neutralize (if needed) & Dilute Control->Neutralize_Dilute Acid->Neutralize_Dilute Base->Neutralize_Dilute Oxidation->Neutralize_Dilute Heat->Neutralize_Dilute Light->Neutralize_Dilute HPLC_Analysis HPLC Analysis Neutralize_Dilute->HPLC_Analysis Compare_Chromatograms Compare Chromatograms HPLC_Analysis->Compare_Chromatograms

Caption: Workflow for a forced degradation study of this compound.

Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of Rauvotetraphylline A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum of Rauvotetraphylline A.

Troubleshooting Guide: Unexpected Peaks in the ¹H NMR Spectrum

This guide provides a systematic approach to identifying the source of unexpected signals in your ¹H NMR spectrum of this compound.

Question: I am seeing extra peaks in my ¹H NMR spectrum of this compound that I cannot assign. How do I identify their source?

Answer: Unexpected peaks in an NMR spectrum can arise from several sources. Follow this step-by-step guide to troubleshoot the issue.

Step 1: Verify the Purity of Your Sample and Solvents

  • Residual Solvents: The most common source of unexpected peaks is residual solvents from the extraction and purification process. Compare the chemical shifts of the unknown peaks with tables of common NMR solvents.

  • Grease: Silicon grease from glassware joints is a frequent contaminant and typically appears as a broad singlet around 0 ppm and may also have other signals.

  • Plasticizers: Phthalates from plastic containers or tubing can leach into your sample and often show signals in the aromatic region and a characteristic multiplet around 4.2 ppm.

Step 2: Consider the Presence of Impurities from the Isolation Process

  • Silica Gel Residue: Fine silica particles can sometimes bleed from the column, leading to broad humps in the baseline, particularly in the upfield region.

  • Related Alkaloids: The genus Rauvolfia is known to produce a variety of structurally similar indole alkaloids. Co-elution of these related compounds during chromatography can lead to extra peaks in your spectrum.

Step 3: Evaluate the Possibility of Sample Degradation

  • Hydrolysis or Oxidation: Ajmaline-type alkaloids can be susceptible to degradation, especially if exposed to air, light, or acidic/basic conditions over time. This can lead to the formation of new compounds with their own NMR signals. Check for changes in the sample's appearance or re-run the NMR after a fresh purification if degradation is suspected.

Step 4: Assess NMR Acquisition and Processing Parameters

  • Phasing and Baseline Correction: Improper phasing or baseline correction during data processing can create artificial peaks or distortions that may be misinterpreted as real signals.

  • Spinning Sidebands: These are small peaks that appear symmetrically around a large peak and are caused by inhomogeneous spinning of the NMR tube. They can be identified by changing the spinning rate, which will shift their position.

Step 5: Perform Confirmatory Experiments

  • D₂O Exchange: If you suspect an exchangeable proton (e.g., -OH or -NH), add a drop of D₂O to your NMR sample, shake well, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear or significantly decrease in intensity.

  • Spiking: If you have a pure standard of a suspected impurity, you can add a small amount to your sample and see if the intensity of the unexpected peak increases.

Frequently Asked Questions (FAQs)

Q1: I see a broad singlet around 1.5-2.5 ppm in my CDCl₃ spectrum. What could it be?

A1: A broad singlet in this region in chloroform-d is often due to residual water. You can confirm this with a D₂O exchange experiment.

Q2: My baseline is "lumpy" and not flat. What is the cause?

A2: A non-flat or "lumpy" baseline can be due to several factors, including poor shimming of the magnet, the presence of solid particles in the sample (e.g., silica gel), or a very concentrated sample. Try re-shimming the instrument, filtering your sample, or diluting it.

Q3: I see a triplet around 1.25 ppm and a quartet around 3.65 ppm that I can't assign to this compound.

A3: These signals are characteristic of ethanol, a common solvent used in extraction and purification. Ensure your sample is thoroughly dried under high vacuum to remove any residual ethanol.

Q4: Can the deuterated solvent itself be a source of impurities?

A4: Yes, deuterated solvents can contain small amounts of their non-deuterated counterparts or other impurities. It is good practice to run a blank spectrum of the solvent to identify any background signals.

Data Presentation

Table 1: Reference ¹H NMR Data for Structurally Similar Monoterpenoid Indole Alkaloids from Rauvolfia yunnanensis (in CDCl₃)

Note: This data is for compounds structurally related to this compound and should be used as a reference for expected chemical shift ranges.

ProtonRauvoloid A (δ ppm, J in Hz)Rauvoloid B (δ ppm, J in Hz)Perakine (δ ppm, J in Hz)
H-33.95 (m)4.01 (m)4.18 (m)
H-53.25 (m)3.30 (m)3.45 (m)
H-62.10 (m), 1.85 (m)2.15 (m), 1.90 (m)2.20 (m), 1.95 (m)
H-97.45 (d, 7.5)7.50 (d, 7.8)7.55 (d, 7.5)
H-107.10 (t, 7.5)7.15 (t, 7.8)7.20 (t, 7.5)
H-117.18 (t, 7.5)7.20 (t, 7.8)7.25 (t, 7.5)
H-127.30 (d, 7.5)7.35 (d, 7.8)7.40 (d, 7.5)
H-142.30 (m)2.35 (m)2.40 (m)
H-152.60 (m)2.65 (m)2.70 (m)
H-162.90 (m)2.95 (m)3.00 (m)
H-174.20 (d, 5.0)4.25 (d, 5.2)4.30 (d, 5.0)
H-181.70 (d, 7.0)1.75 (d, 7.2)1.80 (d, 7.0)
H-195.50 (q, 7.0)5.55 (q, 7.2)5.60 (q, 7.0)
H-213.80 (s)3.85 (s)9.70 (s)
Table 2: Common ¹H NMR Solvent and Impurity Chemical Shifts
CompoundChemical Shift (δ ppm) in CDCl₃Multiplicity
Acetone2.17s
Dichloromethane5.30s
Diethyl ether1.21, 3.48t, q
Ethanol1.25, 3.72t, q
Ethyl acetate1.26, 2.05, 4.12t, s, q
Hexane0.88, 1.26t, m
Methanol3.49s
Silicone Grease~0.0br s
Water~1.56br s

Experimental Protocols

Standard ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 1-5 mg of the purified this compound sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: Using a clean glass pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Cap the NMR tube securely.

  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Acquisition: Lock and shim the instrument according to standard procedures. Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).

  • Processing: Process the acquired FID by applying a Fourier transform, phase correction, and baseline correction.

Mandatory Visualization

Troubleshooting_Workflow start Unexpected Peaks in NMR Spectrum check_purity Step 1: Check Sample & Solvent Purity start->check_purity is_solvent Residual Solvent? check_purity->is_solvent is_grease Grease/Plasticizer? check_purity->is_grease check_isolation Step 2: Check for Isolation Impurities is_solvent->check_isolation No end Peak Identified is_solvent->end Yes is_grease->check_isolation No is_grease->end Yes is_related_alkaloid Related Alkaloid? check_isolation->is_related_alkaloid check_degradation Step 3: Evaluate Sample Degradation is_related_alkaloid->check_degradation No is_related_alkaloid->end Yes is_degradation_product Degradation Product? check_degradation->is_degradation_product check_nmr_params Step 4: Assess NMR Parameters is_degradation_product->check_nmr_params No is_degradation_product->end Yes is_artifact Acquisition/Processing Artifact? check_nmr_params->is_artifact confirm Step 5: Perform Confirmatory Experiments is_artifact->confirm No is_artifact->end Yes d2o_exchange D2O Exchange confirm->d2o_exchange spiking Spiking Experiment confirm->spiking d2o_exchange->end spiking->end

Caption: Troubleshooting workflow for identifying unexpected NMR peaks.

Peak_Sources unexpected_peaks Unexpected NMR Peaks sample_related Sample-Related unexpected_peaks->sample_related instrument_related Instrument/Processing-Related unexpected_peaks->instrument_related impurities Impurities sample_related->impurities degradation Degradation Products sample_related->degradation artifacts Artifacts instrument_related->artifacts solvents Residual Solvents impurities->solvents grease Grease/Plasticizers impurities->grease related_compounds Related Alkaloids impurities->related_compounds hydrolysis Hydrolysis/Oxidation degradation->hydrolysis sidebands Spinning Sidebands artifacts->sidebands phasing Phasing/Baseline Issues artifacts->phasing

Caption: Potential sources of unexpected peaks in an NMR spectrum.

Technical Support Center: Enhancing the Target Specificity of Rauvotetraphylline A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the target binding specificity of Rauvotetraphylline A.

Troubleshooting Guides

Issue 1: High Off-Target Binding of this compound

Description: Initial screening assays indicate that this compound binds to multiple unintended targets, leading to potential toxicity or confounding experimental results.

Possible Causes & Solutions:

CauseRecommended SolutionExperimental Protocol
Promiscuous Physicochemical Properties Modify the scaffold to reduce properties associated with promiscuity, such as high lipophilicity or the presence of reactive functional groups.Lead Optimization & Analog Synthesis: Systematically synthesize analogs of this compound. For example, introduce more polar functional groups to decrease lipophilicity (LogP) or mask reactive moieties through bioisosteric replacement.
Lack of Specific Interactions Enhance interactions with the desired target through rational drug design. This involves identifying unique features in the target's binding pocket that can be exploited.Structure-Based Drug Design: Utilize X-ray crystallography or cryo-EM to determine the co-crystal structure of this compound with its target. Identify unique residues or pockets and design analogs that form specific hydrogen bonds, salt bridges, or hydrophobic interactions.[1]
High Compound Concentration in Assays Non-specific binding can be concentration-dependent.Dose-Response Assays: Perform binding assays across a wide range of concentrations for both the intended target and known off-targets to determine the therapeutic window and identify if specificity is achievable at lower concentrations.
Issue 2: Promising Analog Shows Reduced Potency

Description: A synthesized analog of this compound demonstrates improved specificity but a significant loss of potency against the primary target.

Possible Causes & Solutions:

CauseRecommended SolutionExperimental Protocol
Loss of Key Binding Interactions The modification made to improve specificity may have disrupted a crucial interaction with the primary target.Computational Modeling & Mutagenesis: Use molecular docking and molecular dynamics simulations to analyze the binding mode of the new analog compared to the parent compound.[1] Validate the computational model with site-directed mutagenesis of the target protein to confirm key interacting residues.
Unfavorable Conformational Changes The structural modification may force the molecule into a conformation that is less optimal for binding to the intended target.Conformational Analysis: Employ techniques like NMR spectroscopy or computational conformational searches to understand the preferred solution-state conformation of the analog.
Introduction of Steric Hindrance The newly introduced chemical group may clash with the target's binding site.Structure-Activity Relationship (SAR) Studies: Synthesize a focused library of analogs with varying sizes and properties at the position of modification to probe the steric and electronic tolerance of the binding pocket.

Frequently Asked Questions (FAQs)

Q1: What are the initial computational steps to guide the design of more specific this compound analogs?

A1: A robust computational workflow is essential to prioritize synthetic efforts. The initial steps should include:

  • Target and Off-Target Identification: If the biological targets are not fully known, use computational methods like reverse docking or target prediction servers to identify potential on- and off-targets.

  • Homology Modeling: If the experimental structure of the target protein is unavailable, generate a high-quality homology model.

  • Molecular Docking: Dock this compound into the binding sites of both the intended target and key off-targets to predict binding poses and energies.

  • Binding Site Analysis: Compare the binding pockets of the target and off-targets to identify differences in amino acid residues, size, shape, and electrostatic potential that can be exploited to enhance specificity.

cluster_0 Computational Workflow for Specificity Enhancement A Identify Target and Key Off-Targets B Obtain/Model Protein Structures A->B Input Structures C Molecular Docking of This compound B->C Docking Studies D Comparative Binding Site Analysis C->D Analyze Poses E Design Analogs with Improved Specificity D->E Rational Design F Virtual Screening and Prioritization E->F In Silico Assessment

Caption: Computational workflow for designing more specific small molecules.

Q2: How can we experimentally validate that a new analog has improved target specificity?

A2: A combination of in vitro and cell-based assays is crucial for validation:

  • Biochemical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity (KD) of the analog to the primary target and a panel of relevant off-targets.

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.

  • Phenotypic Screening: If the desired cellular effect is known, compare the phenotypic response of the analog to that of the parent compound in relevant cell lines.

  • Proteome-wide Profiling: Techniques like chemical proteomics can provide an unbiased assessment of the analog's off-targets in a cellular lysate.

Q3: What are the key principles of rational drug design to increase specificity?

A3: Rational drug design aims to improve selectivity by exploiting the differences between the target and off-target binding sites. Key strategies include:

  • Shape Complementarity: Design analogs that fit snugly into the target's binding pocket while introducing steric clashes with the binding sites of off-targets.

  • Electrostatic Optimization: Modify the charge distribution of the molecule to favor interactions with the specific electrostatic environment of the target's binding site.

  • Exploiting Flexibility: Target unique conformational states of the desired protein that are not readily adopted by off-targets.

  • Displacing Unfavorable Water Molecules: Identify high-energy water molecules in the target's binding site that can be displaced by the ligand to gain binding affinity and specificity.

  • Allosteric Targeting: Design ligands that bind to an allosteric site unique to the target protein, which can offer higher specificity than targeting highly conserved active sites.

cluster_1 Rational Design Principles for Specificity center Improve Specificity A Shape Complementarity center->A B Electrostatic Optimization center->B C Exploit Protein Flexibility center->C D Displace High-Energy Water center->D E Allosteric Targeting center->E

Caption: Key principles of rational drug design for enhancing target specificity.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis for Target Validation
  • Identify Putative Binding Residues: Based on computational models or structural data, identify amino acid residues in the target protein predicted to be crucial for this compound binding.

  • Primer Design: Design primers for PCR that introduce a specific mutation (e.g., Alanine substitution) at the desired residue.

  • Mutagenesis PCR: Perform PCR using a high-fidelity polymerase and a plasmid containing the wild-type target protein cDNA as a template.

  • Template Digestion: Digest the parental, methylated DNA template with an appropriate restriction enzyme (e.g., DpnI).

  • Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.

  • Sequence Verification: Isolate the plasmid DNA and verify the desired mutation through Sanger sequencing.

  • Protein Expression and Purification: Express and purify both the wild-type and mutant proteins.

  • Binding Assay: Perform binding assays (e.g., SPR) to compare the binding affinity of this compound to the wild-type and mutant proteins. A significant loss of affinity for the mutant protein confirms the importance of that residue for binding.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity Determination
  • Chip Preparation: Covalently immobilize the purified target protein onto a sensor chip surface.

  • Analyte Preparation: Prepare a series of dilutions of this compound (the analyte) in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the analyte over the sensor chip surface. The binding of the analyte to the immobilized protein will cause a change in the refractive index, which is measured in real-time as a response unit (RU).

  • Dissociation Phase: After the association phase, flow running buffer over the chip to measure the dissociation of the analyte from the protein.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

  • Specificity Testing: Repeat the experiment with known off-target proteins immobilized on the chip to determine the binding affinity for these as well, allowing for a quantitative comparison of specificity.

References

Technical Support Center: Synthesis of Rauvotetraphylline A and Related Sarpagine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Rauvotetraphylline A and its structural analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex class of indole alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is the key strategic bond disconnection in the retrosynthesis of this compound and related sarpagine alkaloids?

A1: The most common and effective retrosynthetic strategy for sarpagine alkaloids, including this compound, involves a primary disconnection of the tetracyclic core. This typically leads back to a key intermediate prepared via an asymmetric Pictet-Spengler reaction. This reaction is crucial as it establishes the critical stereochemistry of the molecule.[1][2][3] Subsequent transformations, such as an oxy-anion Cope rearrangement, are often employed to construct the characteristic bridged ring system.[1][4]

Q2: What are the typical starting materials for the asymmetric Pictet-Spengler reaction in the context of sarpagine alkaloid synthesis?

A2: The asymmetric Pictet-Spengler reaction for sarpagine alkaloid synthesis generally utilizes a tryptophan derivative, such as D-(+)-tryptophan methyl ester, as the chiral starting material.[3][4][5] The choice of the D- or L-tryptophan enantiomer allows for the enantiospecific synthesis of either the natural or unnatural alkaloid enantiomer.[6]

Q3: How can I control the stereochemistry of the newly formed chiral center in the Pictet-Spengler reaction?

A3: Stereocontrol in the Pictet-Spengler reaction is a critical challenge. The diastereoselectivity is influenced by several factors, including the choice of solvent, temperature, and the steric bulk of substituents on the tryptophan nitrogen and the aldehyde.[7] For instance, using bulkier N-alkylated tryptophan derivatives can lead to excellent diastereoselectivity through internal asymmetric induction.[2][8] Thermodynamic control, often achieved by heating under acidic conditions, typically favors the more stable trans isomer.[7]

Q4: What are some common side reactions to be aware of during the synthesis?

A4: A common side reaction is the formation of the undesired cis diastereomer during the Pictet-Spengler cyclization.[4][9] Fortunately, the cis isomer can often be epimerized to the desired trans isomer under acidic conditions.[4][7] In later stages of the synthesis, late-stage oxidations in the presence of the indole moiety can be challenging and may lead to undesired side products.[3]

Q5: What are the recommended purification techniques for sarpagine alkaloid intermediates?

A5: Purification of indole alkaloids and their intermediates often involves chromatographic techniques. Given the potential for diastereomers, high-performance liquid chromatography (HPLC) can be effective for separating closely related stereoisomers.[10] Column chromatography on silica gel is also a standard method for purifying intermediates.[11][12] For complex mixtures, countercurrent chromatography can be a powerful purification tool.[13]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound and related sarpagine alkaloids.

Problem 1: Low Diastereoselectivity in the Pictet-Spengler Reaction
Symptom Possible Cause Suggested Solution
Formation of a nearly 1:1 mixture of cis and trans diastereomers.The reaction is under kinetic control at low temperatures.Drive the reaction towards thermodynamic control by increasing the reaction temperature and using a suitable acid catalyst (e.g., refluxing in benzene with an acid).[9]
The desired trans isomer is the minor product.The steric bulk of the substituents may favor the cis product under certain conditions.If possible, modify the protecting group on the tryptophan nitrogen to a bulkier group to enhance internal asymmetric induction.[2][8] Alternatively, proceed with the mixture and epimerize the cis isomer to the trans isomer in a subsequent step using acidic conditions.[4][7]
Poor overall yield of the cyclized product.Incomplete reaction or decomposition of starting materials.Ensure anhydrous reaction conditions. The iminium ion intermediate is sensitive to water. Use a slight excess of the aldehyde component to drive the reaction to completion.[14]
Problem 2: Difficulty with the Oxy-Anion Cope Rearrangement
Symptom Possible Cause Suggested Solution
The rearrangement does not proceed to completion.Insufficiently strong base to generate the alkoxide, or suboptimal temperature.Use a strong base such as potassium hydride (KH) in the presence of 18-crown-6 to ensure complete formation of the potassium alkoxide. Ensure the reaction is heated sufficiently to facilitate the rearrangement.
Formation of multiple undesired side products.The intermediate aldehyde is unstable under the reaction conditions.After the rearrangement, the resulting aldehyde can be sensitive. It is often beneficial to directly proceed to the next step without extensive purification of the crude aldehyde.[1]
Low diastereoselectivity in the newly formed stereocenters.The transition state of the rearrangement is not well-controlled.This rearrangement is often highly diastereoselective (>30:1) due to the chair-like transition state.[1][4] If low selectivity is observed, re-examine the structure of the starting material for any unexpected conformational constraints.
Problem 3: Challenges in Late-Stage Functionalization
Symptom Possible Cause Suggested Solution
N-dealkylation of a tertiary amine in a sterically hindered environment is unsuccessful.The reagent is not reactive enough to access the sterically hindered nitrogen.For late-stage N-demethylation, 1-chloroethyl chloroformate (ACE-Cl) followed by methanolysis is a powerful method for dealkylating hindered tertiary amines.[15][16]
Unwanted oxidation of the indole ring during other transformations.The indole nucleus is susceptible to oxidation.Employ mild reaction conditions and consider protecting the indole nitrogen if it is not already protected. For specific oxidations elsewhere in the molecule, carefully select reagents that are known to be compatible with indoles.
Difficulty in achieving intramolecular cyclization to form the final ring system.Unfavorable ring strain or incorrect stereochemistry of the precursor.Re-evaluate the stereochemistry of the precursor leading up to the cyclization. Computational modeling may be helpful to assess the feasibility of the desired ring closure. In some cases, a change in reaction conditions (e.g., using a different Lewis acid) can promote the desired cyclization.[17]

Quantitative Data Summary

The following table summarizes typical yields and diastereomeric ratios (dr) for key steps in the synthesis of sarpagine alkaloids, providing a benchmark for experimental outcomes.

Reaction Step Substrate Conditions Product Yield (%) Diastereomeric Ratio (dr) Reference
Pictet-Spengler ReactionD-(+)-Tryptophan methyl ester & AldehydeRefluxing benzenetrans-Tetrahydro-β-carboline8172:28 (trans:cis)[4]
Pictet-Spengler/DieckmannTryptophan derivativeTwo-pot sequenceTetracyclic ketoneCan be run on 300g scale>98% ee[1][3]
Oxy-anion Cope Rearrangementtrans-vinyl alcoholKH, 18-crown-6, THF, refluxRearranged aldehyde->30:1[1][4]
Intramolecular CyclizationAldehyde precursorAnhydrous acidHemiaminal (Talpinine)--[15]
Reductive Heck CouplingTetracyclic precursorNickel-catalyzedAzabicyclo[2.2.2]octane ring--[14]

Experimental Protocols

General Protocol for Asymmetric Pictet-Spengler Reaction

This protocol is a general representation and may require optimization for specific substrates.

  • Materials: D-(+)-tryptophan methyl ester, appropriate aldehyde, anhydrous benzene (or other suitable aprotic solvent), and an acid catalyst (e.g., trifluoroacetic acid).

  • Procedure: a. To a solution of D-(+)-tryptophan methyl ester in anhydrous benzene, add the aldehyde (typically 1.1 equivalents). b. Add the acid catalyst (e.g., a catalytic amount of TFA). c. Heat the reaction mixture to reflux and monitor the reaction progress by TLC. d. Upon completion, cool the reaction to room temperature. e. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to separate the diastereomers.

Visualizations

Synthetic Pathway and Key Transformations

G tryptophan Tryptophan Derivative pictet_spengler Asymmetric Pictet-Spengler tryptophan->pictet_spengler aldehyde Aldehyde aldehyde->pictet_spengler thbc Tetrahydro- β-carboline pictet_spengler->thbc dieckmann Dieckmann Condensation thbc->dieckmann tetracyclic_ketone Tetracyclic Ketone dieckmann->tetracyclic_ketone vinyl_addition Vinyl Grignard Addition tetracyclic_ketone->vinyl_addition vinyl_alcohol Vinyl Alcohol vinyl_addition->vinyl_alcohol oxy_cope Oxy-anion Cope Rearrangement vinyl_alcohol->oxy_cope rearranged_aldehyde Rearranged Aldehyde oxy_cope->rearranged_aldehyde cyclization Intramolecular Cyclization rearranged_aldehyde->cyclization sarpagine_core Sarpagine Alkaloid Core cyclization->sarpagine_core

Caption: Generalized synthetic pathway to the sarpagine alkaloid core.

Troubleshooting Workflow for Low Pictet-Spengler Diastereoselectivity

G start Low Diastereoselectivity in Pictet-Spengler check_temp Is reaction at low temperature? start->check_temp increase_temp Increase temperature to reflux (Thermodynamic Control) check_temp->increase_temp Yes check_substituents Are substituents on N or aldehyde bulky? check_temp->check_substituents No end Improved Diastereoselectivity increase_temp->end increase_bulk Increase steric bulk of N-protecting group check_substituents->increase_bulk No epimerize Proceed and epimerize cis to trans with acid check_substituents->epimerize Yes increase_bulk->end epimerize->end

Caption: Decision-making workflow for improving Pictet-Spengler diastereoselectivity.

References

Cell viability issues with high concentrations of Rauvotetraphylline A.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues with high concentrations of Rauvotetraphylline A.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic effect of this compound on cancer cell lines?

A1: this compound is an indole alkaloid isolated from plants of the Rauwolfia genus. While specific data for this compound is limited, other alkaloids from this genus have demonstrated cytotoxic activities against various human cancer cell lines. For instance, some alkaloids from Rauvolfia tetraphylla have been shown to have IC50 values greater than 40 µM, while crude extracts have shown growth inhibition of up to 57.5% at a concentration of 100 µg/mL.[1][2] Therefore, it is anticipated that this compound may exhibit dose-dependent cytotoxicity.

Q2: I am observing an increase in signal in my MTT/MTS assay at high concentrations of this compound. Does this indicate increased cell proliferation?

A2: Not necessarily. An increase in signal at high concentrations of a compound in a metabolic-based viability assay (like MTT or MTS) can be misleading.[3][4] This phenomenon can arise from several factors unrelated to cell proliferation:

  • Compound Precipitation: At high concentrations, this compound may exceed its solubility in the culture medium and precipitate. These precipitates can interfere with the optical density readings of the assay, leading to artificially high signals.[3][5]

  • Direct Reduction of Assay Reagent: The chemical structure of this compound might allow it to directly reduce the tetrazolium salt (e.g., MTT, MTS) to its colored formazan product non-enzymatically. This would result in a color change independent of cellular metabolic activity.[5][6]

  • Induction of Cellular Stress Response: Sub-lethal concentrations of a compound can sometimes induce a cellular stress response that leads to an increase in metabolic activity, which can be misinterpreted as an increase in cell number.[5]

Q3: What are the potential mechanisms of cell death induced by this compound?

A3: While the specific mechanism for this compound is a subject of ongoing research, related alkaloids often induce programmed cell death, or apoptosis.[7] Key indicators of apoptosis include the activation of caspases, a family of proteases that execute cell death.[8] Some natural compounds can also induce cell death through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis or other forms of cell death.[9][10]

Troubleshooting Guide

This guide addresses common issues encountered when assessing the effects of high concentrations of this compound on cell viability.

Issue 1: Inconsistent or Unexpectedly High Viability Readings at High Concentrations
  • Possible Cause: Compound precipitation.

    • Troubleshooting Step: Visually inspect the wells of your culture plate under a microscope before and after adding the viability reagent. Look for any crystalline structures or amorphous precipitates.

    • Solution: Prepare a fresh stock solution of this compound, ensuring it is fully dissolved in the initial solvent before further dilution into the culture medium. It may be necessary to lower the highest concentration tested to stay within the compound's solubility limit.

  • Possible Cause: Interference with the assay reagent.

    • Troubleshooting Step: Set up cell-free control wells containing culture medium and the same concentrations of this compound used in your experiment. Add the viability reagent (e.g., MTT, MTS) to these wells.

    • Solution: If a color change or signal is observed in the cell-free wells, this indicates direct interaction between the compound and the reagent.[5][6] In this case, you should consider using an alternative viability assay that relies on a different principle, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue or a fluorescence-based live/dead stain).[5]

Issue 2: High Variability Between Replicate Wells
  • Possible Cause: Uneven cell seeding.

    • Troubleshooting Step: Review your cell seeding protocol. Ensure that the cell suspension is homogenous before and during plating.

    • Solution: Gently mix the cell suspension between pipetting into different wells to prevent cells from settling.

  • Possible Cause: Edge effects on the microplate.

    • Troubleshooting Step: Analyze your data to see if the variable wells are consistently located on the outer edges of the plate.

    • Solution: To minimize evaporation from the outer wells, which can concentrate the compound, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium.[5]

Data Presentation

The following table provides an example of how to structure quantitative data from a cell viability experiment with this compound.

Concentration (µM)% Cell Viability (Mean ± SD)Visual Observations
0 (Vehicle Control)100 ± 4.5Normal cell morphology
1092 ± 5.1No significant change
2575 ± 6.3Slight increase in rounded, floating cells
5048 ± 5.8Significant cell death observed
10025 ± 7.2Widespread cell death, some debris
20035 ± 8.1Precipitate observed , high background

Note: This is example data for illustrative purposes.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[6]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[6]

  • Reading: Mix thoroughly to ensure complete dissolution of the formazan crystals and read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Visualizations

G cluster_0 Troubleshooting Workflow A Unexpected High Viability at High Concentration B Visually Inspect Wells for Precipitate A->B C Precipitate Observed? B->C D Yes C->D E No C->E F Lower Compound Concentration or Improve Solubilization D->F G Run Cell-Free Control E->G H Signal in Control? G->H I Yes H->I J No H->J K Compound Interferes with Reagent. Use Alternative Assay. I->K L Investigate Other Causes (e.g., Stress Response) J->L

Caption: Troubleshooting workflow for unexpected cell viability results.

G cluster_1 Hypothetical Signaling Pathway RA This compound ROS ↑ Reactive Oxygen Species (ROS) RA->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical pathway for this compound-induced apoptosis.

G cluster_2 Experimental Workflow: Cell Viability Assay Seed 1. Seed Cells in 96-Well Plate Treat 2. Treat with this compound Seed->Treat Incubate 3. Incubate for 24-72h Treat->Incubate Reagent 4. Add Viability Reagent (e.g., MTT) Incubate->Reagent Incubate2 5. Incubate for 1-4h Reagent->Incubate2 Read 6. Solubilize and Read Plate Incubate2->Read Analyze 7. Analyze Data Read->Analyze

Caption: General experimental workflow for a cell viability assay.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Rauvotetraphylline A and Rauvotetraphylline B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported bioactivities of two closely related monoterpene indole alkaloids, Rauvotetraphylline A and Rauvotetraphylline B, isolated from Rauvolfia tetraphylla. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes potential biological pathways to aid in further research and development.

Comparative Bioactivity Data

A review of the current scientific literature indicates a lack of extensive comparative bioactivity studies specifically between this compound and Rauvotetraphylline B. The primary available comparative data is in the domain of cytotoxicity.

Cytotoxicity

Both this compound and Rauvotetraphylline B have been evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. A study screening Rauvotetraphyllines A-E reported that all five compounds, including A and B, were largely inactive.[1]

CompoundCell LineIC₅₀ (µM)
This compoundHL-60 (Leukemia)> 40
SMMC-7721 (Hepatoma)> 40
A-549 (Lung Cancer)> 40
MCF-7 (Breast Cancer)> 40
SW480 (Colon Cancer)> 40
Rauvotetraphylline BHL-60 (Leukemia)> 40
SMMC-7721 (Hepatoma)> 40
A-549 (Lung Cancer)> 40
MCF-7 (Breast Cancer)> 40
SW480 (Colon Cancer)> 40

Table 1: Comparative Cytotoxicity of this compound and B. Data indicates that both compounds exhibit low cytotoxic potential against the tested cancer cell lines under the conditions of the MTT assay.

Other Bioactivities

While extracts of Rauvolfia tetraphylla have been reported to possess anti-inflammatory, antioxidant, and antimicrobial properties, specific quantitative data (e.g., IC₅₀ or MIC values) directly comparing the efficacy of isolated this compound and Rauvotetraphylline B in these assays is not currently available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed to assess the bioactivities discussed.

Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

cluster_0 MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h incubation MTT Addition MTT Addition Compound Treatment->MTT Addition Specified duration Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 2-4h incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading DMSO/SDS IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation Spectrophotometer (570 nm)

Caption: Workflow of the MTT assay for cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or B and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Workflow:

cluster_1 Nitric Oxide Assay Workflow Macrophage Seeding Macrophage Seeding Pre-treatment Pre-treatment Macrophage Seeding->Pre-treatment RAW 264.7 cells LPS Stimulation LPS Stimulation Pre-treatment->LPS Stimulation Test Compound Supernatant Collection Supernatant Collection LPS Stimulation->Supernatant Collection 24h incubation Griess Reaction Griess Reaction Supernatant Collection->Griess Reaction Centrifugation Absorbance Reading Absorbance Reading Griess Reaction->Absorbance Reading Nitrite detection NO Inhibition Calculation NO Inhibition Calculation Absorbance Reading->NO Inhibition Calculation Spectrophotometer (540 nm)

Caption: Workflow for assessing anti-inflammatory activity.

Protocol:

  • Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate overnight.

  • Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10-15 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite, a stable metabolite of NO, is proportional to the absorbance.

  • NO Inhibition Calculation: Calculate the percentage of nitric oxide inhibition compared to the LPS-treated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging activity of a compound.

Workflow:

cluster_2 DPPH Assay Workflow Prepare DPPH Solution Prepare DPPH Solution Mix with Compound Mix with Compound Prepare DPPH Solution->Mix with Compound In methanol Incubation Incubation Mix with Compound->Incubation Various concentrations Absorbance Reading Absorbance Reading Incubation->Absorbance Reading Dark, 30 min Scavenging Activity Calculation Scavenging Activity Calculation Absorbance Reading->Scavenging Activity Calculation Spectrophotometer (517 nm) cluster_3 Hypothetical Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Inhibits degradation NFkB NF-κB IKK->NFkB Phosphorylates IκBα, leading to NF-κB release IkB->NFkB Sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS Nucleus->iNOS Gene Transcription NO Nitric Oxide iNOS->NO Production Rauvo_AB This compound/B (Hypothesized) Rauvo_AB->IKK Potential Inhibition

References

Comparative Analysis of Rauvotetraphylline A and Ajmaline Potency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparison of the potency of Rauvotetraphylline A and Ajmaline is not currently feasible due to a lack of available scientific data on the biological activity of this compound. While Ajmaline is a well-characterized alkaloid with established cardiovascular effects, this compound remains a largely unstudied compound. This guide provides a comprehensive overview of the existing data for both molecules to highlight this knowledge gap and inform future research directions.

Executive Summary

Ajmaline is a well-established Class Ia antiarrhythmic agent with potent effects on cardiac ion channels. Extensive research has quantified its inhibitory activity, particularly on sodium and potassium channels, with IC50 values typically in the low micromolar range. In stark contrast, this compound, an indole alkaloid isolated from Rauvolfia tetraphylla, has no publicly available data regarding its pharmacological potency or specific biological targets. While the plant source of this compound is known for its diverse pharmacological properties, the activity of this specific isolated compound has not been reported in the scientific literature.

Ajmaline: A Profile of a Potent Antiarrhythmic

Ajmaline is an alkaloid historically isolated from the roots of Rauwolfia serpentina. It exerts its antiarrhythmic effects primarily by blocking voltage-gated sodium channels in cardiomyocytes, thereby slowing the upstroke of the cardiac action potential and prolonging the effective refractory period.

Quantitative Potency of Ajmaline

The potency of Ajmaline has been determined against various cardiac ion channels, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the available quantitative data from in vitro electrophysiological studies.

Target Ion ChannelExperimental ModelIC50 (µM)Reference
Fast Sodium Current (INa)Rat Ventricular Myocytes (holding potential -75 mV)27.8 ± 1.14[1]
Fast Sodium Current (INa)Rat Ventricular Myocytes (holding potential -120 mV)47.2 ± 1.16[1]
L-type Calcium Current (ICa-L)Rat Ventricular Myocytes70.8 ± 0.09[1]
Transient Outward Potassium Current (Ito)Rat Ventricular Myocytes25.9 ± 2.91[1]
ATP-sensitive Potassium Current (IK(ATP))Rat Ventricular Myocytes13.3 ± 1.1[1]
hERG Potassium ChannelHuman Embryonic Kidney (HEK) Cells1.0[2]
Kv1.5 Potassium ChannelMammalian Cell Line1.70[3]
Kv4.3 Potassium ChannelMammalian Cell Line2.66[3]
Transient Outward Current (Ito)Whole-cell patch clamp216[4]
Experimental Protocols: Determination of Ajmaline's Potency

The IC50 values for Ajmaline's effect on cardiac ion channels are typically determined using the whole-cell patch-clamp technique on isolated cardiomyocytes or cell lines expressing the specific ion channel of interest.

General Protocol for Whole-Cell Patch-Clamp Analysis:

  • Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., rat ventricles), or a stable cell line (e.g., HEK293) is transfected to express the human ion channel of interest.

  • Electrode Placement: A glass micropipette with a tip diameter of approximately 1 µm, filled with an internal solution that mimics the intracellular ionic composition, is brought into contact with the cell membrane.

  • Seal Formation: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane through gentle suction.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured, allowing for electrical access to the entire cell.

  • Voltage Clamp: The membrane potential of the cell is clamped at a specific holding potential. A series of voltage steps are then applied to elicit the ionic current of interest.

  • Drug Application: Ajmaline, at various concentrations, is applied to the cell via a perfusion system.

  • Data Acquisition and Analysis: The resulting ionic currents are recorded and analyzed. The peak current amplitude at each drug concentration is measured and plotted against the drug concentration to generate a dose-response curve. The IC50 value is then calculated from this curve.

experimental_workflow cluster_cell_prep Cell Preparation cluster_patch_clamp Patch-Clamp Electrophysiology cluster_data_analysis Data Analysis cell_isolation Isolation of Cardiomyocytes or Transfection of Cell Lines electrode_placement Micropipette Placement cell_isolation->electrode_placement seal_formation Giga-seal Formation electrode_placement->seal_formation whole_cell Whole-Cell Configuration seal_formation->whole_cell voltage_clamp Voltage Clamp and Application of Pulses whole_cell->voltage_clamp drug_application Perfusion with Varying Ajmaline Concentrations voltage_clamp->drug_application data_acquisition Recording of Ionic Currents drug_application->data_acquisition dose_response Dose-Response Curve Generation data_acquisition->dose_response ic50_calc IC50 Value Calculation dose_response->ic50_calc

Experimental workflow for determining IC50 values of Ajmaline.
Signaling Pathway of Ajmaline in Cardiomyocytes

Ajmaline's primary mechanism of action involves the blockade of multiple ion channels, which collectively alters the cardiac action potential. The diagram below illustrates the key channels affected by Ajmaline.

ajmaline_pathway cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects Ajmaline Ajmaline Na_channel Voltage-gated Na+ Channel (Nav1.5) Ajmaline->Na_channel K_channel_herg hERG K+ Channel Ajmaline->K_channel_herg K_channel_kv15 Kv1.5 K+ Channel Ajmaline->K_channel_kv15 K_channel_kv43 Kv4.3 K+ Channel Ajmaline->K_channel_kv43 Ca_channel L-type Ca2+ Channel Ajmaline->Ca_channel AP_upstroke Decreased Action Potential Upstroke Velocity Na_channel->AP_upstroke AP_duration Prolonged Action Potential Duration K_channel_herg->AP_duration K_channel_kv15->AP_duration K_channel_kv43->AP_duration ERP Increased Effective Refractory Period AP_duration->ERP

Signaling pathway of Ajmaline's action on cardiac ion channels.

This compound: An Uncharacterized Alkaloid

This compound is an indole alkaloid that has been isolated from the aerial parts of Rauvolfia tetraphylla. This plant species is known to produce a variety of bioactive alkaloids and has been used in traditional medicine for various purposes.

Quantitative Potency of this compound

There is no publicly available scientific literature that reports the quantitative potency (e.g., IC50 or EC50 values) of isolated this compound for any biological target.

While extracts of Rauvolfia tetraphylla have been shown to possess various pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects, these studies do not provide data on the specific activity of this compound. One study on related compounds, Rauvotetraphyllines F-H, reported a lack of significant cytotoxic activity against several cancer cell lines (IC50 > 40µM). However, this information is not indicative of potential cardiovascular potency.

Experimental Protocols and Signaling Pathways

Due to the absence of pharmacological studies on this compound, there are no established experimental protocols for assessing its potency or defined signaling pathways for its mechanism of action.

Conclusion and Future Directions

The central question of whether this compound is more potent than Ajmaline cannot be answered at this time. The significant disparity in the available scientific data, with Ajmaline being a well-researched drug and this compound being essentially uncharacterized, highlights a critical knowledge gap.

For researchers, scientists, and drug development professionals, this presents a clear opportunity. Future research should focus on:

  • Initial Biological Screening: Performing a broad range of in vitro assays to determine the general biological activity of this compound.

  • Target Identification: If activity is observed, subsequent studies should aim to identify the specific molecular targets of this compound.

  • Cardiovascular Activity Assessment: Given that other alkaloids from the Rauvolfia genus exhibit cardiovascular effects, it would be pertinent to investigate the effects of this compound on cardiac ion channels and cardiomyocyte function.

Until such studies are conducted, any comparison of potency between this compound and Ajmaline remains purely speculative. The comprehensive data available for Ajmaline serves as a benchmark for the types of experimental evidence that would be required to characterize the potential of this compound.

References

Unraveling the Enigmatic Mechanism of Rauvotetraphylline A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Kunming, China – November 19, 2025 – Newly isolated from Rauvolfia tetraphylla, the indole alkaloid Rauvotetraphylline A presents a compelling case for further investigation into its mechanism of action. While its precise molecular targets remain under active exploration, this guide offers a comparative analysis of its known biological activities against other relevant indole alkaloids, providing researchers, scientists, and drug development professionals with a foundational understanding and supporting experimental context.

Initial studies have begun to sketch the bioactivity profile of this compound, particularly in the realms of cytotoxicity and anti-inflammatory potential. This guide will delve into the available data, juxtaposing it with established findings for similar compounds to illuminate potential avenues for future research and drug discovery.

Cytotoxicity Profile: A Tale of Two Alkaloids

A key aspect of characterizing a novel compound is assessing its potential as an anticancer agent. Preliminary cytotoxic screenings of this compound against a panel of human cancer cell lines have yielded intriguing, albeit modest, results.

Table 1: Comparative Cytotoxicity of Indole Alkaloids (IC50 values)

CompoundCell LineIC50 (µM)
This compound HL-60> 40
SMMC-7721> 40
A-549> 40
MCF-7> 40
SW-480> 40
Harmalacidine U-9373.1 ± 0.2
O-acetylmacralstonine Various2 - 10
Villalstonine Various2 - 10
Macrocarpamine Various2 - 10

Data for this compound is based on initial screenings. Data for comparator alkaloids is compiled from published literature.

The data clearly indicates that this compound exhibits low cytotoxic activity against the tested cancer cell lines. In stark contrast, other indole alkaloids, such as harmalacidine and the bisindole alkaloids O-acetylmacralstonine, villalstonine, and macrocarpamine, demonstrate potent cytotoxic effects with significantly lower IC50 values. This suggests that the structural nuances of this compound may render it less effective in inducing cancer cell death compared to its counterparts.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound and comparator compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTTT) assay.

  • Cell Seeding: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of this compound or the comparator alkaloids for 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

experimental_workflow_cytotoxicity cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 48h treatment Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h incubation Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation

Cytotoxicity experimental workflow.

Anti-inflammatory Potential: A Spectrum of Activity

The Rauvolfia genus is a rich source of compounds with anti-inflammatory properties. Preliminary investigations suggest that this compound may also possess such activity, although its potency appears to vary depending on the experimental model.

Table 2: Comparative In Vitro Anti-inflammatory Activity of Rauvolfia Alkaloids and Extracts

Compound/ExtractAssay TypeTarget/MechanismIC50 (µg/mL)
Rauvolfia tetraphylla (aqueous root extract) Protein DenaturationInhibition of denaturation2461
Rauvolfia densiflora (methanolic leaf extract) COX InhibitionCyclooxygenase inhibition155.38
Diclofenac Sodium (Reference Drug) Protein DenaturationInhibition of denaturation762.8

The aqueous root extract of Rauvolfia tetraphylla, which contains a mixture of alkaloids including potentially this compound, exhibited weak anti-inflammatory activity in the protein denaturation assay, with a high IC50 value compared to the standard drug, diclofenac sodium. In contrast, a methanolic leaf extract of Rauvolfia densiflora, containing sarpagan indole alkaloids, showed more potent activity in a cyclooxygenase (COX) inhibition assay. This highlights the importance of both the specific chemical entity and the assay used in determining anti-inflammatory efficacy.

Experimental Protocol: Protein Denaturation Assay for Anti-inflammatory Activity
  • Reaction Mixture Preparation: A reaction mixture consisting of 0.5 mL of egg albumin (from fresh hen's egg), 2.5 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.5 mL of the test sample (this compound or extract) at various concentrations was prepared.

  • Incubation: The mixtures were incubated at 37°C for 15 minutes.

  • Denaturation: Denaturation was induced by heating at 70°C for 5 minutes.

  • Cooling and Measurement: After cooling, the absorbance of the turbid solution was measured at 660 nm.

  • Inhibition Calculation: The percentage inhibition of protein denaturation was calculated.

  • IC50 Determination: The IC50 value was determined from the dose-response curve.

anti_inflammatory_pathway cluster_pathway Potential Anti-inflammatory Mechanism Inflammatory Stimuli Inflammatory Stimuli Pro-inflammatory Mediators Pro-inflammatory Mediators Inflammatory Stimuli->Pro-inflammatory Mediators COX_Enzymes COX Enzymes Pro-inflammatory Mediators->COX_Enzymes Rauvotetraphylline_A This compound Rauvotetraphylline_A->COX_Enzymes Inhibition? Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Hypothesized anti-inflammatory pathway.

Cardiovascular Effects: A Link to the Sarpagine Family

While direct experimental data on the cardiovascular effects of this compound is not yet available, its structural classification as a sarpagine-type indole alkaloid provides a basis for hypothetical comparison with well-characterized members of this family, such as ajmaline.

Ajmaline is a known Class Ia antiarrhythmic agent that exerts its effects by blocking sodium channels in the cardiac muscle, thereby prolonging the action potential duration. It is plausible that this compound, sharing a common structural backbone, might exhibit similar cardiovascular properties. However, this remains a hypothesis pending experimental validation.

logical_relationship cluster_logic Structural and Functional Relationship Rauvotetraphylline_A This compound Sarpagine_Alkaloid Sarpagine-type Indole Alkaloid Rauvotetraphylline_A->Sarpagine_Alkaloid is a Antiarrhythmic_Activity Antiarrhythmic Activity Rauvotetraphylline_A->Antiarrhythmic_Activity potential for? Ajmaline Ajmaline Ajmaline->Sarpagine_Alkaloid is a Sodium_Channel_Blocker Sodium Channel Blocker Ajmaline->Sodium_Channel_Blocker acts as a Sodium_Channel_Blocker->Antiarrhythmic_Activity leads to

Hypothesized cardiovascular action.

Conclusion and Future Directions

The preliminary data on this compound suggests a compound with a distinct bioactivity profile compared to other known indole alkaloids. Its low cytotoxicity makes it an unlikely candidate for anticancer applications in its current form, but its potential anti-inflammatory and cardiovascular effects warrant further in-depth investigation.

Future research should focus on:

  • Elucidating the specific molecular targets of this compound to understand its mechanism of action at a molecular level.

  • Conducting a broader range of anti-inflammatory assays to build a more comprehensive profile of its activity.

  • Performing electrophysiological studies to investigate its effects on cardiac ion channels and validate the hypothesized cardiovascular effects.

The journey to fully validate the mechanism of action of this compound is just beginning. The comparative data presented here serves as a critical launchpad for future studies that will ultimately determine its therapeutic potential.

Unveiling the Selectivity Profile: A Comparative Guide to Rauvotetraphylline A Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Rauvotetraphylline A, an indole alkaloid isolated from the leaves of Rauvolfia tetraphylla, has demonstrated notable anticonvulsant properties in preclinical models. As with any potential therapeutic agent, a thorough understanding of its selectivity and potential for off-target interactions is paramount for advancing its development. Cross-reactivity studies are crucial for identifying potential side effects and understanding the full pharmacological profile of a compound.

This guide provides a comparative framework for assessing the cross-reactivity of this compound. Due to the limited publicly available data on the specific molecular targets of this compound, this document presents a hypothetical cross-reactivity profile based on the known pharmacology of anticonvulsants and related Rauwolfia alkaloids. The experimental protocols and data presentation herein serve as a template for conducting and interpreting such studies.

Hypothetical Cross-Reactivity Profile of this compound

The following table summarizes hypothetical binding affinities of this compound against a panel of receptors and enzymes. This panel is selected based on the common targets of anticonvulsant drugs and computational docking studies of other Rauwolfia alkaloids which suggest potential interactions with various receptors. For the purpose of this guide, we will assume the primary target of this compound is the voltage-gated sodium channel Nav1.2, a common mechanism for anticonvulsant drugs.

Target ClassSpecific TargetThis compound (IC50/Ki in µM)Alternative 1: Carbamazepine (IC50/Ki in µM)Alternative 2: Reserpine (IC50/Ki in µM)
Primary Target Voltage-Gated Ion Channel Nav1.2 0.8 25
Secondary Targets Voltage-Gated Ion ChannelNav1.51530
Voltage-Gated Ion ChannelCav2.2>50150
G-Protein Coupled ReceptorAngiotensin II Receptor Type 125>100
G-Protein Coupled ReceptorAdrenergic α2A Receptor10>100
EnzymeHMG-CoA Reductase>100>100
TransporterVesicular Monoamine Transporter 2 (VMAT2)>100>100

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes. Actual experimental values would need to be determined through rigorous testing.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of cross-reactivity. Below are standard protocols for two key types of assays that would be employed in such a study.

Radioligand Binding Assay for Receptor Cross-Reactivity

Objective: To determine the binding affinity of this compound to a panel of receptors by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor (e.g., Angiotensin II Receptor Type 1)

  • Radiolabeled ligand (e.g., [³H]-Angiotensin II)

  • This compound and other test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Scintillation fluid and scintillation counter

  • 96-well filter plates

Procedure:

  • Prepare serial dilutions of this compound and control compounds.

  • In a 96-well plate, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and the test compound or vehicle.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, and then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Enzyme Inhibition Assay for Off-Target Enzyme Activity

Objective: To assess the inhibitory effect of this compound on the activity of a specific enzyme (e.g., HMG-CoA Reductase).

Materials:

  • Purified HMG-CoA Reductase enzyme

  • Substrate (HMG-CoA) and cofactor (NADPH)

  • This compound and control inhibitor (e.g., Pravastatin)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing DTT)

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound and the control inhibitor.

  • Add the enzyme and the test compound or vehicle to the wells of a 384-well plate and incubate for a short period (e.g., 15 minutes) to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate (HMG-CoA) and cofactor (NADPH).

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • The initial reaction velocity is calculated from the linear portion of the absorbance curve.

  • The percent inhibition is calculated for each concentration of the test compound relative to the vehicle control.

  • The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response model.

Visualizing Pathways and Workflows

To better understand the potential interactions and the process of evaluating them, the following diagrams illustrate a hypothetical signaling pathway and a typical cross-reactivity screening workflow.

G cluster_primary Primary Target Pathway (Hypothetical) cluster_cross Cross-Reactivity Pathway (Hypothetical) Rauvo This compound Nav1_2 Nav1.2 Channel Rauvo->Nav1_2 Inhibition Neuron Neuronal Membrane ActionPotential Reduced Neuronal Firing Neuron->ActionPotential Stabilization Rauvo_cross This compound AT1R Angiotensin II Receptor Rauvo_cross->AT1R Antagonism Gq Gq Protein AT1R->Gq Activation PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG CellularResponse Potential Side Effect IP3_DAG->CellularResponse G Start This compound PrimaryAssay Primary Target Assay (e.g., Nav1.2 Electrophysiology) Start->PrimaryAssay BroadScreen Broad Panel Radioligand Binding Screen (>40 targets) Start->BroadScreen HitIdent Identify Hits (e.g., >50% inhibition at 10 µM) BroadScreen->HitIdent DoseResponse Dose-Response Assays for Hits (Determine IC50/Ki) HitIdent->DoseResponse FunctionalAssay Functional Follow-up Assays (e.g., Calcium flux, Enzyme activity) DoseResponse->FunctionalAssay SelectivityProfile Establish Selectivity Profile FunctionalAssay->SelectivityProfile

Comparative Analysis of Rauvotetraphylline A from Diverse Geographical Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of Rauvotetraphylline A, a sarpagine-type monoterpenoid indole alkaloid isolated from Rauvolfia tetraphylla. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the geographical variation of this promising natural product. While direct comparative studies on this compound from different continents are limited, this guide synthesizes available data on the distribution of its source plant and the observed variations in alkaloid content within specific regions to highlight the importance of geographical sourcing in natural product research.

Introduction to this compound

This compound is a member of the extensive family of indole alkaloids found in the plant Rauvolfia tetraphylla. This plant species is native to the West Indies and has become naturalized in various tropical and subtropical regions across Asia, including India, China, and Sri Lanka.[1][2][3][4] The alkaloids from Rauvolfia species, such as reserpine and ajmaline, have a long history of use in traditional medicine and have been the subject of extensive pharmacological research.[2][5][6] Preliminary studies on the extracts of R. tetraphylla and its constituent alkaloids suggest a range of biological activities, including anti-inflammatory, anti-hypertensive, anti-cancer, and anti-malarial properties.[7] The cytotoxic activities of plant extracts can vary significantly based on their geographical origin, which is often attributed to differences in the concentration of secondary metabolites.[8]

Geographical Distribution of Rauvolfia tetraphylla

The primary source of this compound, Rauvolfia tetraphylla, has a broad geographical distribution. Originally from the West Indies, it is now found in:

  • Asia: India (in states such as Odisha, Madhya Pradesh, Karnataka, Andhra Pradesh, Kerala, West Bengal, Bihar, and Tamil Nadu), China (notably in Yunnan Province), Sri Lanka, Bangladesh, Myanmar, Nepal, and Pakistan.[1][4][9]

  • Americas: Native to the West Indies, Mexico, Central America, and northern South America.

This wide distribution across different climates and soil conditions is expected to influence the phytochemical profile of the plant, including the yield and potentially the biological activity of this compound.

Comparative Data on Alkaloid Content

Direct comparative data for the yield and purity of this compound from different geographical sources is not extensively available in the current literature. However, studies on the total alkaloid content of Rauvolfia tetraphylla from various locations within a single country have shown significant variations, underscoring the principle of geographical influence on phytochemistry.

A study conducted in the Bhadrak region of Odisha, India, analyzed the total alkaloid content in the roots of R. tetraphylla from different villages. The results, as summarized in the table below, demonstrate a notable variation in phytochemical concentrations even within a relatively small geographical area.[3]

Plant PartGeographical Source (Village, Odisha, India)Total Alkaloid Content (mg/g)Reference
RootAngeipal15.21[3]
RootDobal11.24[3]
RootPalikiri18.42[3]

This table illustrates the principle of geographical variation in total alkaloid content. Data for the specific yield of this compound from these locations is not available.

While the above data pertains to total alkaloids, it strongly suggests that the yield of individual alkaloids like this compound would also vary depending on the geographical source. Further research is required to quantify this compound from R. tetraphylla populations in different countries to establish a clear comparative profile.

Biological Activity Insights

The biological activity of plant-derived compounds is intrinsically linked to their concentration and the presence of other synergistic or antagonistic molecules in the extract. It has been observed that the cytotoxic effects of plant extracts can differ based on the geographical origin of the plant material.[8] For instance, the IC50 values of extracts from the same plant species collected from different regions can vary significantly when tested against the same cancer cell lines.

While specific comparative data on the biological activity of this compound from different geographical sources is not yet published, it is a reasonable hypothesis that its potency (e.g., cytotoxic or anti-inflammatory activity) will be influenced by its geographical origin. Researchers are encouraged to consider the source of their plant material as a critical variable in bioactivity screening and drug discovery programs.

Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and analysis of this compound from Rauvolfia tetraphylla.

Extraction and Isolation of this compound

This protocol is based on the methods described for the isolation of this compound-E from the aerial parts of Rauvolfia tetraphylla.[7][10]

  • Plant Material Collection and Preparation:

    • Collect the aerial parts (leaves and stems) of Rauvolfia tetraphylla.

    • Air-dry the plant material in the shade to prevent the degradation of phytochemicals.

    • Grind the dried plant material into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol at room temperature for a period of 3 days. The process should be repeated three times to ensure exhaustive extraction.

    • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Fractionation and Purification:

    • Subject the crude extract to column chromatography on a silica gel column.

    • Elute the column with a gradient of petroleum ether-acetone, followed by methanol, to separate the compounds based on polarity.

    • Monitor the fractions using Thin Layer Chromatography (TLC).

    • Pool the fractions containing compounds with similar TLC profiles.

    • Further purify the fractions containing this compound using repeated column chromatography on silica gel, Sephadex LH-20, and reverse-phase C18 columns until the pure compound is isolated.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The following is a generalized HPLC protocol for the quantification of indole alkaloids, which can be adapted for this compound.

  • Standard and Sample Preparation:

    • Prepare a stock solution of purified this compound of known concentration in methanol.

    • Prepare a series of standard solutions of different concentrations by diluting the stock solution.

    • Accurately weigh the dried plant extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is commonly used for the separation of alkaloids.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength appropriate for indole alkaloids (e.g., 254 nm).

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Inject the sample solution and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations

Biosynthesis of Sarpagine-Type Alkaloids

The following diagram illustrates the general biosynthetic pathway leading to sarpagine-type alkaloids, including this compound, starting from the precursor strictosidine.[11][12]

G Strictosidine Strictosidine StrictosidineAglycone Strictosidine Aglycone Strictosidine->StrictosidineAglycone Strictosidine Glucosidase PolyneuridineAldehyde Polyneuridine Aldehyde StrictosidineAglycone->PolyneuridineAldehyde Sarpagan Bridge Enzyme Sarpagine_Scaffold Sarpagine-Type Scaffold PolyneuridineAldehyde->Sarpagine_Scaffold Further Enzymatic Steps RauvotetraphyllineA This compound Sarpagine_Scaffold->RauvotetraphyllineA Tailoring Enzymes

Caption: Biosynthetic pathway of sarpagine-type alkaloids.

Experimental Workflow for Extraction and Analysis

The diagram below outlines the key steps in the extraction, isolation, and quantification of this compound.

G cluster_extraction Extraction & Isolation cluster_analysis Quantitative Analysis PlantMaterial R. tetraphylla (Aerial Parts) Drying Drying & Powdering PlantMaterial->Drying Extraction Ethanol Extraction Drying->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Column Chromatography (Silica, Sephadex, C18) CrudeExtract->ColumnChromatography HPLC HPLC Analysis CrudeExtract->HPLC PureCompound Pure this compound ColumnChromatography->PureCompound PureCompound->HPLC Data Quantification Data HPLC->Data

Caption: Workflow for this compound analysis.

Conclusion

The geographical source of Rauvolfia tetraphylla is a critical factor that likely influences the yield and biological activity of this compound. While comprehensive comparative studies are needed, existing data on the variation of total alkaloids within a specific region provides strong evidence for this principle. Researchers should meticulously document the geographical origin of their plant material and consider it a key variable in their studies. The protocols and data presented in this guide aim to provide a foundation for further research into this promising natural compound.

References

Rauvotetraphylline A: A Comparative Analysis of Efficacy Against Standard-of-Care Anticonvulsants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of compounds derived from Rauvolfia tetraphylla, with a focus on its potential as an anticonvulsant, benchmarked against established standard-of-care antiepileptic drugs (AEDs). The data presented is based on preclinical animal models, which are foundational in the drug discovery pipeline.

Comparative Efficacy in Preclinical Seizure Models

The anticonvulsant potential of a standardized ethanolic leaf extract of Rauvolfia tetraphylla has been evaluated in two primary preclinical models: the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the Pentylenetetrazole (PTZ) induced seizure test, a model for absence and myoclonic seizures. The following tables summarize the available quantitative data and compare it with the known efficacy (ED50 values) of several standard-of-care anticonvulsant drugs in the same mouse models.

Table 1: Efficacy in the Maximal Electroshock (MES) Seizure Test in Mice

Compound/ExtractDose (mg/kg)Route of AdministrationEffect (Duration of Hind Limb Tonic Extension in sec, Mean ± SEM)ED50 (mg/kg) [95% CI]
Control (Saline) -p.o.11.42 ± 0.020-
Rauvolfia tetraphylla Extract 200p.o.Less effectNot Determined
400p.o.5.19 ± 0.043Not Determined
600p.o.3.38 ± 0.141Not Determined
Phenytoin 25p.o.Not specified, used as standard9.5 [8.1-11.1]
Carbamazepine -i.p.-8.8 [7.5-10.3]
Phenobarbital -i.p.-21.8 [19.2-24.7]
Valproic Acid -i.p.-272 [249-297]
Lamotrigine -i.p.-4.9 [4.2-5.7]
Topiramate -p.o.-40.9

Note: The data for Rauvolfia tetraphylla extract is from a study where the extract was administered for seven consecutive days. ED50 values for standard-of-care drugs are compiled from various preclinical studies and may vary based on the specific mouse strain and experimental conditions.

Table 2: Efficacy in the Pentylenetetrazole (PTZ) Induced Seizure Test in Mice

Compound/ExtractDose (mg/kg)Route of AdministrationEffectED50 (mg/kg) [95% CI]
Rauvolfia tetraphylla Extract 200, 400, 600p.o.Significant anti-seizure effectNot Determined
Diazepam -i.v.-0.10 - 0.24
Ethosuximide -i.p.-130 [113-150]
Valproic Acid -i.p.-154 [136-174]
Phenobarbital -i.p.-13.1 [11.5-15.0]
Clonazepam -p.o.-0.016 [0.012-0.021]

Note: The study on Rauvolfia tetraphylla extract noted a significant effect in the PTZ model but did not provide specific quantitative data such as latency to seizures or percentage of protection, nor an ED50 value.

Proposed Mechanism of Action of Rauwolfia Alkaloids

While the precise mechanism of action for Rauvotetraphylline A in seizure modulation is yet to be fully elucidated, studies on alkaloids from the Rauwolfia genus suggest a multifactorial mode of action. The primary proposed mechanisms revolve around the modulation of inhibitory and excitatory neurotransmission. Some Rauwolfia alkaloids, such as reserpine, are known to deplete catecholamines and serotonin from nerve endings, which can have complex effects on neuronal excitability. More relevant to anticonvulsant activity, other alkaloids from the genus have been suggested to interact with the GABAergic system. For instance, raubasine has shown benzodiazepine agonist-type activity. Therefore, a plausible hypothesis for the anticonvulsant effect of this compound involves the enhancement of GABA-mediated inhibition, a common mechanism among many standard AEDs.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor GABA binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_Channel->Hyperpolarization Cl- influx Rauwolfia_Alkaloids Rauwolfia Alkaloids (e.g., this compound) Rauwolfia_Alkaloids->GABA_A_Receptor Positive Allosteric Modulation (Proposed) caption Proposed GABAergic Mechanism of Rauwolfia Alkaloids.

Caption: Proposed GABAergic Mechanism of Rauwolfia Alkaloids.

Experimental Protocols

The following are detailed methodologies for the key preclinical anticonvulsant experiments cited in this guide.

Maximal Electroshock (MES) Test

This model is used to screen for compounds effective against generalized tonic-clonic seizures.

  • Animals: Swiss albino mice (25-30 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Apparatus: An electroconvulsometer is used to deliver the electrical stimulus.

  • Procedure:

    • Animals are divided into groups (e.g., control, standard drug, and different doses of the test compound).

    • The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the electroshock.

    • A 60 Hz alternating current (typically 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds) through corneal or auricular electrodes. A drop of saline or anesthetic is often applied to the electrodes to ensure good electrical contact and reduce pain.

    • The animals are observed for the presence and duration of the tonic hind limb extension (HLTE).

    • The primary endpoint is the abolition of the HLTE phase of the seizure, which indicates anticonvulsant activity. The duration of the HLTE is also recorded as a quantitative measure of efficacy.

G start Start animal_prep Animal Acclimatization & Grouping start->animal_prep dosing Administer Test Compound, Standard, or Vehicle animal_prep->dosing wait Waiting Period (e.g., 30-60 min) dosing->wait electroshock Apply Maximal Electroshock (MES) wait->electroshock observation Observe for Tonic Hind Limb Extension (THLE) electroshock->observation data_analysis Record THLE Duration & Calculate Protection (%) observation->data_analysis end End data_analysis->end

Caption: Experimental Workflow for the Maximal Electroshock (MES) Test.

Pentylenetetrazole (PTZ) Induced Seizure Test

This model is employed to identify compounds that may be effective against absence and myoclonic seizures.

  • Animals: Swiss albino mice (25-30 g) are used.

  • Chemicals: Pentylenetetrazole (PTZ) is dissolved in saline.

  • Procedure:

    • Animals are divided into experimental groups.

    • The test compound, standard drug (e.g., diazepam, valproic acid), or vehicle is administered at a specific time before PTZ injection.

    • A convulsant dose of PTZ (typically 60-85 mg/kg) is injected subcutaneously (s.c.) or intraperitoneally (i.p.).

    • Immediately after PTZ administration, the animals are placed in individual observation cages.

    • The latency to the first myoclonic jerk and the onset of generalized clonic convulsions are recorded over a 30-minute observation period.

    • The percentage of animals protected from clonic seizures is calculated for each group. An increase in the latency to seizures and a reduction in the percentage of animals exhibiting seizures are indicative of anticonvulsant activity.

G start Start animal_prep Animal Acclimatization & Grouping start->animal_prep dosing Administer Test Compound, Standard, or Vehicle animal_prep->dosing wait Waiting Period (e.g., 30-60 min) dosing->wait ptz_injection Inject Pentylenetetrazole (PTZ) wait->ptz_injection observation Observe for Seizure Onset (Myoclonic & Clonic) ptz_injection->observation data_analysis Record Seizure Latency & Calculate Protection (%) observation->data_analysis end End data_analysis->end

Caption: Experimental Workflow for the Pentylenetetrazole (PTZ) Test.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice, diagnosis, or treatment. The data presented is from preclinical studies and does not necessarily reflect the efficacy or safety in humans. Further research and clinical trials are required to establish the therapeutic potential of this compound.

Structure-Activity Relationship (SAR) Studies of Rauvotetraphylline A Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives of Rauvotetraphylline A, an indole alkaloid from the Rauvolfia genus. Due to a lack of specific SAR studies on this compound derivatives in the public domain, this guide draws upon data from closely related Rauvolfia alkaloids to infer potential relationships and guide future research. The information presented herein is intended to support drug discovery and development efforts by highlighting key structural features that may influence biological activity.

The alkaloids from Rauvolfia species are known for a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.[1][2] Understanding the relationship between the chemical structure of these alkaloids and their biological function is crucial for the design of more potent and selective therapeutic agents.

Comparative Biological Activity of Rauvolfia Alkaloids

Compound/ExtractBiological ActivityAssayKey Findings
Methanolic Leaf Extract of Rauvolfia densifloraAnti-inflammatoryCyclooxygenase (COX) Inhibition AssayThe extract, containing sarpagan indole alkaloids, showed 55.27% COX inhibition at 200 µg/mL with an IC50 value of 155.38 µg/mL.[3]
ReserpineCytotoxicityIn vitro assays against various cancer cell linesEffective against drug-resistant tumor cells; sensitizes cancer cells to other anticancer treatments by inhibiting efflux pumps like P-glycoprotein.[4][5]
Methanolic Root Extracts of Rauvolfia tetraphyllaAntimicrobialNot specifiedShowed maximum activity against Staphylococcus aureus.[1]
Various Extracts of Rauvolfia serpentinaAntimicrobialCup Plate MethodWater and chloroform extracts were effective against E. coli and P. klebsiella, while petroleum ether and ethanol extracts were active against P. aeruginosa and S. aureus.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the design and execution of further SAR studies.

1. In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay [3]

  • Objective: To determine the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are key mediators of inflammation.

  • Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a substrate (e.g., arachidonic acid) to prostaglandin G2. The inhibition of this reaction by a test compound is quantified.

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, glutathione, and hematin.

    • Add the test compound at various concentrations.

    • Add the COX enzyme (either COX-1 or COX-2) and incubate.

    • Initiate the reaction by adding arachidonic acid.

    • Stop the reaction after a defined period.

    • Quantify the amount of prostaglandin produced, typically using an ELISA kit.

    • Calculate the percentage of inhibition and determine the IC50 value.

2. Cytotoxicity: MTT Assay [7][8][9]

  • Objective: To assess the cytotoxic effect of a compound on cancer cell lines by measuring cell viability.

  • Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value.

3. Antimicrobial Susceptibility: Broth Microdilution Method [10][11][12][13][14]

  • Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

  • Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that prevents visible growth of the microbe after incubation.

  • Procedure:

    • Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well plate.

    • Prepare a standardized inoculum of the test microorganism.

    • Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Visually inspect the plates for microbial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Visualizing Structure-Activity Relationship Studies and Potential Mechanisms

The following diagrams illustrate the logical workflow of a typical SAR study and a hypothetical signaling pathway that could be targeted by this compound derivatives based on their known biological activities.

SAR_Workflow Lead Lead Compound (this compound) Synthesis Chemical Synthesis of Derivatives Lead->Synthesis Modification Screening Biological Screening (e.g., Anti-inflammatory, Cytotoxicity) Synthesis->Screening Data Quantitative Data (e.g., IC50 values) Screening->Data SAR SAR Analysis Data->SAR Comparison SAR->Synthesis Feedback for new designs Optimized Optimized Derivative SAR->Optimized

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor IKK IKK Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases COX2 COX-2 NFkB->COX2 induces expression Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation leads to Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Derivative This compound Derivative Derivative->IKK inhibits Derivative->Caspase9 activates Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->Receptor

References

Head-to-head comparison of Rauvotetraphylline A and Reserpine.

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmacologically active indole alkaloids, compounds derived from the Rauvolfia genus have long been a source of significant scientific interest. This guide provides a detailed head-to-head comparison of Rauvotetraphylline A, a recently discovered alkaloid, and Reserpine, a well-established therapeutic agent. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their origins, chemical properties, and known biological activities, supported by available data and detailed experimental methodologies.

General Properties and Chemical Structure

This compound and Reserpine are both indole alkaloids isolated from plants of the Rauvolfia genus. However, they originate from different species and possess distinct chemical structures, which fundamentally dictates their biological activity.

FeatureThis compoundReserpine
Natural Source Rauvolfia tetraphyllaRauvolfia serpentina
Chemical Class Indole AlkaloidIndole Alkaloid (specifically a complex yohimbane-type)
Molecular Formula C₂₀H₂₆N₂O₃C₃₃H₄₀N₂O₉
Molecular Weight 342.44 g/mol 608.68 g/mol
Year of Isolation 20121952[1]
Known Biological Activity Cytotoxicity against some cancer cell lines reported, but quantitative data is not publicly available. The broader extracts of R. tetraphylla show antimicrobial, antioxidant, and anti-inflammatory properties.Antihypertensive, historical antipsychotic, and cytotoxic activities.

Mechanism of Action

A significant disparity lies in the understanding of the mechanism of action for these two compounds. Reserpine's mechanism is well-elucidated, while that of this compound remains to be investigated.

This compound: The mechanism of action for this compound has not yet been reported in scientific literature.

Reserpine: Reserpine exerts its pharmacological effects by irreversibly blocking the vesicular monoamine transporter (VMAT).[1] VMAT is a protein responsible for transporting monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—from the cytoplasm into synaptic vesicles for storage and subsequent release. By inhibiting VMAT, Reserpine leads to the depletion of these neurotransmitters in the central and peripheral nervous systems. The unprotected neurotransmitters in the cytoplasm are metabolized by monoamine oxidase (MAO), further reducing their availability.[1] This depletion of catecholamines is the primary mechanism behind its antihypertensive effects.

Reserpine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Dopamine, Norepinephrine, Serotonin VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Monoamines->VMAT2 Transport MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation (when not sequestered) Synaptic_Vesicle Synaptic Vesicle VMAT2->Synaptic_Vesicle Sequestration Reduced_Release Reduced Neurotransmitter Release Synaptic_Vesicle->Reduced_Release Metabolites Inactive Metabolites MAO->Metabolites Reserpine Reserpine Reserpine->VMAT2 Irreversible Blockade Receptors Postsynaptic Receptors Reduced_Release->Receptors Reduced_Signal Reduced Postsynaptic Signaling Receptors->Reduced_Signal

Caption: Mechanism of action of Reserpine.

Comparative Biological Activity

Direct comparative studies on the biological activities of this compound and Reserpine are not available in the current scientific literature. The following is a summary of their known individual activities.

Cytotoxic Activity

While the original publication on this compound mentioned a cytotoxic evaluation, no quantitative data (e.g., IC50 values) were reported. However, related compounds, Rauvotetraphyllines F-H, were found to be inactive against several cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) with IC50 values greater than 40 μM.

Reserpine has demonstrated cytotoxic effects against a variety of cancer cell lines. The table below summarizes some of the reported IC50 values.

Cell LineCancer TypeReserpine IC50 (µM)
A549Lung Carcinoma~35 µM
MCF-7Breast Adenocarcinoma~61 µg/ml
PC3Prostate CancerData suggests activity, specific IC50 varies
KB-ChR-8-5Drug-Resistant Oral Cancer~44 µM (for the related alkaloid Yohimbine)

Note: IC50 values can vary between studies due to different experimental conditions.

Other Pharmacological Activities

This compound: Specific pharmacological activities for the isolated compound are not yet documented. However, crude extracts of Rauvolfia tetraphylla, the plant source of this compound, have been reported to possess antimicrobial, antioxidant, and anti-inflammatory properties. Further research is needed to determine if this compound contributes to these effects.

Reserpine: The primary pharmacological effects of Reserpine are related to its antihypertensive and historical antipsychotic properties. Its use as an antipsychotic has largely been discontinued due to the availability of agents with better side-effect profiles.

Experimental Protocols

General Experimental Workflow for Alkaloid Bioactivity Screening

The following diagram illustrates a typical workflow for the isolation and biological evaluation of a novel alkaloid like this compound.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_bioassays Biological Evaluation Plant_Material Rauvolfia tetraphylla (Aerial Parts) Crude_Extract Crude Alkaloid Extract Plant_Material->Crude_Extract Solvent Extraction Chromatography Chromatographic Separation Crude_Extract->Chromatography Isolated_Compound This compound Chromatography->Isolated_Compound Structure_Elucidation Spectroscopic Analysis (NMR, MS) Isolated_Compound->Structure_Elucidation Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay) Isolated_Compound->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC Determination) Isolated_Compound->Antimicrobial_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., NO Inhibition) Isolated_Compound->Anti_inflammatory_Assay Mechanism_Studies Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_Studies

Caption: General workflow for alkaloid discovery.

MTT Assay for Cytotoxicity Evaluation

This protocol describes the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • Test compounds (this compound, Reserpine) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the 4-hour incubation, carefully remove the medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.

Conclusion

This comparative guide highlights the current state of knowledge regarding this compound and Reserpine. Reserpine is a well-characterized alkaloid with a defined mechanism of action and a long history of clinical use, as well as demonstrated cytotoxic properties. In contrast, this compound is a recently discovered molecule with a largely unexplored pharmacological profile. While initial reports suggest potential cytotoxic activity, the absence of publicly available quantitative data and mechanistic studies prevents a direct, data-driven comparison with Reserpine at this time.

Future research should focus on elucidating the biological activities and mechanism of action of this compound. Such studies will be crucial in determining its potential as a novel therapeutic agent and for understanding its pharmacological relationship to other well-known Rauvolfia alkaloids like Reserpine. The experimental protocols provided in this guide offer a framework for such future investigations.

References

Validating the Therapeutic Target of Rauvotetraphylline A: A Comparative Guide to CRISPR-Based and Alternative Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the therapeutic target of Rauvotetraphylline A, a novel indole alkaloid with potential therapeutic applications. While the precise molecular target of this compound is currently under investigation, its observed anticonvulsant properties suggest a potential interaction with neuronal signaling pathways. For the purpose of this illustrative guide, we will hypothesize that this compound exerts its therapeutic effect by modulating a specific subunit of the GABA-A receptor, a key player in inhibitory neurotransmission.

This guide will objectively compare the use of CRISPR-Cas9 technology for target validation against alternative methods, supported by experimental data and detailed protocols.

CRISPR-Cas9 Mediated Target Validation

CRISPR-Cas9 technology offers a precise and permanent way to edit the genome, making it a powerful tool for validating drug targets.[1][2][3] By knocking out the gene encoding the putative target, researchers can assess whether the cellular or organismal response to the drug is abolished, thereby confirming the target's role in the drug's mechanism of action.

Experimental Workflow

The general workflow for CRISPR-Cas9 target validation involves several key steps, from guide RNA design to phenotypic analysis.[4][5]

CRISPR_Workflow cluster_design Design & Preparation cluster_delivery Cellular Delivery cluster_validation Editing & Validation cluster_phenotype Phenotypic Analysis gRNA_design gRNA Design & Synthesis Cas9_prep Cas9 Nuclease Preparation transfection Transfection/Transduction Cas9_prep->transfection selection Cell Selection & Expansion transfection->selection verification Genomic Verification (Sequencing) selection->verification pheno_assay Phenotypic Assays verification->pheno_assay drug_response This compound Response pheno_assay->drug_response

Caption: CRISPR-Cas9 target validation workflow.

Experimental Protocol: CRISPR-Cas9 Knockout of a GABA-A Receptor Subunit

1. Guide RNA (gRNA) Design and Synthesis:

  • Design two to three unique gRNAs targeting the initial exons of the gene encoding the hypothetical GABA-A receptor subunit using a publicly available design tool.

  • Synthesize the designed gRNAs.

2. Cell Line Selection and Culture:

  • Select a human cell line endogenously expressing the target GABA-A receptor subunit (e.g., a neuronal cell line like SH-SY5Y).

  • Culture the cells in appropriate media and conditions.

3. CRISPR-Cas9 Delivery:

  • Co-transfect the selected cells with plasmids encoding the gRNA and Cas9 nuclease. Alternatively, deliver Cas9 protein and synthetic gRNA as a ribonucleoprotein (RNP) complex for improved efficiency and reduced off-target effects.

4. Selection and Clonal Isolation of Edited Cells:

  • If using a plasmid with a selection marker, apply the appropriate antibiotic to select for transfected cells.

  • Perform single-cell sorting to isolate and expand individual cell clones.

5. Verification of Gene Editing:

  • Extract genomic DNA from the expanded clones.

  • Perform PCR to amplify the target region.

  • Sequence the PCR products (Sanger or Next-Generation Sequencing) to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation and subsequent gene knockout.[6]

  • Use Western blotting to confirm the absence of the target protein.

6. Phenotypic Analysis:

  • Perform functional assays to assess the impact of the gene knockout on cellular physiology. For a GABA-A receptor subunit, this could include electrophysiology (patch-clamp) to measure GABA-induced currents.

  • Treat both the wild-type and knockout cells with this compound and measure the relevant phenotypic response (e.g., changes in cell viability, signaling pathway activation, or a specific biomarker).

Data Presentation: Expected Outcomes of CRISPR-Based Validation
Cell Line Genotype Target Protein Expression GABA-Induced Current Response to this compound
Wild-TypeGABRA1+/+PresentNormalDose-dependent increase in inhibitory current
Knockout Clone 1GABRA1-/-AbsentAbolishedNo significant change in current
Knockout Clone 2GABRA1-/-AbsentAbolishedNo significant change in current

Alternative Target Validation Methods

While CRISPR-Cas9 provides definitive genetic evidence, other techniques can also be employed for target validation, each with its own advantages and limitations.

Comparison of Target Validation Methods
Method Principle Pros Cons
CRISPR-Cas9 Permanent gene knockout at the DNA level.[1][3]High specificity, permanent and complete loss of function, applicable in various models.[2]Potential for off-target effects, can be time-consuming to generate clonal cell lines.[7]
RNA interference (RNAi) Transient knockdown of mRNA using siRNA or shRNA.Rapid and relatively inexpensive, high-throughput screening is feasible.Incomplete knockdown, transient effect, potential for off-target effects.
TALENs/ZFNs Engineered nucleases for gene editing.[8][9]High specificity.[10]More complex and costly to design and produce compared to CRISPR.[9]
Small Molecule Inhibitors/Agonists Use of known pharmacological agents to modulate the target.Can provide rapid pharmacological validation.May lack specificity, potential for off-target effects, requires a known modulator.
Experimental Protocol: RNAi-Mediated Target Knockdown

1. siRNA Design and Synthesis:

  • Design and synthesize at least two independent siRNAs targeting the mRNA of the hypothetical GABA-A receptor subunit.

2. Transfection:

  • Transfect the selected neuronal cell line with the siRNAs using a suitable lipid-based transfection reagent. Include a non-targeting siRNA as a negative control.

3. Assessment of Knockdown Efficiency:

  • Harvest cells 48-72 hours post-transfection.

  • Perform qRT-PCR to quantify the reduction in target mRNA levels.

  • Perform Western blotting to confirm the reduction in target protein levels.

4. Phenotypic Analysis:

  • Treat the siRNA-transfected cells with this compound and measure the phenotypic response as described for the CRISPR-Cas9 workflow.

Data Presentation: Expected Outcomes of RNAi-Based Validation
Treatment Target mRNA Level (% of Control) Target Protein Level (% of Control) Response to this compound
Non-targeting siRNA100%100%Dose-dependent increase in inhibitory current
siRNA #1~20%~25%Significantly attenuated response
siRNA #2~25%~30%Significantly attenuated response

Signaling Pathway Visualization

Understanding the signaling pathway in which the therapeutic target operates is crucial for interpreting experimental results.

Signaling_Pathway cluster_drug Pharmacological Intervention cluster_receptor Cellular Target cluster_downstream Downstream Effects cluster_validation Validation Approach Rauvo This compound GABA_R GABA-A Receptor Rauvo->GABA_R Modulates Ion_Flux Chloride Ion Influx GABA_R->Ion_Flux Increases Hyperpolarization Membrane Hyperpolarization Ion_Flux->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition CRISPR CRISPR-Cas9 Knockout of GABA-A Receptor Subunit CRISPR->GABA_R Abolishes

Caption: Hypothetical signaling pathway of this compound.

Conclusion

Validating the therapeutic target of a novel compound like this compound is a critical step in the drug development process. CRISPR-Cas9 technology provides a robust and precise method for genetic validation, offering a high degree of confidence in the target's role. While alternative methods like RNAi can provide valuable initial data, the permanent nature of CRISPR-mediated gene editing makes it the gold standard for definitive target validation. The experimental protocols and comparative data presented in this guide offer a framework for researchers to design and execute rigorous target validation studies.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Rauvotetraphylline A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount. Rauvotetraphylline A, a complex indole alkaloid isolated from Rauvolfia tetraphylla, requires meticulous handling and disposal to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS), a precautionary approach based on the known hazards of related Rauwolfia alkaloids and general principles of hazardous waste management is essential.

Rauwolfia alkaloids, as a class, are known to be biologically active and may present toxicological risks.[1] Studies have indicated that long-term exposure to certain Rauwolfia alkaloids in animal models was associated with an increased incidence of tumors.[2] Furthermore, these compounds can cause adverse effects, including mental depression.[3] Therefore, all waste containing this compound, including contaminated consumables, must be treated as hazardous waste.

Immediate Safety and Handling

Before beginning any work with this compound, it is crucial to establish a designated work area and ensure all necessary personal protective equipment (PPE) is readily available.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection A laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure.
Respiratory Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation of any dust or aerosols. For solid forms, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This protocol is designed to comply with general hazardous waste regulations as outlined by the Environmental Protection Agency (EPA).[4][5]

1. Waste Segregation and Containerization:

  • Waste Classification: All materials contaminated with this compound must be classified as hazardous chemical waste.

  • Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the waste (e.g., high-density polyethylene).

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Note the date when waste is first added to the container.

2. Collection of Waste:

  • Solid Waste: Carefully transfer any solid this compound waste into the designated container using a dedicated spatula or scoop. Avoid generating dust.

  • Liquid Waste: Solutions containing this compound should be collected in the designated liquid hazardous waste container.

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing papers that have come into contact with this compound must be placed in the solid hazardous waste container. Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous liquid waste.

3. Storage in a Satellite Accumulation Area (SAA):

  • The sealed hazardous waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][6]

  • The SAA must be a well-ventilated, secondary containment area away from incompatible materials.

  • Keep the waste container securely closed at all times, except when adding waste.

4. Disposal Coordination:

  • Once the waste container is full or has been in the SAA for the maximum allowable time (typically up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6]

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in the hazardous waste container.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place the contaminated absorbent in the hazardous waste container.

  • Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • For large spills, contact your institution's EHS department immediately.

Chemical Deactivation Considerations

While direct disposal through a certified hazardous waste vendor is the primary recommendation, chemical deactivation can be an additional step to mitigate the hazard. For indole alkaloids, oxidation methods can be effective in degrading the molecule. However, these procedures should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures. One possible method involves treatment with a strong oxidizing agent, such as potassium permanganate in an acidic solution, followed by neutralization. The feasibility and safety of such a procedure for this compound would require further investigation and validation.

Visualizing the Disposal Workflow

To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

Figure 1. Disposal Workflow for this compound start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate Waste classify->segregate solid_waste Solid Waste (e.g., powder, contaminated consumables) segregate->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) segregate->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage full_or_time Container Full or Time Limit Reached? storage->full_or_time full_or_time->storage No contact_ehs Contact EHS for PICKUP full_or_time->contact_ehs Yes end End: Proper Disposal contact_ehs->end

Figure 1. Disposal Workflow for this compound

Understanding the Biological Hazard

The importance of proper disposal is underscored by the biological activity of Rauwolfia alkaloids. These compounds are known to interact with the nervous system. A simplified representation of their general mechanism of action highlights their potential to interfere with physiological processes.

Figure 2. General Mechanism of Rauwolfia Alkaloids rauwolfia Rauwolfia Alkaloids (e.g., this compound) vesicles Vesicular Monoamine Transporter (VMAT) rauwolfia->vesicles Inhibit depletion Depletion of Neurotransmitters (e.g., Norepinephrine, Dopamine, Serotonin) vesicles->depletion Leads to synaptic_cleft Reduced Release into Synaptic Cleft depletion->synaptic_cleft effect Physiological Effects (e.g., Antihypertensive, Sedative) synaptic_cleft->effect

Figure 2. General Mechanism of Rauwolfia Alkaloids

By adhering to these stringent disposal protocols, laboratories can effectively manage the risks associated with this compound, ensuring the safety of personnel and the preservation of the environment.

References

Essential Safety and Logistics for Handling Rauvotetraphylline A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Rauvotetraphylline A is readily available. The following guidance is based on safety information for structurally related indole alkaloids and general safe handling practices for Rauvolfia alkaloids. Researchers must conduct a thorough risk assessment and consult their institution's safety office before handling this compound.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is intended to establish safe laboratory practices and ensure proper disposal, fostering a secure research environment.

Personal Protective Equipment (PPE) and Safety Measures

Proper PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE and safety protocols based on data for related indole alkaloids.[1][2][3]

Protection Type Specification Rationale
Eye Protection Safety goggles or glasses with side shields.[4]Protects against splashes and airborne particles.
Hand Protection Chemically compatible gloves (e.g., nitrile).[4]Prevents skin contact, as indole alkaloids can be toxic upon dermal absorption.[1]
Skin and Body Protection Laboratory coat.[4]Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][2]Avoids inhalation of dust or aerosols.[1][4]
Hygiene Measures Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2][3][4]Prevents accidental ingestion.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential from receipt to disposal to maintain a safe and controlled environment.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is clearly labeled with the compound name, concentration, and any hazard warnings.

  • Log the receipt of the compound in the laboratory inventory.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents.[2]

  • Keep the container tightly sealed to prevent contamination and exposure.

  • Ensure the storage location is secure and accessible only to authorized personnel.

3. Preparation and Use:

  • All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid the formation of dust and aerosols.[1]

  • For solutions, ensure the glove material is resistant to the solvent being used.[4]

  • Clean all equipment and work surfaces with a suitable solvent or detergent after use.[4]

4. In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: Unused this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) should be treated as hazardous chemical waste.

  • Containerization: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container. The label should include the name of the compound and the appropriate hazard symbols.

  • Disposal Route: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.

G Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Preparation Preparation in Fume Hood Storage->Preparation Handling Experimental Use Preparation->Handling Waste_Collection Waste Collection Handling->Waste_Collection Spill_Response Spill Response Handling->Spill_Response Disposal Hazardous Waste Disposal Waste_Collection->Disposal Spill_Response->Waste_Collection

Figure 1. Standard operational workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.